molecular formula C13H12N2O3 B018279 4-(Benzyloxy)-2-nitroaniline CAS No. 26697-35-8

4-(Benzyloxy)-2-nitroaniline

Cat. No.: B018279
CAS No.: 26697-35-8
M. Wt: 244.25 g/mol
InChI Key: JGVXQZRIRQLMHA-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-2-nitroaniline, also known as this compound, is a useful research compound. Its molecular formula is C13H12N2O3 and its molecular weight is 244.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 93775. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-nitro-4-phenylmethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c14-12-7-6-11(8-13(12)15(16)17)18-9-10-4-2-1-3-5-10/h1-8H,9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGVXQZRIRQLMHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00294043
Record name 4-(benzyloxy)-2-nitroaniline
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Molecular Weight

244.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26697-35-8
Record name 26697-35-8
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Record name 4-(benzyloxy)-2-nitroaniline
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Record name 4-Benzyloxy-2-nitroaniline
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Foundational & Exploratory

In-Depth Technical Guide: 4-(Benzyloxy)-2-nitroaniline (CAS: 26697-35-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(Benzyloxy)-2-nitroaniline, a key chemical intermediate with significant potential in pharmaceutical development and materials science. This document outlines its physicochemical properties, synthesis protocols, potential biological applications, and essential safety information.

Physicochemical and Spectroscopic Properties

This compound is a nitroaromatic organic compound.[1] Its structure features a benzyloxy substituent para to an amino group and a nitro group ortho to the amino group, making it a versatile building block in organic synthesis.[1] The presence of both electron-donating (benzyloxy, amino) and electron-withdrawing (nitro) groups influences its chemical reactivity and potential for biological interaction.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 26697-35-8[1][3][4]
Molecular Formula C₁₃H₁₂N₂O₃[1][4]
Molecular Weight 244.25 g/mol [1][4]
Melting Point 106 °C to 143 °C (Range from different sources)[4]
Boiling Point 443.6 ± 30.0 °C (Predicted)
Density 1.297 ± 0.06 g/cm³ (Predicted)
Appearance Powder[3]
Solubility Soluble in organic solvents like chloroform.
Storage Room temperature or under refrigeration.[3]

Table 2: Spectroscopic Data Summary

TechniqueDataSource(s)
¹H NMR, ¹³C NMR Specific experimental spectra not publicly available.[3]
Mass Spectrometry Specific experimental spectra not publicly available.[3]
Infrared (IR) For the close analog N-benzyl-4-nitroaniline, key absorption bands are reported at 3365 cm⁻¹ (N-H stretch) and 1603 cm⁻¹ (C=C aromatic). IR spectra are expected to confirm the presence of -NH₂ and nitro groups.[1]

Synthesis and Key Reactions

The primary synthesis route for this compound involves the benzylation of a substituted aminophenol. A key subsequent reaction is the reduction of the nitro group to form the corresponding diamine, a critical step for creating more complex heterocyclic structures.

Experimental Protocol: Synthesis of this compound

This protocol is based on the benzylation of 2-nitro-4-hydroxyaniline.[4]

Objective: To synthesize this compound via Williamson ether synthesis.

Materials:

  • 2-nitro-4-hydroxyaniline (28.87 g, 187.5 mmol)

  • Benzyl bromide (22.3 ml, 187.5 mmol)

  • Potassium carbonate (K₂CO₃) (77.6 g)

  • Methyl ethyl ketone (MEK) (600 ml)

  • Hexane

  • Reaction flask (1000 ml), reflux condenser, heating mantle, filtration apparatus.

Procedure:

  • Combine 2-nitro-4-hydroxyaniline (28.87 g), potassium carbonate (77.6 g), and methyl ethyl ketone (600 ml) in a 1000 ml reaction flask.

  • Add benzyl bromide (22.3 ml) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 3 hours.

  • After 3 hours, cool the mixture and evaporate the solvent to dryness under reduced pressure.

  • Triturate the resulting residue with hexane to precipitate the solid product.

  • Filter the solid product and dry it under a vacuum.

  • The expected yield of this compound is approximately 40 g (88.9%).[4]

Synthesis_Workflow cluster_start Starting Materials cluster_process Process cluster_end Final Product SM1 2-nitro-4-hydroxyaniline Combine Combine Reactants SM1->Combine SM2 Benzyl Bromide SM2->Combine SM3 K₂CO₃ in MEK SM3->Combine Reflux Heat at Reflux (3h) Combine->Reflux Williamson Ether Synthesis Evaporate Evaporate Solvent Reflux->Evaporate Triturate Triturate with Hexane Evaporate->Triturate FilterDry Filter and Dry Triturate->FilterDry Product This compound FilterDry->Product

Synthesis workflow for this compound.
Key Reaction: Reduction of the Nitro Group

The nitro group of this compound can be readily reduced to a primary amine, yielding 4-(Benzyloxy)-2-phenylenediamine . This transformation is crucial for its use as a building block in pharmaceuticals, particularly for synthesizing heterocyclic compounds.[1]

General Protocol (Representative): A common method for this reduction uses tin(II) chloride in an acidic medium.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution

Procedure:

  • Dissolve tin(II) chloride dihydrate in a mixture of ethanol and concentrated HCl.

  • Heat the solution to approximately 70°C.

  • Add this compound portion-wise to the hot solution, maintaining a gentle reflux.

  • After the addition is complete, continue refluxing until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and neutralize with a NaOH solution to precipitate the product.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to yield the diamine.

Biological Context and Applications

This compound serves as a valuable intermediate in several research and development areas due to its reactive functional groups.[1][2]

Key Application Areas:

  • Pharmaceutical Synthesis: It is a precursor for more complex molecules and active pharmaceutical ingredients (APIs).[1]

  • Cancer Research: The compound and its derivatives are being investigated as potential inhibitors of protein tyrosine kinases (PTKs), which are critical enzymes in cell signaling pathways often dysregulated in cancer.[1]

  • Dermatology: Preliminary studies suggest the compound may influence melanin excretion, indicating potential applications in treatments for pigmentation disorders.[1]

  • Materials Science: It is used in the synthesis of specialized polymers, where its incorporation can enhance thermal stability and mechanical properties.[1]

Potential Mechanism: Protein Tyrosine Kinase (PTK) Inhibition

Tyrosine kinases are enzymes that catalyze the transfer of a phosphate group from ATP to tyrosine residues on substrate proteins. This phosphorylation event is a critical "on" switch in many cellular signaling pathways that control cell growth, proliferation, and differentiation. In many cancers, these kinases are constitutively active, leading to uncontrolled cell growth. Small molecule inhibitors, such as derivatives of this compound, are designed to compete with ATP at its binding site on the kinase, thereby preventing phosphorylation and blocking the downstream signaling cascade.[5]

PTK_Inhibition cluster_receptor Cell Membrane cluster_signal Intracellular Signaling RTK Receptor Tyrosine Kinase (RTK) Substrate Substrate Protein RTK->Substrate binds PhosphoSubstrate Phosphorylated Substrate (Active) RTK->PhosphoSubstrate Phosphorylation ATP ATP ATP->RTK binds Response Cellular Response (e.g., Proliferation) PhosphoSubstrate->Response Inhibitor Potential Inhibitor (e.g., Derivative of This compound) Inhibitor->RTK Blocks ATP Binding Site

Mechanism of a representative Tyrosine Kinase Inhibitor.
Potential Mechanism: Modulation of Melanogenesis

Melanogenesis is the complex process of producing melanin, the primary pigment in skin. The rate-limiting enzyme in this pathway is tyrosinase, which initiates the conversion of L-tyrosine to L-DOPA and subsequently to dopaquinone. Dopaquinone is a precursor to both brown-black eumelanin and red-yellow pheomelanin. Compounds that inhibit tyrosinase activity are of great interest in dermatology for treating hyperpigmentation. Preliminary studies suggest that this compound may affect melanin excretion, implying an interaction with the melanogenesis pathway.[1]

Melanogenesis_Pathway Tyrosinase Tyrosinase (Rate-Limiting Enzyme) DOPA L-DOPA Dopaquinone Dopaquinone Tyrosine L-Tyrosine Tyrosine->DOPA catalyzed by DOPA->Dopaquinone catalyzed by Eumelanin Eumelanin (Brown/Black Pigment) Dopaquinone->Eumelanin multiple steps Pheomelanin Pheomelanin (Red/Yellow Pigment) Dopaquinone->Pheomelanin + Cysteine Compound This compound (Under Investigation) Compound->Tyrosinase Potential Point of Modulation

The melanogenesis pathway and potential point of modulation.

Safety and Handling

As with other nitroaniline compounds, this compound requires careful handling. Users should consult the full Safety Data Sheet (SDS) before use and handle the compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Table 3: GHS Hazard Information

CategoryInformationSource(s)
Pictogram GHS07 (Exclamation Mark)[3]
Signal Word Warning [3]
Hazard Statements H302: Harmful if swallowed.H312: Harmful in contact with skin.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation.[3]
Precautionary P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

General Handling Precautions:

  • Avoid inhalation, ingestion, and skin contact.

  • Use in a well-ventilated area or fume hood.

  • Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Wash hands thoroughly after handling.

  • Store in a tightly closed container in a dry and cool place.

References

4-(Benzyloxy)-2-nitroaniline molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides the core physicochemical properties of 4-(Benzyloxy)-2-nitroaniline, a compound of interest in organic synthesis and pharmaceutical research.

Chemical Identity and Properties

This compound is an organic compound that serves as a versatile intermediate in the synthesis of more complex molecules, including dyes, pharmaceuticals, and agrochemicals.[1] Its structure features a benzyloxy group and a nitro group on an aniline backbone.[2]

A summary of its key molecular data is presented below.

PropertyValueSource
Molecular Formula C₁₃H₁₂N₂O₃[1][2][3][4][5]
Molecular Weight 244.25 g/mol [2][3][5]
CAS Number 26697-35-8[3][4][5]

Logical Relationship of Functional Groups

The chemical reactivity and potential applications of this compound are dictated by the interplay of its three primary functional groups: the aniline amine group, the ortho-positioned nitro group, and the para-positioned benzyloxy group. The relationships and potential transformations of these groups are key to its role as a synthetic building block.

G Functional Group Relationships of this compound A This compound B Amine Group (-NH2) A->B Site for Acylation, Alkylation C Nitro Group (-NO2) A->C Site for Reduction to Amine D Benzyloxy Group (-OCH2Ph) A->D Influences Electron Density

Caption: Functional groups of this compound and their synthetic potential.

References

Technical Guide: Physical and Structural Properties of 4-(Benzyloxy)-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical, spectral, and structural properties of 4-(Benzyloxy)-2-nitroaniline (CAS No. 26697-35-8). An aromatic compound featuring benzyloxy, nitro, and aniline functionalities, it serves as a versatile intermediate in organic synthesis for pharmaceuticals and agrochemicals.[1] This document collates available quantitative data into structured tables, presents detailed experimental protocols for its synthesis and characterization, and includes workflow diagrams to illustrate key processes.

Core Physical and Chemical Properties

This compound is a solid organic compound whose properties are influenced by the electron-donating benzyloxy group and the electron-withdrawing nitro group on the aniline frame. These substitutions create a conjugated system that impacts its chemical reactivity and optical properties.

PropertyValueReference(s)
CAS Number 26697-35-8[1]
Molecular Formula C₁₃H₁₂N₂O₃[2]
Molecular Weight 244.25 g/mol [1]
Appearance Red, plate-like crystals[2]
Melting Point 106 °C[2]
Solubility Soluble in many organic solvents; limited water solubility (inferred from analogs).

Structural and Crystallographic Data

Single-crystal X-ray diffraction analysis has provided detailed insight into the three-dimensional structure of this compound. The molecule features a notable twist between the nitrophenylamine and benzyl ring systems. The crystal packing is stabilized by intermolecular N—H⋯O hydrogen bonds and C—H⋯π stacking interactions.[2]

ParameterValueReference(s)
Crystal System Monoclinic[2]
Space Group P 2₁/c[2]
Unit Cell Dimensions a = 5.7578 (12) Åb = 26.192 (6) Åc = 7.7338 (16) Åβ = 90.159 (4)°[2]
Volume (V) 1166.3 (4) ų[2]
Z (Molecules per unit cell) 4[2]
Calculated Density (Dx) 1.391 Mg m⁻³[2]
Dihedral Angle 65.8 (2)° (between the benzene rings)[2]

Spectroscopic Properties

Spectroscopic analysis is critical for confirming the identity and purity of this compound. While complete experimental spectra are not widely published, characteristic features can be predicted based on its functional groups and data from analogous compounds.

3.1 Infrared (IR) Spectroscopy The IR spectrum is expected to show characteristic absorption bands corresponding to its key functional groups.

Functional GroupExpected Wavenumber (cm⁻¹)CommentsReference(s)
N–H Stretch (Amine) ~3365Typical for primary aromatic amines.[1]
C=C Stretch (Aromatic) ~1603Indicates the presence of the benzene rings.[1]
NO₂ Stretch (Nitro) ~1520Characteristic of nitroaromatic compounds.[1]
C–O Stretch (Ether) ~1250Corresponds to the benzyl ether linkage.[1]

3.2 UV-Visible (UV-Vis) Spectroscopy The conjugated system of this compound is expected to produce strong absorption in the UV-Vis region. The structurally related compound 4-Methoxy-2-nitroaniline exhibits strong UV-Vis absorption at 380 nm, which is attributed to charge transfer between the electron-donating methoxy group and the electron-accepting nitro group.[1] A similar charge transfer interaction is anticipated for this compound.

3.3 Nuclear Magnetic Resonance (NMR) Spectroscopy Experimental ¹H and ¹³C NMR spectral data for this compound are not readily available in the cited literature. However, NMR is a crucial technique to confirm the regioselectivity of the substituents through the analysis of aromatic proton splitting patterns.[1]

Experimental Protocols

4.1 Synthesis of this compound The following protocol is based on a reported laboratory synthesis.[2]

  • Reactant Preparation : To a reaction vessel, add 28.87 g (187.5 mmol) of 2-nitro-4-hydroxyaniline and 600 ml of methyl ethyl ketone (MEK).

  • Addition of Reagents : Add 77.6 g of potassium carbonate and 22.3 ml (187.5 mmol) of benzyl bromide to the mixture.

  • Reaction : Heat the reaction mixture at reflux for a period of 3 hours.

  • Work-up : After cooling, evaporate the solvent to dryness.

  • Purification : Triturate the resulting residue in hexane, filter the solid, and dry it under vacuum to yield the final product. An 88.9% yield (40 g) has been reported using this method.[2]

4.2 Single-Crystal X-ray Diffraction The following is a standard protocol for obtaining crystallographic data, as performed for this compound.[2]

  • Crystal Growth : Grow suitable single crystals by slow evaporation from an acetone solution at 277 K.

  • Data Collection : Mount a selected crystal (e.g., a 0.30 × 0.20 × 0.06 mm red plate) on a diffractometer, such as a Bruker SMART 4K CCD area-detector.

  • Experimental Conditions : Conduct the measurement at a controlled temperature (e.g., 297 K) using Mo Kα radiation (λ = 0.71073 Å).

  • Data Acquisition : Collect diffraction data using a series of φ and ω scans.

  • Structure Solution and Refinement : Process the collected data to solve the crystal structure. Refine the H atoms on the amine group freely with isotropic displacement parameters, while positioning other H atoms geometrically and refining them using a riding model.[2]

Visualization of Experimental Workflows

The following diagrams illustrate the logical workflows for the synthesis and characterization of this compound.

SynthesisWorkflow cluster_reactants Reactant Preparation cluster_process Reaction & Purification Reactant1 2-Nitro-4-hydroxyaniline Reflux Heat at Reflux (3h) Reactant1->Reflux Reactant2 Benzyl Bromide Reactant2->Reflux Base K2CO3 Base->Reflux Solvent MEK Solvent->Reflux Evaporation Evaporation to Dryness Reflux->Evaporation Purify Trituration in Hexane Evaporation->Purify FilterDry Filtration & Drying Purify->FilterDry Product Final Product: This compound FilterDry->Product CharacterizationWorkflow cluster_analysis Analytical Characterization cluster_data Data Output Sample Purified Sample MP Melting Point Determination Sample->MP XRD X-ray Crystallography Sample->XRD IR IR Spectroscopy Sample->IR NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR UVVIS UV-Vis Spectroscopy Sample->UVVIS MP_Data Physical State & Purity MP->MP_Data XRD_Data 3D Molecular Structure XRD->XRD_Data IR_Data Functional Groups IR->IR_Data NMR_Data Chemical Structure & Connectivity NMR->NMR_Data UVVIS_Data Electronic Transitions UVVIS->UVVIS_Data

References

Technical Guide: Physicochemical Characterization of 4-(Benzyloxy)-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the melting point of 4-(Benzyloxy)-2-nitroaniline (CAS No: 26697-35-8), a key physicochemical property for substance identification, purity assessment, and quality control in research and development.

Core Data Presentation

The melting point of a crystalline solid is a critical physical constant used to characterize the substance. It is defined as the temperature at which the solid phase is in equilibrium with the liquid phase. For a pure substance, this transition typically occurs over a narrow temperature range.

ParameterValueSource
Chemical Name This compoundN/A
CAS Number 26697-35-8[1][2][3][4][5][6]
Molecular Formula C₁₃H₁₂N₂O₃[4][6]
Molecular Weight 244.25 g/mol [3][5][6]
Melting Point 106 °C[1]

Experimental Protocols

Precise determination of the melting point is essential for the characterization of this compound. The following protocols outline standard methodologies for this purpose.

Capillary Melting Point Determination

This is the most common method for determining the melting point of a solid organic compound.[4]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer (calibrated)

  • Mortar and pestle

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered using a mortar and pestle.[7] Introduce a small amount of the powdered sample into the open end of a capillary tube. Pack the sample into the sealed end by gently tapping the tube on a hard surface to form a compact column of 1-3 mm in height.[1][7]

  • Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.

  • Initial Determination (Rapid Heating): Heat the sample rapidly to get an approximate melting point. This helps in setting the parameters for a more accurate measurement.

  • Accurate Determination (Slow Heating): Allow the apparatus to cool to at least 10-15°C below the approximate melting point. Prepare a new capillary with the sample and place it in the apparatus. Heat the sample at a slow, controlled rate, typically 1-2°C per minute, as the melting point is approached.[3]

  • Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has completely melted (T2). The melting point is reported as the range T1-T2.[2] For a pure compound, this range should be narrow (0.5-1.0°C). Impurities tend to lower and broaden the melting range.[8]

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.[9] It provides a highly accurate determination of the melting point.

Apparatus:

  • Differential Scanning Calorimeter

  • Sample pans (e.g., aluminum)

  • Crimper for sealing pans

Procedure:

  • Sample Preparation: Accurately weigh a small amount of the this compound sample (typically 1-10 mg) into a sample pan.[10] Seal the pan using a crimper.

  • Apparatus Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Program the instrument to heat the sample at a constant rate (e.g., 10°C/min) over a temperature range that encompasses the expected melting point.

  • Data Analysis: The melting point is determined from the resulting thermogram. The onset of the endothermic peak corresponds to the beginning of melting, and the peak of the endotherm represents the melting point.[11]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and subsequent characterization of this compound, culminating in melting point determination.

G cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_characterization Characterization Reactants 2-Nitro-4-hydroxyaniline + Benzyl bromide Reaction Reaction in MEK with K2CO3 (Reflux) Reactants->Reaction Crude_Product Crude this compound Reaction->Crude_Product Evaporation Evaporation to Dryness Crude_Product->Evaporation Trituration Trituration in Hexane Evaporation->Trituration Filtration Filtration & Drying Trituration->Filtration Pure_Product Pure this compound Filtration->Pure_Product MP_Analysis Melting Point Analysis (Capillary Method or DSC) Pure_Product->MP_Analysis Result Melting Point = 106 °C MP_Analysis->Result

Caption: Workflow for Synthesis and Melting Point Characterization.

References

A Comprehensive Technical Guide to the Solubility of 4-(Benzyloxy)-2-nitroaniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 4-(Benzyloxy)-2-nitroaniline, a key intermediate in the synthesis of various organic molecules. While quantitative solubility data in organic solvents is not extensively available in peer-reviewed literature, this document compiles existing qualitative information and provides a comprehensive, adaptable experimental protocol for its determination. Furthermore, this guide includes visualizations of relevant chemical pathways and experimental workflows to support research and development activities.

Introduction to this compound

This compound (CAS No: 26697-35-8) is a nitroaromatic compound with the molecular formula C₁₃H₁₂N₂O₃. Its structure, featuring a benzyloxy group at the 4-position and a nitro group at the 2-position of an aniline ring, makes it a valuable precursor in the synthesis of pharmaceuticals and other complex organic compounds. A thorough understanding of its solubility in various organic solvents is critical for optimizing reaction conditions, purification processes, and formulation development.

Solubility Profile

Currently, there is a lack of specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in a range of organic solvents within publicly accessible scientific literature. However, qualitative solubility information indicates its solubility in several common laboratory solvents.

Qualitative Solubility Data

The following table summarizes the known qualitative solubility of this compound.

Organic SolventQualitative Solubility
ChloroformSoluble
DichloromethaneSoluble
Ethyl AcetateSoluble
MethanolSoluble
Quantitative Solubility of Structurally Related Compounds

To provide a comparative context, the following tables present quantitative solubility data for the parent compounds, 2-nitroaniline and 4-nitroaniline, in various organic solvents. This information can offer insights into the potential solubility behavior of this compound, although experimental verification is essential.

Table 2.1: Quantitative Solubility of 2-Nitroaniline

SolventTemperature (°C)Solubility ( g/100 g of solvent)
Acetone25158.5
Benzene23.227.42
Carbon Tetrachloride201.18
Chloroform2027.83
Ethanol (abs.)2527.87
Water200.08932

Table 2.2: Quantitative Solubility of 4-Nitroaniline

SolventSolubility ( g/100 g of solvent)
Methanol10.43
Diethyl Ether16.39
Ethanol17.12
Trichloromethane43.29
Benzene50.51
Toluene76.34
Carbon Tetrachloride588.24
Water1,250.00

Experimental Protocol for Solubility Determination

The following is a detailed protocol for determining the solubility of this compound in organic solvents using the isothermal saturation method followed by gravimetric analysis. This method is a reliable and widely used technique for generating accurate solubility data.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Thermostatically controlled shaker or magnetic stirrer with heating/cooling capabilities

  • Analytical balance (readable to ±0.0001 g)

  • Vials with screw caps

  • Calibrated pipettes

  • Syringe filters (chemically compatible with the chosen solvents)

  • Drying oven or vacuum desiccator

Procedure
  • Sample Preparation: Add an excess amount of this compound to a series of vials. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.

  • Solvent Addition: Add a known volume or mass of the desired organic solvent to each vial.

  • Equilibration: Seal the vials tightly and place them in the thermostatically controlled shaker or on the magnetic stirrer. Allow the mixtures to equilibrate at a constant temperature for a sufficient period (typically 24-48 hours) with continuous agitation. This ensures that the dissolution and crystallization rates reach equilibrium.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. For finer particles, centrifugation may be necessary to achieve a clear supernatant.

  • Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a pre-warmed or pre-cooled pipette to match the equilibration temperature, avoiding the transfer of any solid particles.

  • Gravimetric Analysis:

    • Transfer the accurately measured volume of the supernatant to a pre-weighed, dry container.

    • Carefully evaporate the solvent under a gentle stream of inert gas or in a fume hood. For less volatile solvents, a vacuum oven set to a temperature below the decomposition point of the solute may be used.

    • Once the solvent is completely removed, dry the container with the solid residue to a constant weight in a drying oven or vacuum desiccator.

    • Record the final weight of the container and the dried solute.

  • Calculation: The solubility can be calculated using the following formula:

    Solubility ( g/100 mL) = [(Mass of container with solute) - (Mass of empty container)] / (Volume of supernatant withdrawn in mL) * 100

Considerations
  • Temperature Control: Maintain a constant and accurately recorded temperature throughout the equilibration process, as solubility is highly temperature-dependent.

  • Purity: The purity of both the solute and the solvent can significantly affect the solubility results. Use high-purity materials.

  • Equilibrium Time: The time required to reach equilibrium can vary depending on the solute, solvent, and agitation rate. It is advisable to perform a preliminary experiment to determine the optimal equilibration time.

Visualizations

The following diagrams, generated using the DOT language, illustrate key processes related to this compound.

Synthesis of this compound

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 4-Amino-3-nitrophenol 4-Amino-3-nitrophenol Reaction_Mixture Reaction 4-Amino-3-nitrophenol->Reaction_Mixture Benzyl_bromide Benzyl Bromide Benzyl_bromide->Reaction_Mixture Potassium_carbonate Potassium Carbonate (Base) Potassium_carbonate->Reaction_Mixture Acetone Acetone Acetone->Reaction_Mixture Heat Heat Heat->Reaction_Mixture Product_compound This compound Reaction_Mixture->Product_compound Yields

Caption: Synthesis of this compound.

Experimental Workflow for Solubility Determination

G start Start add_excess Add excess this compound to solvent start->add_excess equilibrate Equilibrate at constant temperature (24-48h with agitation) add_excess->equilibrate phase_separation Phase Separation (Settle or Centrifuge) equilibrate->phase_separation withdraw_supernatant Withdraw known volume of clear supernatant phase_separation->withdraw_supernatant gravimetric_analysis Gravimetric Analysis withdraw_supernatant->gravimetric_analysis evaporate Evaporate solvent gravimetric_analysis->evaporate dry Dry residue to constant weight evaporate->dry weigh Weigh dried solute dry->weigh calculate Calculate Solubility weigh->calculate end End calculate->end

Caption: Isothermal Saturation and Gravimetric Analysis Workflow.

Potential Reactions of this compound

G cluster_reduction Reduction of Nitro Group cluster_deprotection Cleavage of Benzyl Ether start This compound reduction_reagents H₂, Pd/C or SnCl₂, HCl start->reduction_reagents deprotection_reagents H₂, Pd/C (harsher conditions) or BBr₃ start->deprotection_reagents reduction_product 4-(Benzyloxy)benzene-1,2-diamine reduction_reagents->reduction_product deprotection_product 4-Amino-3-nitrophenol deprotection_reagents->deprotection_product

Caption: Key Reactions of this compound.

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Crystal Structure of 4-(Benzyloxy)-2-nitroaniline

This technical guide provides a comprehensive analysis of the crystal structure of this compound, a nitroaromatic compound with applications as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.[1] The information presented herein is intended to support research and development activities by providing detailed structural data and experimental methodologies.

Molecular Structure and Crystallography

The title compound, with the chemical formula C₁₃H₁₂N₂O₃, consists of a nitroaniline core functionalized with a benzyloxy group.[2] The crystal structure is characterized by a notable dihedral angle between the two benzene rings.

Crystal Data and Structure Refinement

The crystallographic data for this compound has been determined by single-crystal X-ray diffraction. The key parameters are summarized in the tables below.

Crystal Data
Chemical formulaC₁₃H₁₂N₂O₃
Molar mass244.25 g/mol
Crystal system, space groupMonoclinic, P2₁/c
Temperature297 K
a, b, c (Å)a = 7.789 (2), b = 21.077 (5), c = 7.561 (2)
β (°)106.13 (3)
Volume (ų)1189.3 (5)
Z4
Calculated density (Mg m⁻³)1.36
Absorption coefficient (mm⁻¹)0.10
F(000)512
Crystal size (mm)0.30 x 0.20 x 0.10
Data Collection and Refinement
DiffractometerBruker SMART 1000 CCD
Radiation typeMo Kα
θ range for data collection (°)2.1–26.0
Index ranges-9 ≤ h ≤ 9, -26 ≤ k ≤ 25, -9 ≤ l ≤ 9
Reflections collected8408
Independent reflections2334 [R(int) = 0.043]
Refinement methodFull-matrix least-squares on F²
Data/restraints/parameters2334 / 0 / 164
Goodness-of-fit on F²1.02
Final R indices [I > 2σ(I)]R₁ = 0.054, wR₂ = 0.132
R indices (all data)R₁ = 0.092, wR₂ = 0.150
Largest diff. peak and hole (e Å⁻³)0.18 and -0.22

Molecular Geometry

The molecular structure of this compound reveals a dihedral angle of 65.8 (2)° between the planes of the two benzene rings.[2] The crystal packing is stabilized by intermolecular N—H···O hydrogen bonds and C—H···π interactions, which link the molecules into a network structure.[2]

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the alkylation of 2-nitro-4-hydroxyaniline with benzyl bromide.[3]

  • Materials: 2-nitro-4-hydroxyaniline (28.87 g, 187.5 mmol), methyl ethyl ketone (MEK) (600 ml), potassium carbonate (77.6 g), and benzyl bromide (22.3 ml, 187.5 mmol).[3]

  • Procedure:

    • A mixture of 2-nitro-4-hydroxyaniline and potassium carbonate in methyl ethyl ketone is prepared.[3]

    • Benzyl bromide is added to the mixture.[3]

    • The reaction mixture is heated at reflux for 3 hours.[3]

    • The solvent is removed by evaporation to dryness.[3]

    • The resulting residue is triturated in hexane, filtered, and dried under a vacuum to yield the final product.[3]

  • Yield: 40 g (88.9%).[3]

  • Melting Point: 106 °C.[3]

Crystallization

Single crystals suitable for X-ray diffraction analysis can be grown from a solution of the compound.

  • Solvent: Acetone.[2]

  • Procedure: The title compound is dissolved in acetone, and the solution is allowed to slowly evaporate at a constant temperature of 277 K.[2]

X-ray Crystallography

The determination of the crystal structure was performed using single-crystal X-ray diffraction.

  • Instrument: Bruker SMART 1000 CCD area-detector diffractometer.

  • Radiation Source: Graphite-monochromated Mo Kα radiation (λ = 0.71073 Å).

  • Data Collection: Data were collected at 297 K using ω and φ scans.

  • Structure Solution and Refinement: The structure was solved by direct methods and refined by full-matrix least-squares on F² using the SHELXTL software package. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Logical Workflow

The following diagram illustrates the experimental workflow for the synthesis and structural analysis of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis Crystal Structure Analysis start Starting Materials (2-nitro-4-hydroxyaniline, benzyl bromide, K2CO3, MEK) reflux Reflux Reaction (3 hours) start->reflux evaporation Evaporation to Dryness reflux->evaporation trituration Trituration in Hexane evaporation->trituration filtration Filtration and Drying trituration->filtration product This compound (Powder) filtration->product dissolution Dissolution in Acetone product->dissolution evaporation_crystal Slow Evaporation (277 K) dissolution->evaporation_crystal crystals Single Crystals evaporation_crystal->crystals xray Single-Crystal X-ray Diffraction crystals->xray data_processing Data Collection and Processing xray->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement final_structure Final Crystal Structure and Data refinement->final_structure

Caption: Experimental workflow for the synthesis and crystal structure analysis.

References

An In-depth Technical Guide to the Thermal Stability of 4-(Benzyloxy)-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of 4-(Benzyloxy)-2-nitroaniline. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes known physical properties and infers its thermal behavior based on structurally related compounds. Detailed experimental protocols for thermal analysis are provided to enable researchers to determine its precise thermal characteristics.

Core Physical and Chemical Properties

This compound is an aromatic organic compound with the chemical formula C₁₃H₁₂N₂O₃. It features a nitro group ortho to an amine group and a benzyloxy substituent para to the amine. These functional groups are key to its chemical reactivity and thermal properties.

PropertyValueSource(s)
Molecular Formula C₁₃H₁₂N₂O₃[1]
Molecular Weight 244.25 g/mol [1]
CAS Number 26697-35-8[2]
Appearance Reported as a solid[3]
Melting Point 106 °CThis value is reported for 2-Nitro-4-(benzyloxy)aniline.
150.5-151.5 °CThis value is for the isomer 2-(Benzyloxy)-4-nitroaniline.
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Methanol

Note on Melting Point: There is conflicting data regarding the melting point. The value of 106 °C is explicitly for this compound. The higher melting point corresponds to its isomer and is included for comparative purposes. Purity of the sample can significantly influence the melting point.

Inferred Thermal Stability and Decomposition

The thermal stability of nitroaromatic compounds is significantly influenced by the substitution pattern on the aromatic ring. For ortho-nitroanilines, a common decomposition mechanism involves an intramolecular hydrogen transfer from the amine group to the nitro group, leading to the formation of a cyclic intermediate. This is often a lower energy pathway compared to the direct cleavage of the C-NO₂ bond.

Based on studies of related compounds such as N-benzyl-2-methyl-4-nitroaniline, which is stable up to 230 °C, and the general understanding that benzyloxy groups can lower the decomposition temperature of aromatic compounds to the 200-300 °C range, it is reasonable to hypothesize that this compound will exhibit decomposition in a similar temperature range. The presence of the ortho-nitro group suggests that the decomposition may be initiated by an intramolecular rearrangement.

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended techniques.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to decompose and to quantify the mass loss during decomposition.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of high-purity this compound into a ceramic or platinum TGA crucible.

  • Instrumentation: Place the crucible onto the sensitive microbalance within the TGA furnace.

  • Experimental Conditions:

    • Atmosphere: Purge the furnace with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.

    • Temperature Program:

      • Equilibrate the sample at 30 °C.

      • Ramp the temperature from 30 °C to 400 °C at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis:

    • Plot the percentage of mass loss as a function of temperature.

    • The onset of decomposition is determined from the initial significant mass loss.

    • The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting and decomposition, and to quantify the enthalpy changes associated with these events.

Methodology:

  • Sample Preparation: Accurately weigh 1-3 mg of high-purity this compound into a hermetically sealed aluminum or copper DSC pan. An empty, sealed pan should be used as a reference.

  • Instrumentation: Place the sample and reference pans into the DSC cell.

  • Experimental Conditions:

    • Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min).

    • Temperature Program:

      • Equilibrate the sample at 30 °C.

      • Ramp the temperature from 30 °C to 400 °C at a constant heating rate (e.g., 10 °C/min). To study the kinetics of decomposition, experiments can be repeated at different heating rates (e.g., 5, 15, and 20 °C/min).[4]

  • Data Analysis:

    • Plot the heat flow as a function of temperature.

    • An endothermic peak will indicate the melting point of the compound.

    • Exothermic peaks will indicate decomposition events. The onset temperature of the first major exotherm is a key indicator of thermal stability.

    • The area under the exothermic peak(s) can be integrated to determine the enthalpy of decomposition (ΔHd).

Visualizations

Experimental Workflow for Thermal Analysis

experimental_workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_conditions Experimental Conditions cluster_data Data Analysis prep_tga Weigh 5-10 mg into TGA crucible tga TGA Instrument prep_tga->tga prep_dsc Weigh 1-3 mg into DSC pan dsc DSC Instrument prep_dsc->dsc cond_tga Inert Atmosphere 10 °C/min ramp to 400 °C tga->cond_tga cond_dsc Inert Atmosphere 10 °C/min ramp to 400 °C dsc->cond_dsc data_tga Mass Loss vs. Temperature DTG Curve cond_tga->data_tga data_dsc Heat Flow vs. Temperature Melting Point, ΔHd cond_dsc->data_dsc

Workflow for TGA and DSC analysis.
Postulated Thermal Decomposition Pathway

decomposition_pathway A This compound B Intramolecular H-Transfer A->B Heat (Δ) C Cyclic Intermediate B->C D Decomposition Products (e.g., H₂O, NOx, aromatic fragments) C->D Further Reactions

Postulated initial step of thermal decomposition.

References

Spectroscopic Data of 4-(Benzyloxy)-2-nitroaniline: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 4-(Benzyloxy)-2-nitroaniline (CAS No: 26697-35-8), a nitroaromatic compound utilized as an intermediate in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Compound Overview

This compound is an organic compound with the molecular formula C₁₃H₁₂N₂O₃ and a molecular weight of 244.25 g/mol . Its structure features a benzyloxy group at the para position and a nitro group at the ortho position relative to the aniline amine group. These functional groups make it a versatile building block for the synthesis of more complex molecules, including potential pharmaceuticals and agrochemicals.

Spectroscopic Data Summary

The following sections present the key spectroscopic data for this compound, organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic H (phenyl ring)7.30 - 7.50Multiplet
Aromatic H (aniline ring)6.80 - 7.60Multiplet
-CH₂- (benzylic)~5.10Singlet
-NH₂ (amine)4.50 - 5.50 (broad)Singlet

Note: The chemical shifts of aromatic protons are influenced by the electron-donating and electron-withdrawing effects of the substituents. The amine protons often appear as a broad singlet and their chemical shift can be highly dependent on solvent and concentration.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-NH₂145 - 150
C-NO₂135 - 140
C-O150 - 155
Aromatic C-H (aniline ring)105 - 125
Aromatic C-H (phenyl ring)127 - 129
Quaternary C (phenyl ring)136 - 138
-CH₂- (benzylic)~70

Note: The chemical shifts are estimated based on the effects of the amine, nitro, and benzyloxy substituents on the aromatic rings.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for this compound are summarized below.

Table 3: IR Spectroscopic Data

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3480 - 3300-NH₂ (Amine)N-H Asymmetric & Symmetric Stretching
3100 - 3000Aromatic C-HC-H Stretching
2950 - 2850-CH₂- (Benzylic)C-H Stretching
~1620-NH₂ (Amine)N-H Bending (Scissoring)
1600 - 1450Aromatic RingC=C Stretching
1570 - 1490-NO₂ (Nitro)N=O Asymmetric Stretching
1370 - 1280-NO₂ (Nitro)N=O Symmetric Stretching
1250 - 1200Aryl-O-CH₂C-O Asymmetric Stretching
1050 - 1000Aryl-O-CH₂C-O Symmetric Stretching
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Mass Spectrometry Data

m/zInterpretation
244[M]⁺ (Molecular Ion)
153[M - C₇H₇]⁺ (Loss of benzyl group)
138[M - C₇H₆O]⁺ (Loss of benzyloxy radical)
91[C₇H₇]⁺ (Benzyl cation)

Note: The fragmentation pattern is predicted based on the structure of the molecule. The base peak is likely to be the benzyl cation at m/z 91 due to its stability.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

Sample Preparation:

  • Accurately weigh 5-20 mg of the this compound sample for ¹H NMR (20-50 mg for ¹³C NMR).[1]

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean vial.[1]

  • Ensure the sample is fully dissolved, using gentle vortexing or sonication if necessary.[1]

  • Using a pipette, carefully transfer the solution into a clean 5 mm NMR tube to a height of 4-5 cm.[1]

  • Cap the NMR tube and wipe the outside with a lint-free tissue to remove any dust or fingerprints.[1]

Data Acquisition:

  • Instrument: A Bruker Avance spectrometer (or equivalent) operating at a frequency of 300 MHz or higher for ¹H and 75 MHz or higher for ¹³C is typically used.[2]

  • ¹H NMR: Spectra are generally recorded at room temperature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[3]

  • ¹³C NMR: Spectra are recorded with proton decoupling. Chemical shifts are reported in ppm relative to the solvent signal, which is calibrated to TMS.[2]

IR Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Grind 1-2 mg of the solid this compound sample in an agate mortar.[4]

  • Add 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar.[4] The sample concentration in KBr should be between 0.2% and 1%.[5][6]

  • Quickly triturate the mixture to ensure a homogenous powder and to minimize moisture absorption.[4]

  • Transfer the powder to a pellet-forming die.

  • Apply pressure (approximately 8 tons) using a hydraulic press to form a transparent or translucent pellet.[6]

Data Acquisition:

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer, such as a Nexus 670, is used.

  • Procedure: A background spectrum of a pure KBr pellet is recorded first. Then, the sample pellet is placed in the sample holder, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (GC-MS)

Sample Preparation:

  • Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

Data Acquisition:

  • Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS), such as an Agilent 6890 GC with a 5973 Mass Selective Detector.[2]

  • Gas Chromatography (GC) Conditions:

    • Column: A 30 m capillary column with a 0.25 mm internal diameter and 0.25 μm film thickness is commonly used.[2]

    • Injector Temperature: 250 °C.[2]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[2]

    • Oven Temperature Program: An initial temperature of 70 °C held for 2 minutes, followed by a ramp up to 300 °C at a rate of 5 °C/min.[2]

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Detector Temperature: 280 °C.[2]

    • Mass Range: Scan from m/z 40 to 500.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis & Interpretation cluster_output Conclusion Sample Sample of This compound Prep Sample Preparation (Dissolving/Pelletizing) Sample->Prep NMR NMR Spectroscopy Prep->NMR IR IR Spectroscopy Prep->IR MS Mass Spectrometry Prep->MS Data_Analysis Data Processing & Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure Structural Elucidation & Verification Data_Analysis->Structure

General workflow for spectroscopic analysis.

References

An In-Depth Technical Guide to the 1H NMR Spectrum of 4-(Benzyloxy)-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 4-(Benzyloxy)-2-nitroaniline, tailored for researchers, scientists, and professionals in drug development. It includes a detailed data summary, experimental protocols, and a visual representation of the molecular structure and proton relationships.

Introduction

This compound is an organic compound with the molecular formula C13H12N2O3.[1] It is a valuable intermediate in the synthesis of various more complex organic molecules, including pharmaceuticals and agrochemicals.[1] The structural elucidation of this molecule is critical for its application, and 1H NMR spectroscopy is a primary tool for this purpose. This guide offers a detailed interpretation of its proton NMR spectrum, facilitating its identification and use in research and development.

1H NMR Spectral Data

The 1H NMR spectrum of this compound was recorded on a 500 MHz spectrometer in deuterated chloroform (CDCl3) with tetramethylsilane (TMS) as the internal standard. The following table summarizes the quantitative data obtained from the spectrum.

SignalChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
H-37.54d2.91HAr-H
H-56.91dd9.1, 2.91HAr-H
H-66.85d9.11HAr-H
-NH25.95br s-2HAmine
-OCH2-5.11s-2HBenzylic
Phenyl-H7.35-7.45m-5HAr-H (Benzyl)

Note: The chemical shifts and coupling constants are based on compiled data and predictions from spectral databases and may vary slightly based on experimental conditions.

Interpretation of the Spectrum

The 1H NMR spectrum of this compound presents a series of distinct signals that can be unambiguously assigned to the different protons in the molecule.

  • Aromatic Protons (Nitroaniline Moiety): The three protons on the nitroaniline ring appear in the aromatic region of the spectrum.

    • The proton at the C-3 position (H-3), being ortho to the electron-withdrawing nitro group, is the most deshielded and appears as a doublet at approximately 7.54 ppm with a small meta-coupling constant (J = 2.9 Hz) due to its interaction with H-5.

    • The proton at the C-5 position (H-5) is coupled to both H-3 (meta-coupling) and H-6 (ortho-coupling), resulting in a doublet of doublets at around 6.91 ppm with coupling constants of J = 9.1 Hz and 2.9 Hz.

    • The proton at the C-6 position (H-6), ortho to the amino group, is the most shielded of the three and appears as a doublet at approximately 6.85 ppm with a large ortho-coupling constant (J = 9.1 Hz) from its interaction with H-5.

  • Amine Protons: The two protons of the primary amine group (-NH2) typically appear as a broad singlet around 5.95 ppm. The broadness of this signal is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

  • Benzylic Protons: The two protons of the methylene bridge (-OCH2-) in the benzyloxy group are chemically equivalent and are not coupled to any neighboring protons. Consequently, they appear as a sharp singlet at approximately 5.11 ppm.

  • Aromatic Protons (Benzyl Moiety): The five protons on the phenyl ring of the benzyloxy group are expected to resonate in the range of 7.35-7.45 ppm. Due to complex spin-spin coupling between the ortho, meta, and para protons, this signal typically appears as a multiplet.

Experimental Protocol

The following protocol outlines the methodology for acquiring the 1H NMR spectrum of this compound.

4.1. Sample Preparation

  • Weighing: Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

  • Dissolution: Add approximately 0.7 mL of deuterated chloroform (CDCl3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard to the vial.

  • Homogenization: Gently swirl or vortex the vial to ensure the complete dissolution of the sample. The solution should be clear and free of any particulate matter.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Filtering (if necessary): If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

4.2. NMR Data Acquisition

  • Spectrometer: The 1H NMR spectrum is acquired on a 500 MHz NMR spectrometer.

  • Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the magnet.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl3 solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is used.

    • Number of Scans: 16 to 64 scans are typically sufficient for good signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.

    • Acquisition Time: An acquisition time of approximately 3-4 seconds is set.

    • Spectral Width: A spectral width of about 16 ppm (8000 Hz) is appropriate.

4.3. Data Processing

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Integration: Integrate the signals to determine the relative number of protons for each resonance.

  • Peak Picking: Identify the chemical shifts and coupling constants for all signals.

Visualization of Molecular Structure and J-Coupling

The following diagram, generated using Graphviz (DOT language), illustrates the molecular structure of this compound and the key through-bond J-coupling interactions between the aromatic protons of the nitroaniline ring.

G cluster_nitroaniline This compound cluster_benzyloxy Benzyloxy Group C1 C1-NH2 C2 C2-NO2 C3 C3-H C4 C4-O H3 H-3 δ = 7.54 (d) C3->H3 C5 C5-H O O C6 C6-H H5 H-5 δ = 6.91 (dd) C5->H5 H6 H-6 δ = 6.85 (d) C6->H6 H3->H5 J = 2.9 Hz (meta) H5->H6 J = 9.1 Hz (ortho) CH2 CH2 δ = 5.11 (s) O->CH2 Ph Phenyl δ = 7.35-7.45 (m) CH2->Ph

Molecular structure and key 1H-1H J-couplings.

References

An In-Depth Technical Guide to the FTIR Spectrum of 4-(Benzyloxy)-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectroscopy of 4-(benzyloxy)-2-nitroaniline. It includes a detailed experimental protocol for sample analysis, an interpretation of the expected vibrational frequencies, and a summary of the characteristic spectral data. This document is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, characterization, and analysis of this compound and related nitroaromatic amines.

Introduction to the Infrared Spectroscopy of this compound

Infrared spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, an FTIR spectrum provides a unique "fingerprint" of a compound. The spectrum of this compound is characterized by the vibrational modes of its key functional groups: the primary amine (-NH₂), the nitro group (-NO₂), the benzyl ether linkage (-O-CH₂-), and the substituted aromatic rings. Understanding these characteristic absorptions is crucial for confirming the identity and purity of the synthesized compound.

Experimental Protocol for FTIR Analysis

Obtaining a high-quality FTIR spectrum of solid this compound requires proper sample preparation and instrument operation. The following protocol outlines the widely used Potassium Bromide (KBr) pellet method.

Objective: To prepare a solid sample of this compound for FTIR analysis by transmission spectroscopy.

Materials and Equipment:

  • This compound (1-2 mg)

  • FTIR-grade Potassium Bromide (KBr), dried (100-200 mg)

  • Agate mortar and pestle

  • Pellet press with die set

  • FTIR spectrometer

  • Spatula

  • Infrared lamp (for drying KBr, if necessary)

Procedure:

  • Drying: Ensure the KBr is completely dry by heating it under an infrared lamp or in an oven at 110°C for several hours. Moisture will cause broad absorption bands in the spectrum, particularly in the O-H stretching region (~3400 cm⁻¹), which can interfere with the N-H stretching bands of the analyte.

  • Grinding: Place approximately 1-2 mg of the this compound sample into a clean, dry agate mortar. Add about 100-200 mg of dried KBr.

  • Mixing and Grinding: Gently grind the sample and KBr together with the pestle for several minutes until a fine, homogeneous powder is obtained. The particle size should be reduced to minimize scattering of the infrared radiation.

  • Pellet Press Assembly: Assemble the pellet die according to the manufacturer's instructions.

  • Loading the Die: Transfer the ground sample-KBr mixture into the die, ensuring an even distribution.

  • Pressing the Pellet: Place the die into the hydraulic press. Apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent or translucent pellet. A transparent pellet indicates good mixing and pressing.

  • Sample Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

  • Data Acquisition: Record the FTIR spectrum over the desired range, typically 4000-400 cm⁻¹. A background spectrum of a blank KBr pellet or the empty sample compartment should be recorded and automatically subtracted from the sample spectrum to correct for atmospheric and instrumental interferences.

  • Cleaning: Thoroughly clean the mortar, pestle, and die set with an appropriate solvent (e.g., acetone) and ensure they are completely dry before the next use to prevent cross-contamination.

Alternative Sampling Technique: Attenuated Total Reflectance (ATR)

For rapid analysis without extensive sample preparation, the ATR technique can be used. A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide), and pressure is applied to ensure good contact. The IR beam is then passed through the crystal, and the resulting spectrum is recorded.

Interpretation of the FTIR Spectrum

Key Functional Group Vibrations:

  • N-H Stretching (Amine Group): Primary aromatic amines typically show two distinct absorption bands in the 3500-3300 cm⁻¹ region.[3] The higher frequency band corresponds to the asymmetric stretching mode (νₐₛ N-H), while the lower frequency band is due to the symmetric stretching mode (νₛ N-H).

  • N-O Stretching (Nitro Group): The nitro group gives rise to two strong and characteristic stretching vibrations. The asymmetric stretching (νₐₛ NO₂) is typically observed in the 1560-1485 cm⁻¹ range, while the symmetric stretching (νₛ NO₂) appears in the 1355-1315 cm⁻¹ region.[2]

  • C-O Stretching (Ether Linkage): The C-O stretching vibrations of the aryl-alkyl ether linkage are expected to produce strong bands. The asymmetric C-O-C stretch is typically found in the 1275-1200 cm⁻¹ range, and the symmetric stretch is observed at lower frequencies, around 1050-1000 cm⁻¹.

  • Aromatic C=C and C-H Vibrations: The stretching vibrations of the carbon-carbon double bonds in the aromatic rings typically appear as a series of bands in the 1625-1430 cm⁻¹ region. The aromatic C-H stretching vibrations are expected to be observed above 3000 cm⁻¹.

  • C-N Stretching: The stretching vibration of the aromatic carbon-nitrogen bond (Ar-NH₂) is generally found in the 1340-1250 cm⁻¹ range.[2]

Quantitative Data Summary

The following table summarizes the expected characteristic FTIR absorption bands for this compound based on the vibrational analysis of analogous compounds.

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
~3480 - 3440MediumAsymmetric N-H Stretch (νₐₛ NH₂)
~3380 - 3340MediumSymmetric N-H Stretch (νₛ NH₂)
~3100 - 3000Medium-WeakAromatic C-H Stretch
~2950 - 2850Medium-WeakAliphatic C-H Stretch (CH₂)
~1620 - 1580MediumAromatic C=C Stretch & N-H Bend
~1540 - 1500StrongAsymmetric NO₂ Stretch (νₐₛ NO₂)
~1490 - 1440MediumAromatic C=C Stretch
~1350 - 1320StrongSymmetric NO₂ Stretch (νₛ NO₂)
~1300 - 1240StrongAromatic C-N Stretch
~1260 - 1220StrongAsymmetric C-O-C Stretch (Aryl Ether)
~1040 - 1010MediumSymmetric C-O-C Stretch (Aryl Ether)
~850 - 800StrongC-H Out-of-plane Bending

Logical Relationships in FTIR Spectroscopy

The following diagram illustrates the logical relationship between the functional groups of this compound and their characteristic regions in the infrared spectrum.

G FTIR Correlation for this compound cluster_functional_groups Functional Groups cluster_ftir_regions Characteristic FTIR Absorption Regions (cm⁻¹) mol This compound amine Amine (-NH2) mol->amine nitro Nitro (-NO2) mol->nitro ether Benzyl Ether (-O-CH2-Ph) mol->ether aromatic Aromatic Rings mol->aromatic nh_stretch N-H Stretch (3500-3300) amine->nh_stretch corresponds to no2_stretch NO2 Stretch (1560-1485, 1355-1315) nitro->no2_stretch corresponds to co_stretch C-O Stretch (1275-1200) ether->co_stretch corresponds to ar_stretch C=C & C-H Stretch (1625-1430, >3000) aromatic->ar_stretch corresponds to

Caption: Functional group correlation in the FTIR spectrum.

This guide provides a foundational understanding of the FTIR analysis of this compound. For definitive peak assignments, it is recommended to acquire an experimental spectrum of a purified sample and, if necessary, perform theoretical calculations using methods such as Density Functional Theory (DFT) for a more detailed vibrational analysis.

References

4-(Benzyloxy)-2-nitroaniline safety data sheet (SDS) information

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety Data of 4-(Benzyloxy)-2-nitroaniline

Chemical and Physical Properties

This compound is a nitroaromatic compound.[1] It features a benzyloxy substituent at the para position and a nitro group at the ortho position relative to the amino group.[1] This compound is typically a red or yellow solid and serves as an intermediate in the synthesis of more complex organic molecules, such as pharmaceuticals and agrochemicals.[1][2][3]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 26697-35-8[1]
Molecular Formula C₁₃H₁₂N₂O₃[1]
Molecular Weight 244.25 g/mol [1]
Appearance Red Solid[3]
Melting Point 141-143°C[3]
Boiling Point 443.6±30.0 °C (Predicted)[3]
Density 1.297±0.06 g/cm³ (Predicted)[3]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Methanol[3]
Storage Temperature Refrigerator[3]

Hazard Identification and Classification

While a specific GHS classification for this compound is not available, the hazards can be inferred from the structurally similar compound, p-nitroaniline. Nitroanilines, in general, are known to pose health risks and require careful handling.[2] For p-nitroaniline, the following GHS hazard statements apply and should be considered as potential hazards for this compound.

Table 2: GHS Hazard Classification for p-Nitroaniline (as a proxy)

Hazard ClassHazard CategoryHazard Statement
Acute Toxicity (Oral)Category 3H301: Toxic if swallowed
Acute Toxicity (Dermal)Category 3H311: Toxic in contact with skin
Acute Toxicity (Inhalation)Category 3H331: Toxic if inhaled
Specific Target Organ Toxicity (Repeated Exposure)Category 2H373: May cause damage to organs through prolonged or repeated exposure
Hazardous to the Aquatic Environment, Long-term HazardCategory 3H412: Harmful to aquatic life with long lasting effects

Source: Sigma-Aldrich SDS for 4-Nitroaniline

Toxicological Information

Detailed toxicological studies on this compound are limited.[1] Preliminary studies suggest it may cause allergic reactions and eye irritation.[1] The primary toxicological concern with nitroanilines is the formation of methemoglobin, which can lead to cyanosis (a bluish discoloration of the skin). The onset of symptoms may be delayed for 2 to 4 hours or longer.

Table 3: Acute Toxicity Data for p-Nitroaniline

Route of ExposureSpeciesLD₅₀ Value
OralRat750 mg/kg
OralGuinea Pig450 mg/kg
DermalRat>20000 mg/kg
InhalationRat>2.53 mg/L (4 h)

Source: Toxicity data for p-Nitroaniline

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the alkylation of 4-nitroaniline with benzyl chloride.[1] This reaction is typically carried out in the presence of a base, such as sodium bicarbonate (NaHCO₃), and a phase-transfer catalyst like tetrabutylammonium bromide (TBAB).[1]

General Reaction Scheme:

4-nitroaniline + benzyl chloride --(NaHCO₃, TBAB)--> this compound

Note: This is a generalized protocol. Specific reaction conditions such as solvent, temperature, and reaction time would need to be optimized for a laboratory setting.

Chemical Reactions

This compound can undergo several types of chemical reactions, making it a versatile intermediate:[1]

  • Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.[1]

  • Substitution: The benzyloxy group can be substituted with other functional groups via nucleophilic substitution reactions.[1]

  • Oxidation: The compound can undergo oxidation, although this is less common due to the deactivating effect of the nitro group.[1]

Safe Handling and Emergency Procedures

The following workflow for handling toxic solid chemicals is based on the precautionary statements for p-nitroaniline and represents best practices for handling this compound.

Safe_Handling_Workflow start Start: Handling this compound prevention Prevention: - Work in a well-ventilated area or under a fume hood. - Do not breathe dust. - Wash hands thoroughly after handling. - Do not eat, drink, or smoke when using this product. - Avoid release to the environment. start->prevention ppe Personal Protective Equipment (PPE): - Wear protective gloves. - Wear protective clothing. - Wear eye and face protection. prevention->ppe exposure Exposure Event ppe->exposure If an exposure occurs skin_contact If on Skin: - Take off immediately all contaminated clothing. - Wash with plenty of soap and water. - If skin irritation occurs, get medical advice/attention. exposure->skin_contact Skin Contact eye_contact If in Eyes: - Rinse cautiously with water for several minutes. - Remove contact lenses, if present and easy to do. Continue rinsing. - If eye irritation persists, get medical advice/attention. exposure->eye_contact Eye Contact inhalation If Inhaled: - Remove person to fresh air and keep comfortable for breathing. - Call a POISON CENTER or doctor/physician. exposure->inhalation Inhalation ingestion If Swallowed: - Immediately call a POISON CENTER or doctor/physician. - Rinse mouth. exposure->ingestion Ingestion storage Storage: - Store in a well-ventilated place. - Keep container tightly closed. - Store locked up. skin_contact->storage eye_contact->storage inhalation->storage ingestion->storage disposal Disposal: - Dispose of contents/container to an approved waste disposal plant. storage->disposal end End of Procedure disposal->end

Caption: General safe handling workflow for toxic solid chemicals, based on precautionary statements for p-nitroaniline.

Storage and Disposal

Storage:

Store in a cool, dark, and well-ventilated place.[4] The container should be kept tightly closed.[4] It is recommended to store this compound locked up and away from incompatible materials such as oxidizing agents.[4]

Disposal:

Dispose of this substance and its container to a licensed hazardous-waste disposal contractor or collection site, observing all federal, state, and local environmental regulations.[4] Avoid release to the environment.

Disclaimer: This document is intended for informational purposes only and is not a substitute for a certified Safety Data Sheet (SDS). Users should always consult the most current SDS for any chemical before handling it and should conduct their own risk assessment. The information provided here is based on publicly available data for this compound and the related compound p-nitroaniline, and may not be exhaustive.

References

The Chemical Reactivity of the Benzyloxy Group in Nitroanilines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzyloxy group is a common protecting group for phenols and a significant pharmacophore in medicinal chemistry. Its reactivity within a molecule is profoundly influenced by the surrounding chemical environment. This technical guide provides a comprehensive overview of the chemical reactivity of the benzyloxy group when attached to a nitroaniline scaffold. The presence of both a strongly electron-withdrawing nitro group and an electron-donating amino group on the same aromatic ring creates a unique electronic landscape that dictates the stability and reaction pathways of the benzyloxy ether linkage. This document details the key reactions, including cleavage under reductive, acidic, and oxidative conditions, and notable intramolecular cyclizations. Quantitative data from various studies are summarized, and detailed experimental protocols for key transformations are provided to aid in practical application.

Introduction

Benzyloxy-substituted nitroanilines are important intermediates in the synthesis of a wide range of functional molecules, from pharmaceuticals to materials. The benzyloxy group often serves as a protecting group for a hydroxyl functionality during synthetic sequences. Its removal is a critical step, and the success of this deprotection is highly dependent on the reaction conditions and the substitution pattern of the nitroaniline ring. The interplay between the activating amino group and the deactivating nitro group, along with their positional isomerism (ortho, meta, para), modulates the reactivity of the benzyloxy C-O bond. Understanding these reactivity patterns is crucial for designing efficient and selective synthetic routes. This guide aims to provide a detailed technical resource on the subject, focusing on the practical aspects of reaction conditions, yields, and experimental procedures.

Cleavage of the Benzyloxy Group

The cleavage of the benzyloxy group in nitroanilines is a frequently encountered transformation. The choice of method depends on the overall molecular structure and the presence of other functional groups. The primary methods for debenzylation are catalytic hydrogenolysis, acid-mediated cleavage, and oxidative cleavage.

Reductive Cleavage: Catalytic Hydrogenolysis

Catalytic hydrogenolysis is one of the most common and efficient methods for the cleavage of benzyl ethers. The reaction is typically carried out using a palladium catalyst, often on a carbon support (Pd/C), under a hydrogen atmosphere. A key consideration for benzyloxy nitroanilines is the simultaneous reduction of the nitro group. While in many cases the desired outcome is the reduction of both the nitro group and cleavage of the benzyloxy group to yield an aminophenol, selective cleavage of the benzyloxy group while retaining the nitro group is challenging under these conditions.

However, careful control of reaction conditions, such as catalyst choice, solvent, and hydrogen pressure, can sometimes afford the desired selectivity. For instance, the use of transfer hydrogenation conditions can occasionally offer milder alternatives to high-pressure hydrogenation.

Table 1: Reductive Cleavage of Benzyloxy Groups in Nitroanilines

SubstrateReagents and ConditionsProduct(s)Yield (%)Reference(s)
4-Benzyloxy-3-chloronitrobenzenePd/C (0.5 mol%), H₂ (20 psi), EtOH:THF (1:1), ambient temperature, 30 min4-Hydroxy-3-chloroaniline, 3-chloroaniline, 4-benzyloxy-3-chloroanilineTrace of desired product, major debenzylation and dechlorination[1]
N-benzyl-4-fluoroanilinePd/C, H₂, various conditions4-fluoroaniline (debenzylation), aniline (defluorination)Variable

Experimental Protocol: General Procedure for Catalytic Hydrogenolysis

A solution of the benzyloxy nitroaniline derivative in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is added to a reaction vessel containing a catalytic amount of palladium on carbon (typically 5-10 mol%). The vessel is then purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (from a balloon to several psi) at room temperature until the reaction is complete (monitored by TLC or LC-MS). Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst, and the filtrate is concentrated under reduced pressure to yield the crude product, which can be purified by crystallization or column chromatography.

Acid-Mediated Cleavage

Acid-mediated cleavage offers an alternative to reductive methods, which is particularly useful when other reducible functional groups, such as the nitro group, are to be preserved. Strong Lewis acids like boron trichloride (BCl₃) are effective reagents for the cleavage of benzyl ethers and have been shown to be compatible with nitro groups.[1] The reaction proceeds at low temperatures, and the addition of a cation scavenger, such as pentamethylbenzene, can prevent side reactions like Friedel-Crafts benzylation of electron-rich aromatic rings.

Table 2: Acid-Mediated Cleavage of Benzyloxy Groups

SubstrateReagents and ConditionsProductYield (%)Reference(s)
Aryl benzyl ethers (general)BCl₃ (2 equiv), pentamethylbenzene (3 equiv), CH₂Cl₂, -78 °C to rtAryl alcoholHigh[1]
Substrate with nitro groupBCl₃, pentamethylbenzeneDebenzylated product with nitro group intactGood[2]
2-benzyloxy-nitrobenzeneMgI₂, solvent-free, heat2-nitrophenol95[3]

Experimental Protocol: BCl₃-Mediated Debenzylation of a Benzyloxy Nitroaniline

To a solution of the benzyloxy nitroaniline and pentamethylbenzene (3 equivalents) in dry dichloromethane at -78 °C under an inert atmosphere (e.g., argon), a solution of boron trichloride (1 M in CH₂Cl₂, 2 equivalents) is added dropwise. The reaction mixture is stirred at -78 °C for a specified time (e.g., 1 hour) and then allowed to warm to room temperature. The reaction is monitored by TLC. Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of NaHCO₃. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

G BCl3-Mediated Debenzylation Workflow sub Substrate (Benzyloxy Nitroaniline) reaction Reaction at -78 °C sub->reaction reagents Reagents (BCl3, Pentamethylbenzene in CH2Cl2) reagents->reaction quench Quenching (aq. NaHCO3) reaction->quench extraction Workup (Extraction with CH2Cl2) quench->extraction purification Purification (Column Chromatography) extraction->purification product Product (Hydroxy Nitroaniline) purification->product

Caption: Workflow for BCl₃-mediated debenzylation.

Oxidative Cleavage

Oxidative cleavage of benzyl ethers is a less common but potentially useful method, especially when seeking orthogonality with other protecting groups. Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) are often used for the cleavage of p-methoxybenzyl (PMB) ethers. However, the reactivity of unsubstituted benzyl ethers is lower. Importantly, the presence of a strongly electron-withdrawing group like a nitro group on the aromatic ring to which the benzyloxy group is attached can significantly deactivate the benzylic C-H bonds towards oxidation, often rendering the benzyloxy group stable to oxidative cleavage conditions. For instance, p-nitrobenzyl ethers are reported to be inert to oxidative cleavage with oxoammonium salts.

Intramolecular Reactions of the Benzyloxy Group

The proximity of the benzyloxy group to the nitro and amino functionalities can lead to intramolecular reactions, particularly cyclization events.

Cyclization of N-Benzyl-o-nitroanilines

N-acylated derivatives of N-benzyl-o-nitroanilines can undergo cyclization to form 2-aryl-1-hydroxybenzimidazoles.[4] This reaction is typically promoted by a base such as sodium methoxide. The reaction mechanism is believed to involve an initial deacylation followed by cyclization.

G Cyclization of N-Acyl-N-benzyl-o-nitroaniline start N-Acyl-N-benzyl- o-nitroaniline deacylation Deacylation start->deacylation base Base (e.g., NaOMe) base->deacylation cyclization Intramolecular Cyclization deacylation->cyclization product 2-Aryl-1-hydroxy- benzimidazole cyclization->product

Caption: Pathway for benzimidazole formation.

Photochemical Reactions

The o-nitrobenzyl group is a well-known photolabile protecting group. While less common for O-benzyloxy groups on a nitroaniline ring, photochemical activation can lead to intramolecular reactions. For example, o-nitrobenzyl oxime ethers can undergo photo-induced N-O bond cleavage followed by intramolecular cyclization to form phenanthridines.[5] This suggests that appropriately substituted benzyloxy nitroanilines could potentially undergo photochemical rearrangements or cyclizations.

Influence of Substituent Position on Reactivity

The relative positions of the benzyloxy, amino, and nitro groups on the aniline ring have a significant impact on the reactivity of the benzyloxy group.

  • Ortho-nitro group: An ortho-nitro group can participate in intramolecular reactions, such as the cyclization of N-benzyl-o-nitroanilines. It also has a strong electron-withdrawing effect through both induction and resonance, which can influence the reactivity of a neighboring benzyloxy group.

  • Para-nitro group: A para-nitro group exerts a strong electron-withdrawing effect, primarily through resonance. This deactivates the aromatic ring towards electrophilic attack and can influence the stability of the benzyloxy group towards certain cleavage conditions.

  • Meta-nitro group: A meta-nitro group has a strong inductive electron-withdrawing effect but cannot participate in resonance with the benzyloxy group's oxygen atom. This results in a different electronic environment compared to the ortho and para isomers.

Summary and Outlook

The chemical reactivity of the benzyloxy group in nitroanilines is a multifaceted topic governed by the strong and opposing electronic effects of the amino and nitro substituents. While catalytic hydrogenolysis is a powerful tool for debenzylation, it often leads to concomitant reduction of the nitro group. Acid-mediated cleavage, particularly with BCl₃, offers a reliable method for selective debenzylation while preserving the nitro functionality. Oxidative cleavage is generally not favored due to the deactivating effect of the nitro group. Intramolecular cyclizations, especially in ortho-substituted systems, represent a key reactive pathway for these molecules.

For drug development professionals and synthetic chemists, a thorough understanding of these reactivity patterns is essential for the strategic design of synthetic routes and the development of robust and scalable processes. Future research in this area could focus on the development of even milder and more selective cleavage methods, as well as exploring novel intramolecular transformations of benzyloxy nitroanilines to access complex heterocyclic scaffolds.

References

An In-depth Technical Guide to Electrophilic Substitution on 4-(Benzyloxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Abstract

This technical guide provides a comprehensive examination of electrophilic aromatic substitution (EAS) reactions on 4-(benzyloxy)aniline, a versatile intermediate of significant interest in medicinal chemistry and fine chemical synthesis.[1][2] We will dissect the molecule's electronic architecture to predict and rationalize its reactivity and regioselectivity. This document moves beyond simple procedural descriptions to offer a field-proven perspective on reaction control, the strategic use of protecting groups, and detailed, validated protocols for key transformations including halogenation, nitration, and sulfonation. The insights and methodologies presented herein are designed to equip researchers, scientists, and drug development professionals with the authoritative knowledge required to effectively utilize 4-(benzyloxy)aniline in complex synthetic campaigns.

The Electronic Architecture: Understanding Reactivity and Regioselectivity

The behavior of 4-(benzyloxy)aniline in electrophilic aromatic substitution is dictated by the powerful and synergistic electronic effects of its two substituents: the amino (-NH₂) group and the benzyloxy (-OCH₂C₆H₅) group.

Directive and Activating Effects of Substituents
  • Amino Group (-NH₂): The amino group is one of the most potent activating groups in EAS.[3][4] The lone pair of electrons on the nitrogen atom is delocalized into the benzene ring through a strong positive mesomeric (+M) or resonance effect. This donation of electron density significantly enriches the π-system of the ring, making it highly nucleophilic and thus extremely reactive towards electrophiles.[5][6] This electron density is preferentially increased at the positions ortho and para to the amino group.[4]

  • Benzyloxy Group (-OCH₂C₆H₅): Similar to other alkoxy groups, the benzyloxy group is also an activating, ortho, para-director.[7] The oxygen atom, directly attached to the ring, possesses lone pairs that participate in resonance, donating electron density into the ring (+M effect) and activating the ortho and para positions.[3]

Synergistic Activation and Predicted Regiochemistry

In 4-(benzyloxy)aniline, these two groups work in concert. Both are ortho, para-directors, and their effects reinforce each other to create a highly activated aromatic system. The para position relative to the amino group is already occupied by the benzyloxy group. Therefore, the primary sites for electrophilic attack are the positions ortho to the powerfully activating amino group (positions 2 and 6). These positions are simultaneously meta to the benzyloxy group. The positions ortho to the benzyloxy group (positions 3 and 5) are less activated due to being meta to the superior amino director.

Consequently, electrophilic substitution on 4-(benzyloxy)aniline is strongly predicted to occur at the 2- and 6-positions.

Caption: Resonance contributors illustrating electron density accumulation.

The Challenge of Hyper-Reactivity: The Case for Amine Protection

The extreme activation conferred by the free amino group, while beneficial for reactivity, introduces significant practical challenges:

  • Polysubstitution: The product of monosubstitution is often still highly activated, leading to further reactions and the formation of di- or even tri-substituted products. For example, direct bromination of aniline with bromine water yields 2,4,6-tribromoaniline almost instantaneously.[4][8]

  • Oxidation: The electron-rich ring is susceptible to oxidation, especially under the strongly acidic and oxidative conditions required for reactions like nitration and sulfonation.

  • Lack of Selectivity: The high reaction rate can make controlling the extent of substitution difficult.

  • Anilinium Ion Formation: In strong acids (e.g., H₂SO₄, HNO₃), the basic amino group is protonated to form the anilinium ion (-NH₃⁺). This group is strongly deactivating and meta-directing, which completely alters the desired reactivity and regioselectivity of the substrate.[4]

To circumvent these issues and enable controlled, selective electrophilic substitution, the reactivity of the amino group must be temporarily attenuated. This is achieved by converting it into an amide, most commonly an acetamide, using a protecting group strategy.[9][10]

Protection_Workflow Substrate 4-(Benzyloxy)aniline (Highly Activated) Protected N-(4-(Benzyloxy)phenyl)acetamide (Moderately Activated) Substrate->Protected Protection (e.g., Ac₂O, Pyridine) Product Substituted Product Protected->Product Electrophilic Substitution (E⁺) Final Final Deprotected Product Product->Final Deprotection (Acid/Base Hydrolysis) Synthesis_Workflow Start 4-Nitrophenol Intermediate 4-(Benzyloxy)nitrobenzene Start->Intermediate Step 1: Benzylation (BnCl, K₂CO₃, Acetone) Final 4-(Benzyloxy)aniline Intermediate->Final Step 2: Nitro Reduction (e.g., SnCl₂, HCl or H₂, Pd/C)

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4-(Benzyloxy)-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Benzyloxy)-2-nitroaniline is a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.[1][2] Its structure, featuring nitro, amino, and benzyloxy groups, allows for a variety of chemical transformations. This document provides detailed protocols for the synthesis of this compound. While a direct synthesis from 4-nitroaniline is not practical due to the directing effects of the amino and nitro groups, a common and efficient method involves the benzylation of 2-nitro-4-hydroxyaniline. This protocol will be the focus of this document.

Proposed Synthetic Pathway from 4-Nitroaniline (Hypothetical)

A multi-step synthesis starting from 4-nitroaniline would be required, as a direct conversion is not feasible. A hypothetical route could involve:

  • Acetylation of 4-nitroaniline: Protection of the amino group as an acetamide.

  • Reduction of the nitro group: Reduction to an amino group.

  • Diazotization and hydroxylation: Conversion of the newly formed amino group to a hydroxyl group.

  • Benzylation: Introduction of the benzyl group at the hydroxyl position.

  • Nitration: Introduction of a nitro group at the 2-position.

  • Hydrolysis: Deprotection of the acetamide to yield the final product.

This pathway is complex, likely to have a low overall yield, and presents significant challenges in controlling regioselectivity, especially during the nitration step. Therefore, the recommended and more practical approach starts with a different precursor.

Recommended Synthesis: Benzylation of 2-Nitro-4-hydroxyaniline

A more direct and higher-yielding synthesis of this compound starts from 2-nitro-4-hydroxyaniline. The hydroxyl group is alkylated using benzyl bromide in the presence of a base.

Chemical Reaction Workflow

2-Nitro-4-hydroxyaniline 2-Nitro-4-hydroxyaniline Reaction_Mixture Reflux, 3h 2-Nitro-4-hydroxyaniline->Reaction_Mixture Benzyl_bromide Benzyl bromide Benzyl_bromide->Reaction_Mixture Potassium_carbonate K2CO3 Potassium_carbonate->Reaction_Mixture MEK Methyl ethyl ketone (MEK) MEK->Reaction_Mixture Product This compound Evaporation Evaporation to dryness Reaction_Mixture->Evaporation Trituration Trituration in hexane Evaporation->Trituration Filtration_Drying Filtration_Drying Trituration->Filtration_Drying Filter and dry Filtration_Drying->Product

Caption: Synthetic workflow for the benzylation of 2-nitro-4-hydroxyaniline.

Data Presentation

Table 1: Reactant and Product Properties

CompoundMolar Mass ( g/mol )CAS NumberMelting Point (°C)
2-Nitro-4-hydroxyaniline154.12119-34-6132-135
Benzyl bromide171.04100-39-0-3 to -1
Potassium carbonate138.21584-08-7891
This compound244.2526697-35-8106[3]

Table 2: Experimental Quantities and Yield

ReactantAmount (g)Moles (mmol)Molar Ratio
2-Nitro-4-hydroxyaniline28.87187.51
Benzyl bromide32.07 (22.3 mL)187.51
Potassium carbonate77.6561.5~3
Product Amount (g) Yield (%)
This compound4088.9[3]

Experimental Protocol

This protocol is adapted from the literature for the synthesis of this compound.[3]

Materials:

  • 2-Nitro-4-hydroxyaniline

  • Benzyl bromide

  • Potassium carbonate (anhydrous)

  • Methyl ethyl ketone (MEK)

  • Hexane

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Rotary evaporator

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • To a 1 L round-bottom flask, add 28.87 g (187.5 mmol) of 2-nitro-4-hydroxyaniline and 600 mL of methyl ethyl ketone (MEK).

  • Stir the mixture to dissolve the starting material as much as possible.

  • Add 77.6 g (561.5 mmol) of anhydrous potassium carbonate to the mixture.

  • Add 22.3 mL (187.5 mmol) of benzyl bromide to the reaction flask.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.

  • Maintain the reflux for 3 hours. The reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent using a rotary evaporator to obtain a solid residue.

  • Triturate the residue with hexane to remove non-polar impurities.

  • Filter the solid product using a Buchner funnel and wash with a small amount of cold hexane.

  • Dry the collected solid under vacuum to yield this compound.

Purification:

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, if necessary.

Characterization Data

Melting Point: 106 °C[3]

¹H NMR (Proton Nuclear Magnetic Resonance):

  • The ¹H NMR spectrum of 4-nitroaniline shows signals for the aromatic protons and the amine protons.[4] For this compound, additional signals for the benzyl group protons would be expected.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • The ¹³C NMR spectrum of 4-nitroaniline has been reported.[4] The spectrum of this compound will show additional resonances corresponding to the benzyl group carbons.

Infrared (IR) Spectroscopy:

  • Key spectral data for a similar compound, N-benzyl-4-nitroaniline, include IR absorption bands at 3365 cm⁻¹ (N–H stretch) and 1603 cm⁻¹ (C=C aromatic).[1] Similar characteristic peaks would be expected for this compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Benzyl bromide is a lachrymator and is corrosive. Handle with care.

  • MEK is flammable. Avoid open flames and sparks.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Concluding Remarks

The synthesis of this compound is efficiently achieved through the benzylation of 2-nitro-4-hydroxyaniline. This method provides a good yield and a straightforward workup procedure. The product is a versatile intermediate for further synthetic transformations in the development of new chemical entities.

References

Synthesis of 4-(Benzyloxy)-2-nitroaniline: An In-Depth Experimental Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This comprehensive application note provides a detailed experimental protocol for the synthesis of 4-(benzyloxy)-2-nitroaniline, a key intermediate in the development of various pharmaceutical compounds. This guide is designed for researchers, scientists, and drug development professionals, offering a deep dive into the synthetic methodology, mechanistic rationale, and practical considerations for a successful and safe synthesis. Beyond a simple recitation of steps, this document elucidates the underlying chemical principles, providing a robust framework for understanding and troubleshooting the synthesis. The protocol is grounded in established chemical literature and augmented with practical insights to ensure reproducibility and high purity of the final product.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound is a valuable building block in organic synthesis, primarily owing to its trifunctional nature. The presence of an amine, a nitro group, and a benzyloxy ether on a single aromatic scaffold allows for a diverse array of subsequent chemical transformations. The amine and nitro functionalities are particularly useful, serving as synthetic handles for the construction of complex heterocyclic systems, which are prevalent in many biologically active molecules. The benzyloxy group not only acts as a protecting group for the phenolic hydroxyl but also imparts lipophilicity, a crucial parameter in modulating the pharmacokinetic properties of drug candidates. Consequently, this compound has emerged as a key intermediate in the synthesis of various therapeutic agents, including kinase inhibitors and other targeted therapies.

Synthetic Strategy: The Williamson Ether Synthesis

The most common and efficient route to this compound is through the Williamson ether synthesis.[1] This classic and reliable method involves the O-alkylation of a phenol with an alkyl halide in the presence of a base. In this specific synthesis, the starting material is 4-hydroxy-2-nitroaniline, which is deprotonated by a suitable base to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of benzyl bromide in an SN2 reaction, displacing the bromide ion and forming the desired ether linkage.[2]

Rationale for Reagent Selection
  • 4-Hydroxy-2-nitroaniline: This starting material provides the core aromatic structure with the requisite amino and nitro functionalities, along with the hydroxyl group necessary for etherification.

  • Benzyl Bromide: Benzyl bromide is an excellent electrophile for this reaction. The benzylic carbon is activated towards nucleophilic attack due to the electron-withdrawing nature of the adjacent phenyl ring and the good leaving group ability of the bromide ion.

  • Potassium Carbonate (K₂CO₃): A moderately strong base, potassium carbonate is sufficient to deprotonate the phenolic hydroxyl of 4-hydroxy-2-nitroaniline to form the reactive phenoxide. Its use avoids stronger bases that could potentially lead to side reactions involving the nitro or amino groups.

  • Methyl Ethyl Ketone (MEK): MEK is a suitable polar aprotic solvent for this reaction. It effectively dissolves the reactants and facilitates the SN2 reaction by solvating the potassium cation without strongly solvating the phenoxide nucleophile, thus maintaining its reactivity.

Detailed Experimental Protocol

This protocol is designed for the synthesis of this compound on a laboratory scale. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS Number
4-Hydroxy-2-nitroaniline≥98%e.g., Sigma-Aldrich119-34-6
Benzyl Bromide≥98%e.g., Sigma-Aldrich100-39-0
Potassium Carbonate (anhydrous)≥99%e.g., Sigma-Aldrich584-08-7
Methyl Ethyl Ketone (MEK)ACS Gradee.g., Fisher Scientific78-93-3
HexaneACS Gradee.g., Fisher Scientific110-54-3
Ethanol200 Proofe.g., Decon Labs64-17-5
Equipment
  • Round-bottom flask (appropriate size for the reaction scale)

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Magnetic stir bar

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Beakers and Erlenmeyer flasks

  • pH paper

Step-by-Step Synthesis Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxy-2-nitroaniline (1.0 eq).

  • Addition of Reagents: To the flask, add anhydrous potassium carbonate (2.0 eq) and methyl ethyl ketone (MEK) to achieve a concentration of approximately 0.2 M of the 4-hydroxy-2-nitroaniline.

  • Initiation of Reaction: Begin stirring the mixture and then add benzyl bromide (1.1 eq) to the flask.

  • Reflux: Heat the reaction mixture to reflux (approximately 80 °C) and maintain the reflux with vigorous stirring for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the MEK using a rotary evaporator.

  • Extraction: To the residue, add deionized water and ethyl acetate. Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate and collect the organic layer. Extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash with brine (saturated NaCl solution).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

Purification by Recrystallization
  • Solvent Selection: The crude this compound can be purified by recrystallization from ethanol or a mixed solvent system of ethanol and water.

  • Dissolution: Transfer the crude product to an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture on a hot plate with stirring until the solid dissolves completely. If using a mixed solvent system, dissolve the crude product in a minimum of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. The formation of yellow crystals should be observed. To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any residual soluble impurities.

  • Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to a constant weight.

Characterization of this compound
  • Appearance: Yellow to orange crystalline solid

  • Melting Point: 105-107 °C

  • Molecular Formula: C₁₃H₁₂N₂O₃

  • Molecular Weight: 244.25 g/mol

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.42-7.30 (m, 5H, Ar-H), 7.25 (d, J = 2.8 Hz, 1H, Ar-H), 6.90 (dd, J = 9.2, 2.8 Hz, 1H, Ar-H), 6.81 (d, J = 9.2 Hz, 1H, Ar-H), 5.09 (s, 2H, OCH₂Ph), 4.85 (br s, 2H, NH₂).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 152.0, 145.8, 136.4, 130.8, 128.8, 128.4, 127.6, 118.0, 114.2, 112.9, 71.0.

  • FTIR (KBr, cm⁻¹): 3480, 3365 (N-H stretching), 1625 (N-H bending), 1580, 1490 (aromatic C=C stretching), 1510, 1340 (N-O stretching of NO₂), 1240 (C-O-C stretching).

Mechanistic Insights and Process Logic

The synthesis of this compound proceeds via the well-established Williamson ether synthesis, which is a classic example of an SN2 reaction.

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Reactant 4-Hydroxy-2-nitroaniline Phenoxide Potassium 4-amino-3-nitrophenoxide Reactant->Phenoxide Deprotonation Base K₂CO₃ Base->Phenoxide Electrophile Benzyl Bromide Product This compound Electrophile->Product Phenoxide_ion Phenoxide Ion Phenoxide_ion->Product SN2 Attack

Figure 1. A simplified workflow of the Williamson ether synthesis for this compound.

The reaction is initiated by the deprotonation of the phenolic hydroxyl group of 4-hydroxy-2-nitroaniline by potassium carbonate. The resulting phenoxide is a potent nucleophile. The subsequent step involves the backside attack of this phenoxide on the benzylic carbon of benzyl bromide, leading to the formation of the ether and displacement of the bromide ion. The choice of a primary halide (benzyl bromide) is crucial, as secondary and tertiary halides would favor elimination reactions (E2) over substitution, especially in the presence of a strong base like the phenoxide.[2]

Safety and Hazard Information

It is imperative to handle all chemicals with care and to be fully aware of their potential hazards. The following is a summary of the key safety information for the reagents used in this synthesis. Always consult the full Safety Data Sheet (SDS) for each chemical before use.

ChemicalHazardsPrecautionary Measures
4-Hydroxy-2-nitroaniline Harmful if swallowed, causes skin irritation, causes serious eye irritation.Wear protective gloves, eye protection, and face protection. Wash hands thoroughly after handling.
Benzyl Bromide Toxic if swallowed, causes severe skin burns and eye damage, lachrymator.Handle in a fume hood. Wear appropriate gloves, eye/face protection, and protective clothing. Avoid inhalation.
Potassium Carbonate Causes serious eye irritation.Wear eye protection. Avoid breathing dust.
Methyl Ethyl Ketone (MEK) Highly flammable liquid and vapor, causes serious eye irritation, may cause drowsiness or dizziness.Keep away from heat, sparks, and open flames. Use in a well-ventilated area. Wear protective gloves and eye protection.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no product yield Incomplete reaction.- Ensure the reaction is refluxed for the recommended time. Monitor by TLC. - Check the quality of the reagents, especially the benzyl bromide.
Loss of product during work-up.- Ensure complete extraction from the aqueous layer. - Avoid using excessive amounts of solvent during washing.
Formation of side products Use of a too strong base or high temperatures.- Use potassium carbonate as recommended. - Maintain the reflux temperature and do not overheat.
Impure starting materials.- Use high-purity starting materials.
Difficulty in crystallization Solution is not saturated.- Evaporate some of the solvent to increase the concentration of the product.
Presence of impurities inhibiting crystallization.- Try adding a seed crystal of pure product. - Scratch the inside of the flask with a glass rod to create nucleation sites.

Conclusion

The synthesis of this compound via the Williamson ether synthesis is a robust and reliable method for producing this important pharmaceutical intermediate. By understanding the underlying reaction mechanism and adhering to the detailed protocol and safety precautions outlined in this application note, researchers can consistently obtain high yields of the purified product. This guide provides the necessary framework for the successful implementation of this synthesis in a research and development setting.

References

Application Note: Purification of 4-(Benzyloxy)-2-nitroaniline by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-(Benzyloxy)-2-nitroaniline is a valuable nitroaromatic compound used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1] The purity of this compound is critical for subsequent chemical transformations and to ensure the integrity of final products. Recrystallization is a fundamental and highly effective technique for purifying solid organic compounds by leveraging differences in solubility at varying temperatures.[2] This document provides a detailed protocol for the purification of this compound, outlining solvent selection, the recrystallization procedure, and methods for analysis.

Physicochemical Properties and Solubility Data

A summary of the key physicochemical properties for this compound is presented in Table 1. This data is crucial for guiding solvent selection and for the characterization of the purified product.

PropertyValueReference
CAS Number 26697-35-8[1][3]
Molecular Formula C₁₃H₁₂N₂O₃[4]
Molecular Weight 244.25 g/mol [4]
Appearance Red Solid[3][4]
Melting Point 141-143 °C[4]
Solubility Soluble in Methanol, Ethyl Acetate, Dichloromethane, Chloroform[3][4]

Experimental Protocols

Protocol for Solvent Selection

The ideal recrystallization solvent will dissolve this compound completely when hot but sparingly when cold.[5] Given its known solubilities, alcohols like methanol or ethanol, and esters like ethyl acetate are excellent starting points. An ethanol/water mixture is also a common choice for anilines.[6] A preliminary solvent screen is essential to identify the optimal system.

Methodology:

  • Place approximately 20-30 mg of crude this compound into several small test tubes.

  • To each tube, add a different candidate solvent (e.g., methanol, ethanol, ethyl acetate) dropwise at room temperature, vortexing after each addition. Note the solubility in the cold solvent. A suitable solvent should show low solubility.

  • If the compound does not dissolve at room temperature, gently heat the test tube in a water bath. Continue adding the solvent dropwise until the solid dissolves completely.

  • Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature, then place it in an ice-water bath.

  • Observe the quantity and quality of the crystals that form. The best solvent will yield a large amount of pure-looking crystals upon cooling.

Protocol for Recrystallization

This protocol details the full procedure for purifying the crude product based on the optimal solvent identified in the preliminary screen.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., Ethanol)

  • Two Erlenmeyer flasks

  • Heating source (hot plate or water bath)

  • Buchner funnel, filter flask, and filter paper

  • Glass stirring rod

  • Ice-water bath

Methodology:

  • Dissolution: Place the crude this compound into an Erlenmeyer flask. Add a minimal amount of the selected solvent and a boiling chip. Gently heat the mixture while stirring until it begins to boil.[7] Continue adding small portions of the hot solvent until the compound has just completely dissolved. Avoid adding a large excess of solvent to ensure a good recovery yield.[5]

  • Hot Filtration (if necessary): If insoluble impurities are visible in the hot solution, perform a hot gravity filtration. Preheat a second Erlenmeyer flask and a stemless funnel with fluted filter paper. Quickly pour the hot solution through the filter to remove the impurities. This step must be done rapidly to prevent premature crystallization in the funnel.[5]

  • Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[8]

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 15-20 minutes to maximize the precipitation of the product from the solution.[5]

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.[2]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any soluble impurities adhering to the crystal surfaces.[9]

  • Drying: Allow the crystals to dry on the filter by drawing air through them for several minutes. For final drying, transfer the crystals to a watch glass or place them in a desiccator or a vacuum oven at a temperature well below the melting point.

  • Analysis: Determine the melting point of the dried crystals. A sharp melting point close to the literature value (141-143 °C) indicates high purity.[4] Calculate the percent recovery by dividing the mass of the pure product by the initial mass of the crude material.[2]

Troubleshooting

ProblemProbable Cause(s)Solution(s)
Oiling Out The compound is highly impure, or its melting point is below the solvent's boiling point.[10]Use a lower boiling point solvent or a solvent pair. Consider a preliminary purification by column chromatography if impurities are significant.[10]
Poor Crystal Yield Too much solvent was used; cooling was insufficient or too rapid.[5]Reheat the solution to evaporate some of the solvent to the point of saturation and cool again. Ensure the solution is thoroughly chilled in an ice bath.
No Crystals Form The solution is not saturated; the compound is too soluble even in the cold solvent.[5]Evaporate some of the solvent to increase the concentration. Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal of the pure compound.[5]
Colored Impurities Remain Colored impurities are not removed by recrystallization alone.Add a small amount of activated charcoal to the hot solution before the hot filtration step to adsorb colored impurities.[11]

Recrystallization Workflow

Recrystallization_Workflow crude Crude this compound dissolution 1. Dissolution Add minimal hot solvent crude->dissolution hot_filtration_q Insoluble Impurities? dissolution->hot_filtration_q hot_filtration 2. Hot Filtration (Optional) hot_filtration_q->hot_filtration Yes crystallization 3. Crystallization Slow cooling to room temperature hot_filtration_q->crystallization No hot_filtration->crystallization cooling 4. Ice Bath Cooling Maximize precipitation crystallization->cooling isolation 5. Isolation Vacuum filtration cooling->isolation washing 6. Washing Wash with cold solvent isolation->washing mother_liquor Mother Liquor (Contains soluble impurities) isolation->mother_liquor drying 7. Drying Desiccator or vacuum oven washing->drying pure_product Pure Crystalline Product drying->pure_product analysis Analysis Melting Point & Yield pure_product->analysis

Caption: A flowchart illustrating the key steps of the recrystallization process.

References

Application Notes & Protocols: Strategic Use of 4-(Benzyloxy)-2-nitroaniline in the Synthesis of Privileged Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: 4-(Benzyloxy)-2-nitroaniline is a pivotal starting material in synthetic organic and medicinal chemistry, serving as a masked ortho-phenylenediamine. Its unique substitution pattern, featuring a reducible nitro group ortho to a primary amine and a cleavable benzyloxy protecting group at the para-position, allows for the regioselective construction of a variety of high-value heterocyclic compounds. This guide provides an in-depth exploration of its application, focusing on the underlying chemical principles and furnishing detailed, field-proven protocols for the synthesis of benzimidazoles and quinoxalines—core structures in numerous pharmacologically active agents.

Introduction: The Strategic Value of this compound

This compound is a crystalline solid that acts as a stable and versatile precursor to 4-(benzyloxy)-1,2-phenylenediamine. The primary synthetic strategy hinges on the chemoselective reduction of the nitro group to an amine, generating a highly reactive 1,2-diamine intermediate in situ. This diamine can then be intercepted by a range of electrophiles to undergo cyclocondensation, yielding fused heterocyclic systems.

The benzyloxy group serves two key functions:

  • Electronic Modification: It influences the reactivity of the aromatic ring.

  • Synthetic Handle: It provides a stable protecting group for the para-phenol, which can be deprotected in later steps via catalytic hydrogenation to reveal a free hydroxyl group for further functionalization, a common requirement in drug development programs.

This document outlines the core methodologies for leveraging this building block, emphasizing the causality behind procedural choices to ensure robust and reproducible outcomes.

Core Synthetic Transformation: Reductive Cyclization

The cornerstone of this chemistry is the reduction of the nitro group. The choice of reducing agent is critical and dictates the success and selectivity of the entire sequence. While several methods exist for nitro group reduction, two are predominantly discussed for their relevance and differing selectivity profiles.

Causality Behind Reductant Choice:

  • Stannous Chloride (SnCl₂·2H₂O): This is often the preferred method when the integrity of the O-benzyl ether is paramount. Stannous chloride in an acidic medium (like concentrated HCl) or a polar solvent (like ethanol or ethyl acetate) effectively reduces the nitro group to an amine without significantly affecting the benzyl ether linkage.[1][2] The mechanism involves a series of single-electron transfers from Sn(II) to the nitro group.[1] This method is robust, scalable, and avoids the use of high-pressure hydrogenation equipment.

  • Catalytic Hydrogenation (e.g., H₂/Pd-C): While highly efficient for nitro group reduction, this method carries a significant risk of concomitant debenzylation (hydrogenolysis) of the benzyloxy group, yielding an unprotected aminophenol.[2] This can be an undesired side reaction unless the simultaneous deprotection is the intended outcome. Furthermore, the hydrogenation of aromatic nitro compounds can be highly exothermic and may generate unstable hydroxylamine intermediates, posing safety risks on a larger scale if not properly controlled.[3]

Therefore, for the selective synthesis of benzyloxy-substituted heterocycles, the stannous chloride method is the recommended protocol.

G cluster_start Starting Material cluster_reduction Key Transformation cluster_intermediate Reactive Intermediate cluster_cyclization Cyclocondensation cluster_product Product Scaffolds start This compound reduction Chemoselective Nitro Reduction (e.g., SnCl₂·2H₂O) start->reduction intermediate In Situ Generation of 4-(Benzyloxy)-1,2-phenylenediamine reduction->intermediate electrophile Addition of Electrophile (Aldehyde or 1,2-Dicarbonyl) intermediate->electrophile Trapping cyclization Spontaneous or Catalyzed Cyclization electrophile->cyclization benzimidazole Benzimidazoles cyclization->benzimidazole w/ Aldehydes quinoxaline Quinoxalines cyclization->quinoxaline w/ 1,2-Diketones

Caption: Core strategy: In situ generation of a diamine via reductive cyclization.

Application Protocol 1: Synthesis of 6-(Benzyloxy)-1H-benzimidazoles

Benzimidazoles are a privileged scaffold in medicinal chemistry, found in drugs such as omeprazole and telmisartan. The Phillips condensation, involving the reaction of an o-phenylenediamine with an aldehyde, is a classical and efficient method for their synthesis.[4] The following one-pot protocol leverages this reaction after the in situ reduction of this compound.

Experimental Protocol: Synthesis of 2-Aryl-6-(benzyloxy)-1H-benzimidazoles

This protocol details the synthesis using benzaldehyde as a representative aldehyde.

  • Reagents and Materials:

    • This compound

    • Stannous chloride dihydrate (SnCl₂·2H₂O)

    • Ethanol (EtOH)

    • Concentrated Hydrochloric Acid (HCl)

    • Benzaldehyde (or other aromatic/aliphatic aldehyde)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Ethyl Acetate (EtOAc)

    • Brine

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Round-bottom flask, reflux condenser, magnetic stirrer

  • Procedure:

    • Reduction: To a solution of this compound (1.0 eq) in ethanol (10 mL per 1 g of starting material) in a round-bottom flask, add stannous chloride dihydrate (4.0-5.0 eq).

    • Carefully add concentrated HCl (0.2 eq) to the stirring suspension.

    • Heat the reaction mixture to reflux (approx. 78 °C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours). The disappearance of the yellow/orange color of the nitroaniline is a good visual indicator.

    • Cyclization: Cool the mixture to room temperature. Add the desired aldehyde (e.g., benzaldehyde, 1.1 eq) directly to the reaction mixture.

    • Return the mixture to reflux and continue heating for an additional 3-6 hours, again monitoring by TLC for the formation of the benzimidazole product.

    • Work-up: Cool the reaction to room temperature and concentrate under reduced pressure to remove most of the ethanol.

    • Carefully neutralize the acidic mixture by slow addition of saturated NaHCO₃ solution until the pH is ~8. Caution: This is an exothermic process and will generate CO₂ gas.

    • Extract the aqueous slurry with ethyl acetate (3x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purification: The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure 2-aryl-6-(benzyloxy)-1H-benzimidazole.

G cluster_setup Step 1: Setup & Reduction cluster_cyclize Step 2: Cyclization cluster_workup Step 3: Work-up & Purification A Charge flask with This compound, SnCl₂·2H₂O, EtOH, HCl B Heat to Reflux (2-4 hours) A->B C Monitor by TLC for consumption of starting material B->C D Cool to RT, Add Aldehyde (1.1 eq) C->D Reaction Complete E Return to Reflux (3-6 hours) D->E F Monitor by TLC for product formation E->F G Concentrate, Neutralize with NaHCO₃ (pH ~8) F->G Reaction Complete H Extract with Ethyl Acetate G->H I Wash, Dry, Concentrate H->I J Purify via Column Chromatography or Recrystallization I->J

Caption: Experimental workflow for one-pot benzimidazole synthesis.

Substrate (Aldehyde)ProductTypical Yield RangeNotes
Benzaldehyde6-(Benzyloxy)-2-phenyl-1H-benzimidazole75-90%Aromatic aldehydes react cleanly.
4-Chlorobenzaldehyde6-(Benzyloxy)-2-(4-chlorophenyl)-1H-benzimidazole70-85%Electron-withdrawing groups are well-tolerated.
4-Methoxybenzaldehyde6-(Benzyloxy)-2-(4-methoxyphenyl)-1H-benzimidazole80-95%Electron-donating groups often improve yields.
Cyclohexanecarbaldehyde6-(Benzyloxy)-2-cyclohexyl-1H-benzimidazole60-75%Aliphatic aldehydes may require slightly longer reaction times.

Application Protocol 2: Synthesis of 6-(Benzyloxy)quinoxalines

Quinoxalines are another class of N-heterocycles with broad biological significance, including applications as anticancer and antimicrobial agents.[5][6] The classical synthesis involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[7][8]

Experimental Protocol: Synthesis of 2,3-Diaryl-6-(benzyloxy)quinoxaline

This protocol uses benzil as the representative 1,2-dicarbonyl compound.

  • Reagents and Materials:

    • This compound

    • Stannous chloride dihydrate (SnCl₂·2H₂O)

    • Ethanol (EtOH) or Acetic Acid (AcOH)

    • Benzil (or other 1,2-dicarbonyl compound)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Ethyl Acetate (EtOAc)

    • Round-bottom flask, reflux condenser, magnetic stirrer

  • Procedure:

    • Reduction: Prepare the 4-(benzyloxy)-1,2-phenylenediamine in situ from this compound (1.0 eq) and SnCl₂·2H₂O (4.0-5.0 eq) in ethanol, as described in steps 1-3 of the benzimidazole protocol. Acetic acid can also be used as the solvent and often promotes the subsequent cyclization.

    • Cyclization: After confirming the complete reduction of the nitro group, add a solution of the 1,2-dicarbonyl compound (e.g., benzil, 1.05 eq) in a minimum amount of ethanol to the reaction mixture.

    • Stir the mixture at room temperature or heat gently to 50-60 °C for 1-3 hours. The cyclization is often rapid and can be monitored by TLC.

    • Work-up and Purification: Follow the same work-up and purification procedures (neutralization, extraction, drying, and chromatography/recrystallization) as detailed in steps 6-10 of the benzimidazole protocol to isolate the pure 6-(benzyloxy)quinoxaline product.

G cluster_reduction Step 1: In Situ Diamine Formation cluster_cyclization Step 2: Quinoxaline Formation cluster_isolation Step 3: Product Isolation A Reduce this compound with SnCl₂·2H₂O in EtOH or AcOH B Heat until complete reduction (Monitor by TLC) A->B C Add 1,2-Dicarbonyl Compound (e.g., Benzil, 1.05 eq) B->C Proceed upon completion D Stir at RT or heat gently (1-3 hours) C->D E Neutralize with NaHCO₃ D->E Proceed upon completion F Extract, Dry, and Concentrate E->F G Purify by Chromatography or Recrystallization F->G

Caption: Experimental workflow for one-pot quinoxaline synthesis.

Substrate (1,2-Dicarbonyl)ProductTypical Yield RangeNotes
Benzil6-(Benzyloxy)-2,3-diphenylquinoxaline85-95%Highly efficient and clean reaction.
2,3-Butanedione (Diacetyl)6-(Benzyloxy)-2,3-dimethylquinoxaline70-85%Aliphatic diketones are also effective.
Glyoxal (40% in H₂O)6-(Benzyloxy)quinoxaline65-80%Requires careful addition; product is unsubstituted on the pyrazine ring.

Safety and Handling

  • This compound: Like most nitroaromatic compounds, it should be handled with care. It is classified as toxic if swallowed, in contact with skin, or if inhaled.[9] May cause damage to organs through prolonged exposure.[9] Always handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10][11]

  • Stannous Chloride (SnCl₂·2H₂O): Corrosive and can cause severe skin burns and eye damage. Handle with appropriate PPE.

  • Concentrated Hydrochloric Acid (HCl): Highly corrosive and toxic. Handle only in a chemical fume hood with extreme care.

  • General Precautions: The neutralization step with sodium bicarbonate is vigorous and produces gas; it must be performed slowly and with caution in an open or well-ventilated vessel.

Conclusion

This compound is a highly effective and versatile precursor for the synthesis of complex heterocyclic molecules. The protocols detailed herein demonstrate a reliable and scalable "reduction-cyclization" strategy that provides efficient access to valuable benzimidazole and quinoxaline scaffolds. The critical choice of a chemoselective reducing agent, such as stannous chloride, ensures the preservation of the benzyloxy group, allowing for its use as a stable protecting group or as a handle for subsequent synthetic transformations. These methodologies provide a solid foundation for researchers in drug discovery and materials science to construct diverse molecular libraries based on these privileged heterocyclic systems.

References

Application Notes and Protocols: Synthesis of Quinazolines from 4-(Benzyloxy)-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 7-(benzyloxy)quinazolines, leveraging the starting material 4-(benzyloxy)-2-nitroaniline. Quinazolines are a prominent class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous biologically active molecules and pharmaceuticals.[1][2] Their derivatives have shown a wide range of therapeutic activities, including anticancer, antimicrobial, and antihypertensive properties.[2][3]

The synthesis outlined here is a two-step process involving an initial reductive amination of this compound to form the key intermediate, 4-(benzyloxy)benzene-1,2-diamine. This is followed by a cyclization reaction with an appropriate one-carbon source, such as an aldehyde or an orthoester, to yield the desired substituted quinazoline. This method is versatile, allowing for the introduction of various substituents at the 2-position of the quinazoline ring, which is crucial for structure-activity relationship (SAR) studies in drug discovery.

Experimental Protocols

This section details the two key stages for the synthesis of 7-(benzyloxy)quinazolines.

Step 1: Synthesis of 4-(Benzyloxy)benzene-1,2-diamine (Intermediate)

This protocol describes the selective reduction of the nitro group in this compound to an amine, yielding 4-(benzyloxy)benzene-1,2-diamine. Stannous chloride (SnCl2) in ethanol is a reliable method for this transformation as it is known to selectively reduce aromatic nitro groups under mild conditions without affecting other sensitive functional groups like the benzyloxy ether.

Materials:

  • This compound

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol (10 mL per gram of starting material).

  • To this solution, add stannous chloride dihydrate (5.0 eq) portion-wise.

  • Heat the reaction mixture to reflux (approximately 78 °C) and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product, 4-(benzyloxy)benzene-1,2-diamine, can be purified by column chromatography on silica gel if necessary.

Step 2: Synthesis of 7-(Benzyloxy)-2-substituted-quinazolines

This protocol outlines the cyclization of the intermediate, 4-(benzyloxy)benzene-1,2-diamine, with an aldehyde to form the quinazoline ring. This reaction is typically acid-catalyzed.

Materials:

  • 4-(Benzyloxy)benzene-1,2-diamine

  • Aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde) (1.1 eq)

  • Ethanol (EtOH)

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • Dissolve 4-(benzyloxy)benzene-1,2-diamine (1.0 eq) in ethanol (15 mL per gram).

  • Add the desired aldehyde (1.1 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

  • Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the solvent under reduced pressure. The residue can then be purified by recrystallization or column chromatography to yield the desired 7-(benzyloxy)-2-substituted-quinazoline.

Data Presentation

The following table summarizes hypothetical quantitative data for the synthesis of various 7-(benzyloxy)-2-substituted-quinazolines, illustrating the versatility of the described protocol.

EntryAldehyde UsedProductReaction Time (Step 2, h)Yield (%)
1Benzaldehyde7-(Benzyloxy)-2-phenylquinazoline585
24-Chlorobenzaldehyde7-(Benzyloxy)-2-(4-chlorophenyl)quinazoline682
34-Methoxybenzaldehyde7-(Benzyloxy)-2-(4-methoxyphenyl)quinazoline588
4Formaldehyde7-(Benzyloxy)quinazoline475

Visualizations

Reaction Scheme

Caption: General reaction scheme for the synthesis of 7-(benzyloxy)-2-substituted-quinazolines.

Experimental Workflow

G Experimental Workflow for Quinazoline Synthesis cluster_step1 Step 1: Reduction cluster_step2 Step 2: Cyclization A Dissolve this compound in EtOH B Add SnCl2·2H2O A->B C Reflux for 2-4h B->C D Neutralize with NaHCO3 C->D E Extract with EtOAc D->E F Dry and Concentrate E->F G Purify Intermediate F->G H Dissolve Intermediate in EtOH G->H Intermediate I Add Aldehyde and Acetic Acid H->I J Reflux for 4-6h I->J K Cool and Isolate/Concentrate J->K L Purify Final Product K->L

Caption: Workflow diagram for the two-step synthesis of 7-(benzyloxy)-2-substituted-quinazolines.

Signaling Pathways and Drug Development Applications

Quinazoline derivatives are of significant interest in drug development due to their ability to interact with various biological targets. For instance, they are known to act as inhibitors of tyrosine kinases, which are crucial enzymes in cellular signaling pathways that regulate cell growth, proliferation, and differentiation. Dysregulation of these pathways is a hallmark of many cancers.

Simplified EGFR Signaling Pathway

cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR Ras Ras EGFR->Ras Activation EGF EGF (Ligand) EGF->EGFR Quinazoline Quinazoline Inhibitor Quinazoline->EGFR Inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Simplified EGFR signaling pathway and the inhibitory action of quinazoline-based drugs.

Many FDA-approved drugs, such as Gefitinib and Erlotinib, feature a quinazoline core and are used in cancer therapy to target the Epidermal Growth Factor Receptor (EGFR). The synthesis of novel 7-(benzyloxy)quinazoline analogues using the protocols described herein can contribute to the discovery of new and more potent kinase inhibitors for targeted cancer therapy.

References

Application Notes and Protocols for the Synthesis of Benzodiazepines from 4-(Benzyloxy)-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-(benzyloxy)-2-nitroaniline as a key precursor in the synthesis of 1,4-benzodiazepine derivatives. The methodologies outlined are based on established chemical principles, including the reduction of nitroanilines and subsequent cyclization reactions to form the characteristic seven-membered diazepine ring.

Physicochemical Data of Key Compounds

A summary of the key physical and chemical properties of the starting material and a representative intermediate is provided below for easy reference.

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
This compoundC₁₃H₁₂N₂O₃244.25Yellow-to-orange solid95-98
4-Benzyloxy-1,2-phenylenediamineC₁₃H₁₄N₂O214.26Off-white to pale brown solidData not available

Synthetic Pathway Overview

The synthesis of 1,4-benzodiazepines from this compound is a two-step process. The initial step involves the reduction of the ortho-nitro group to an amine, yielding 4-benzyloxy-1,2-phenylenediamine. This intermediate is then cyclized with a suitable carbonyl-containing compound to form the benzodiazepine core. A common and effective method for this cyclization is the reaction with an α-haloacetyl halide, such as bromoacetyl bromide, followed by intramolecular cyclization.

Synthetic Workflow Overall Synthetic Workflow A This compound B Reduction of Nitro Group A->B e.g., H₂, Pd/C or SnCl₂ C 4-Benzyloxy-1,2-phenylenediamine B->C D Acylation with Bromoacetyl Bromide C->D E 2-Bromo-N-(2-amino-5-(benzyloxy)phenyl)acetamide D->E F Intramolecular Cyclization E->F e.g., Ammonia G 7-(Benzyloxy)-1,3-dihydro-2H-1,4-benzodiazepin-2-one F->G

Caption: Overall synthetic workflow from this compound to a 1,4-benzodiazepine derivative.

Experimental Protocols

Step 1: Synthesis of 4-Benzyloxy-1,2-phenylenediamine (Reduction of Nitro Group)

This protocol describes the reduction of the nitro group in this compound to an amine functionality. Catalytic hydrogenation is a common and effective method for this transformation.[1]

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Ethanol or Ethyl Acetate

  • Hydrogen gas (H₂)

  • Filter aid (e.g., Celite)

Procedure:

  • In a hydrogenation vessel, dissolve this compound in a suitable solvent such as ethanol or ethyl acetate.

  • Carefully add a catalytic amount of 10% palladium on carbon to the solution.

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

  • Once the reaction is complete, carefully depressurize the vessel and purge with an inert gas.

  • Filter the reaction mixture through a pad of filter aid to remove the palladium catalyst.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude 4-benzyloxy-1,2-phenylenediamine. The product can be purified further by recrystallization or column chromatography if necessary.

Quantitative Data (Representative): The reduction of nitroanilines typically proceeds in high yields.

ParameterValueReference
Reaction Time2-6 hoursGeneral knowledge of catalytic hydrogenation
TemperatureRoom TemperatureGeneral knowledge of catalytic hydrogenation
Pressure1-4 atm H₂General knowledge of catalytic hydrogenation
Yield>90%Estimated based on similar reductions
Step 2: Synthesis of 7-(Benzyloxy)-1,3-dihydro-2H-1,4-benzodiazepin-2-one (Acylation and Cyclization)

This protocol outlines the acylation of 4-benzyloxy-1,2-phenylenediamine with bromoacetyl bromide, followed by intramolecular cyclization to form the 1,4-benzodiazepine ring system.[2]

Materials:

  • 4-Benzyloxy-1,2-phenylenediamine

  • Bromoacetyl bromide

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Base (e.g., Triethylamine or Pyridine)

  • Ammonia (e.g., methanolic ammonia)

Procedure:

Part A: Acylation

  • Dissolve 4-benzyloxy-1,2-phenylenediamine in an anhydrous solvent in a reaction vessel under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromoacetyl bromide in the same anhydrous solvent. A base such as triethylamine can be added to scavenge the HBr byproduct.

  • Stir the reaction mixture at room temperature for several hours, monitoring for completion by TLC.

  • Upon completion, wash the reaction mixture with water, a dilute solution of sodium bicarbonate, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 2-bromo-N-(2-amino-5-(benzyloxy)phenyl)acetamide intermediate.

Part B: Cyclization

  • Dissolve the crude intermediate from Part A in a suitable solvent like methanol.

  • Add a solution of ammonia (e.g., methanolic ammonia) to the reaction mixture.

  • Stir the mixture at room temperature or with gentle heating until the intramolecular cyclization is complete (monitor by TLC).

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield 7-(benzyloxy)-1,3-dihydro-2H-1,4-benzodiazepin-2-one.

Quantitative Data (Representative):

ParameterValueReference
Reaction Time (Acylation)2-4 hours[2]
Reaction Time (Cyclization)4-8 hours[2]
TemperatureRoom Temperature to mild heating[2]
Yield (Overall)60-80%Estimated based on similar syntheses

Logical Relationship Diagram

The following diagram illustrates the key transformations and logical flow in the synthesis of the target benzodiazepine.

Logical Flow Logical Flow of Benzodiazepine Synthesis Start This compound (Starting Material) Step1 Is the nitro group reduced to an amine? Start->Step1 Intermediate1 4-Benzyloxy-1,2-phenylenediamine (Key Intermediate) Step1->Intermediate1 Yes Step2 Is the diamine acylated with an α-haloacetyl halide? Intermediate1->Step2 Intermediate2 Acylated Intermediate Step2->Intermediate2 Yes Step3 Does intramolecular cyclization occur? Intermediate2->Step3 Product 7-(Benzyloxy)-1,4-benzodiazepine (Final Product) Step3->Product Yes

Caption: Logical flow diagram illustrating the key decision points and transformations in the synthesis.

References

Application Notes and Protocols for the Reduction of 4-(Benzyloxy)-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical reduction of the nitro group in 4-(Benzyloxy)-2-nitroaniline to synthesize its corresponding diamine, 4-(Benzyloxy)-1,2-phenylenediamine. This transformation is a critical step in the synthesis of various heterocyclic compounds and active pharmaceutical ingredients. The protocols outlined below cover several common and effective reduction methodologies, including catalytic hydrogenation, and chemical reduction using tin(II) chloride, iron powder, and sodium dithionite.

Introduction

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis. The choice of reducing agent is crucial and depends on factors such as the presence of other functional groups, desired chemoselectivity, reaction conditions, and scalability. This compound presents a specific challenge due to the presence of a benzyl ether linkage, which can be susceptible to cleavage under certain reductive conditions. The methods described herein are selected for their efficiency and compatibility with the benzyloxy protecting group.

Data Presentation

The following table summarizes the typical reaction conditions and expected outcomes for the reduction of this compound or closely related substrates using different methods.

MethodReagent(s)Solvent(s)TemperatureReaction TimeTypical YieldNotes
Catalytic HydrogenationH₂, Palladium on Carbon (Pd/C)Ethanol, Methanol, or Ethyl AcetateRoom Temp.2-12 h>90%Highly efficient and clean. Requires specialized hydrogenation equipment.
Tin(II) Chloride ReductionTin(II) chloride dihydrate (SnCl₂·2H₂O), HClEthanol/WaterReflux1-3 hHighA classic and reliable method that is tolerant of the benzyl ether group.[1]
Iron Powder ReductionIron (Fe), Acetic Acid or NH₄ClAcetic Acid or Ethanol/Water50-100 °C2-6 hGood to HighCost-effective and suitable for large-scale synthesis. Work-up can be more involved.
Sodium Dithionite ReductionSodium dithionite (Na₂S₂O₄)DMF/Water or Acetonitrile/Water45-70 °C1-24 hGoodA mild, metal-free alternative with good chemoselectivity.[2][3]

Mandatory Visualizations

General Reaction Scheme

Caption: General chemical transformation from this compound to 4-(Benzyloxy)-1,2-phenylenediamine.

Experimental Workflow for a Typical Reduction Reaction

Experimental Workflow General Experimental Workflow for Nitro Group Reduction A Reactant & Solvent Addition B Addition of Reducing Agent A->B C Reaction Monitoring (TLC/LC-MS) B->C D Reaction Quenching & Work-up C->D E Extraction D->E F Drying & Solvent Evaporation E->F G Purification (e.g., Crystallization) F->G H Product Characterization G->H

Caption: A generalized workflow for the reduction of this compound.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This method is highly efficient and provides a clean product with simple work-up.[4]

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C, 50% wet)

  • Ethanol (or Methanol, Ethyl Acetate)

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

  • Celite®

Equipment:

  • Parr hydrogenator or a similar hydrogenation apparatus

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • In a suitable pressure vessel, suspend this compound (1.0 eq) in ethanol (10-20 mL per gram of substrate).

  • Carefully add 10% Pd/C catalyst (5-10 mol% Pd) to the suspension.

  • Seal the reaction vessel and connect it to the hydrogenation apparatus.

  • Purge the system by evacuating and refilling with nitrogen gas three times to ensure an inert atmosphere.

  • Evacuate the vessel and introduce hydrogen gas to the desired pressure (typically 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by the uptake of hydrogen. The reaction is typically complete within 2-12 hours.

  • Upon completion, vent the hydrogen and purge the vessel with nitrogen gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with ethanol.

  • Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude 4-(Benzyloxy)-1,2-phenylenediamine.

  • The product can be further purified by recrystallization if necessary.

Protocol 2: Reduction with Tin(II) Chloride

This protocol is adapted from a procedure for a closely related substrate, 4-benzyloxy-3-chloronitrobenzene, and is expected to be effective for this compound as the benzyloxy group is stable under these conditions.[1]

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Filtration apparatus

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol, add tin(II) chloride dihydrate (4.0 eq).

  • Carefully add concentrated hydrochloric acid and heat the mixture to reflux.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is basic.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to afford the crude product.

  • Purify the product by column chromatography or recrystallization as needed.

Protocol 3: Reduction with Iron Powder

This is a classic, cost-effective method suitable for larger-scale synthesis.

Materials:

  • This compound

  • Iron powder (Fe)

  • Glacial Acetic Acid

  • Ethanol

  • Water

  • Sodium carbonate (Na₂CO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq), iron powder (3.0-5.0 eq), and a mixture of ethanol and water or glacial acetic acid.

  • Heat the mixture with vigorous stirring at 50-100 °C.

  • Monitor the reaction by TLC. The reaction is typically complete in 2-6 hours.

  • After completion, cool the reaction mixture and filter through Celite® to remove the iron salts. Wash the filter cake with ethanol or ethyl acetate.

  • If the reaction was performed in acetic acid, carefully neutralize the filtrate with a saturated sodium carbonate solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude 4-(Benzyloxy)-1,2-phenylenediamine.

  • Purify as required.

Protocol 4: Reduction with Sodium Dithionite

This method offers a mild, metal-free alternative with good chemoselectivity.[2][3]

Materials:

  • This compound

  • Sodium dithionite (Na₂S₂O₄)

  • Dimethylformamide (DMF) or Acetonitrile

  • Water

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Filtration apparatus

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of an organic solvent (like DMF or acetonitrile) and water.

  • Add sodium dithionite (3.0-5.0 eq) portion-wise to the stirred solution. An aqueous solution of sodium bicarbonate can be added to maintain a basic pH (8-9).[2]

  • Heat the reaction mixture to 45-70 °C and stir until the starting material is consumed as indicated by TLC (typically 1-24 hours).

  • Cool the reaction to room temperature and add water.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify by appropriate methods if necessary.

Safety Precautions

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Catalytic hydrogenation involves flammable hydrogen gas under pressure and should only be performed by trained personnel using appropriate equipment. Palladium on carbon is pyrophoric and should be handled with care, especially when dry.

  • Reactions with strong acids and bases should be handled with caution.

  • Sodium dithionite can be unstable and should be handled with care.

These protocols provide a range of options for the reduction of this compound, allowing researchers to choose the most suitable method based on available equipment, scale, and desired purity.

References

Application Notes and Protocols for the Catalytic Transfer Hydrogenation of 4-(Benzyloxy)-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental transformation in organic synthesis, particularly pivotal in the pharmaceutical and fine chemical industries. The resulting aryl amines are versatile intermediates for the synthesis of a wide array of biologically active molecules. This document provides detailed application notes and protocols for the catalytic transfer hydrogenation (CTH) of 4-(Benzyloxy)-2-nitroaniline to produce 4-(Benzyloxy)benzene-1,2-diamine.

Catalytic transfer hydrogenation offers a safe and efficient alternative to classical hydrogenation using pressurized hydrogen gas. This method typically employs a stable hydrogen donor, such as ammonium formate, in conjunction with a palladium on carbon (Pd/C) catalyst. The reaction proceeds under mild conditions, is experimentally straightforward, and demonstrates high chemoselectivity, tolerating a variety of functional groups.

Reaction Pathway and Mechanism

The overall transformation involves the reduction of the nitro group of this compound to an amino group, yielding 4-(Benzyloxy)benzene-1,2-diamine. In the presence of a palladium catalyst, ammonium formate decomposes to produce hydrogen, which is the active reducing agent. The reaction is heterogeneous, occurring on the surface of the palladium catalyst.

G cluster_start Starting Material cluster_reagents Reagents cluster_product Product start This compound product 4-(Benzyloxy)benzene-1,2-diamine start->product Catalytic Transfer Hydrogenation reagents Pd/C, Ammonium Formate Methanol (Solvent)

Caption: Chemical transformation of this compound.

Experimental Protocols

This section provides detailed protocols for the synthesis of the starting material, this compound, and its subsequent catalytic transfer hydrogenation.

Protocol 1: Synthesis of this compound

This protocol outlines the synthesis of the starting material from 4-fluoro-2-nitroaniline and benzyl alcohol.

Materials and Equipment:

  • 4-fluoro-2-nitroaniline

  • Benzyl alcohol

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for filtration

Procedure:

  • To a solution of 4-fluoro-2-nitroaniline (1.0 eq) in DMF, add benzyl alcohol (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80°C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.

Data Presentation: Synthesis of Starting Material

ParameterValue
Reactants
4-fluoro-2-nitroaniline1.0 eq
Benzyl alcohol1.2 eq
Potassium carbonate2.0 eq
Solvent DMF
Reaction Temperature 80°C
Reaction Time 12-16 hours
Typical Yield ~85-95%
Appearance Yellow to orange solid
Protocol 2: Catalytic Transfer Hydrogenation of this compound

This protocol details the reduction of the nitro group to an amine using palladium on carbon and ammonium formate.

Materials and Equipment:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate (HCOONH₄)

  • Methanol (MeOH)

  • Celite®

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Apparatus for filtration under inert atmosphere

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.

  • Carefully add 10% Pd/C (10% by weight of the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Add ammonium formate (3.0-5.0 eq) in portions to the stirred suspension. The reaction is exothermic.

  • After the initial effervescence subsides, heat the reaction mixture to reflux and stir for 1-3 hours.

  • Monitor the reaction progress by TLC until the starting material is completely consumed.

  • Cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with methanol.

  • Combine the filtrate and washings, and concentrate under reduced pressure to remove the methanol.

  • The resulting residue can be further purified by dissolving in a suitable organic solvent (e.g., ethyl acetate), washing with water to remove any remaining ammonium salts, drying the organic layer, and evaporating the solvent.

G start Dissolve this compound in Methanol add_catalyst Add 10% Pd/C start->add_catalyst add_donor Add Ammonium Formate in portions add_catalyst->add_donor reflux Reflux for 1-3 hours add_donor->reflux monitor Monitor by TLC reflux->monitor workup Cool and Filter through Celite® monitor->workup Reaction Complete concentrate Concentrate Filtrate workup->concentrate purify Aqueous Workup and Purification concentrate->purify product 4-(Benzyloxy)benzene-1,2-diamine purify->product

Application Notes and Protocols for the Reduction of 4-(Benzyloxy)-2-nitroaniline using Tin(II) Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, particularly in the preparation of anilines which are key building blocks for pharmaceuticals and other biologically active molecules. Among the various methods available, the use of tin(II) chloride (SnCl₂) offers a mild and effective alternative to catalytic hydrogenation, especially when sensitive functional groups are present. This document provides detailed application notes and a comprehensive protocol for the reduction of 4-(benzyloxy)-2-nitroaniline to 4-(benzyloxy)benzene-1,2-diamine using SnCl₂. The protocol is adapted from a well-established procedure for a structurally similar compound, ensuring high yield and purity of the final product.[1]

Reaction Overview

The reaction involves the reduction of the nitro group of this compound to an amino group using tin(II) chloride dihydrate in an acidic ethanol solution. The resulting diamine is a valuable intermediate in the synthesis of various heterocyclic compounds and other complex molecular architectures.

Reaction Scheme:

Data Presentation

The following table summarizes the expected quantitative data for the reduction of a substituted benzyloxy nitroaniline based on a closely related, scalable protocol.[1] This data provides a benchmark for the expected outcome of the reduction of this compound.

ParameterValueReference
Substrate 4-Benzyloxy-3-chloronitrobenzene[1]
Product 4-Benzyloxy-3-chloroaniline[1]
Reducing Agent Tin(II) chloride dihydrate (SnCl₂·2H₂O)[1]
Solvent Ethanol / Concentrated HCl[1]
Reaction Temperature ~70°C (reflux)[1]
Reaction Time 1.5 hours[1]
Yield (hydrochloride salt) Nearly quantitative[1]
Purity (free base by HPLC) >99%[1]
Residual Tin (Sn) in Product < 1 ppm[1]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the reduction of this compound using tin(II) chloride dihydrate. The methodology is adapted from a proven, large-scale synthesis of a similar compound.[1]

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • 2N Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

  • Brine (saturated NaCl solution)

  • Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • 5 L, 3-necked round-bottom flask

  • Overhead stirrer

  • Thermocouple

  • Reflux condenser

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a 5 L, 3-necked round-bottom flask equipped with an overhead stirrer, a thermocouple, and a reflux condenser, add tin(II) chloride dihydrate (4 equivalents) and ethanol.

  • Acidification: To the stirred suspension, carefully add concentrated hydrochloric acid.

  • Heating: Heat the mixture to approximately 70°C with stirring. The mixture should become a clear solution.

  • Substrate Addition: To the hot solution, add this compound (1 equivalent) portion-wise over 30 minutes. Maintain a gentle reflux during the addition.

  • Reaction Monitoring: After the addition is complete, continue heating the mixture at reflux for 1.5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is completely consumed.

  • Product Precipitation (as Hydrochloride Salt): Once the reaction is complete, cool the mixture. Add water (not exceeding the volume of ethanol used) to precipitate the product as its hydrochloride salt.[1]

  • Isolation of Hydrochloride Salt: Collect the off-white solid by filtration using a Buchner funnel. Wash the solid with water to remove any soluble inorganic salts. The wet cake can be dried to yield the hydrochloride of the title compound in nearly quantitative yield.

  • Conversion to Free Base:

    • Suspend the wet or dry hydrochloride salt in a suitable volume of water.

    • Add 2N NaOH solution with stirring until the pH of the mixture reaches approximately 12.

    • Extract the aqueous mixture with ethyl acetate or dichloromethane (3 x volume of aqueous layer).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic solution under reduced pressure to afford the free base of 4-(benzyloxy)benzene-1,2-diamine as a solid.

  • Purification (Optional): If further purification is required, the product can be recrystallized from a suitable solvent system such as ethyl acetate/heptane to yield a crystalline solid free of tin residues.[1]

Mandatory Visualizations

The following diagrams illustrate the chemical transformation and the experimental workflow.

reaction_pathway This compound This compound 4-(Benzyloxy)benzene-1,2-diamine 4-(Benzyloxy)benzene-1,2-diamine This compound->4-(Benzyloxy)benzene-1,2-diamine Reduction SnCl2_H2O SnCl₂·2H₂O SnCl2_H2O->this compound HCl_EtOH HCl, EtOH, Reflux HCl_EtOH->this compound

Caption: Chemical transformation of this compound.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up and Isolation Setup 1. Combine SnCl₂·2H₂O, EtOH, and HCl in a flask. Heating 2. Heat to 70°C to form a clear solution. Setup->Heating Addition 3. Add this compound portion-wise. Heating->Addition Reflux 4. Reflux for 1.5 hours and monitor completion. Addition->Reflux Precipitation 5. Cool and add water to precipitate hydrochloride salt. Reflux->Precipitation Filtration 6. Filter and wash the solid hydrochloride salt. Precipitation->Filtration Basification 7. Suspend in water and basify with 2N NaOH. Filtration->Basification Extraction 8. Extract with EtOAc or DCM. Basification->Extraction Drying 9. Dry organic layer over Na₂SO₄. Extraction->Drying Concentration 10. Concentrate to obtain the free base product. Drying->Concentration

References

Application Notes and Protocols: 4-(Benzyloxy)-2-nitroaniline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Benzyloxy)-2-nitroaniline is a key chemical intermediate in medicinal chemistry, valued for its versatile functionalities that allow for the synthesis of a diverse range of biologically active molecules. Its structure, featuring a benzyloxy group, a nitro group, and an aniline moiety, provides multiple reaction sites for building complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potential therapeutic agents, particularly focusing on kinase inhibitors and antimicrobial compounds.

Key Applications in Medicinal Chemistry

This compound serves as a crucial building block in the synthesis of various heterocyclic compounds with demonstrated pharmacological activities. The primary transformations involve the reduction of the nitro group to an amine, which can then undergo cyclization or coupling reactions, and modification or removal of the benzyloxy protecting group.

Synthesis of Kinase Inhibitors

The reduced form of this compound, 4-(benzyloxy)-1,2-phenylenediamine, is a critical precursor for the synthesis of quinoxaline and quinazoline-based kinase inhibitors. These scaffolds are prominent in the development of targeted cancer therapies.

  • EGFR and VEGFR-2 Inhibitors: 4-Anilinoquinazoline derivatives are a well-established class of inhibitors for Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are key targets in oncology. The aniline portion of these inhibitors is often derived from precursors like 4-(benzyloxy)aniline. These inhibitors typically function by competing with ATP for the binding site in the kinase domain, thereby blocking the downstream signaling pathways that promote cell proliferation and angiogenesis.[1][2]

  • STAT3 Inhibitors: The Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is another important target in cancer therapy. Benzyloxyphenyl derivatives have been utilized in the synthesis of small molecule STAT3 inhibitors.[3] These inhibitors can disrupt the STAT3 signaling pathway, which is often constitutively activated in cancer cells and plays a crucial role in tumor cell survival, proliferation, and invasion.[4]

Development of Antimicrobial Agents

Derivatives of this compound have also been explored for their potential as antimicrobial agents. The core structure can be modified to generate compounds with activity against various bacterial and fungal strains.

Quantitative Data Summary

The following tables summarize the biological activities of representative compounds synthesized using benzyloxyaniline precursors.

Table 1: Kinase Inhibitory Activity of 4-Anilinoquinazoline and Benzyloxyphenyl-Methylaminophenol Derivatives

Compound ClassTarget Kinase(s)Representative Compound(s)IC50 (nM)Target Cancer Cell Line(s)Reference
4-AnilinoquinazolineEGFRCompound 1912.1 ± 1.6-[5]
4-AnilinoquinazolineEGFRCompound 2013.6 ± 0.8-[5]
4-AnilinoquinazolineEGFRCompound 7i17.32A549, HT-29, MCF-7[6]
Benzyloxyphenyl-methylaminophenolSTAT3Compound 4a7710MDA-MB-468[3]
Benzyloxyphenyl-methylaminophenolSTAT3Compound 4b1380-[3]

Table 2: Antimicrobial Activity of Compounds Derived from Benzyloxyaniline Precursors

Compound ClassTarget Organism(s)Representative Compound(s)MIC (µg/mL)Reference
1,3-bis(aryloxy)propan-2-aminesS. pyogenes, S. aureusCPD202.5[7]
1,3-bis(aryloxy)propan-2-aminesE. faecalisCPD205[7]
1,3-bis(aryloxy)propan-2-aminesS. pyogenesCPD222.5[7]
1,3-bis(aryloxy)propan-2-aminesS. aureus, E. faecalisCPD225[7]
Carbazole DerivativesS. aureus, S. epidermidisCompounds 2, 4, 832[8]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the title compound from 2-nitro-4-hydroxyaniline.

Materials:

  • 2-Nitro-4-hydroxyaniline

  • Methyl ethyl ketone (MEK)

  • Potassium carbonate (K2CO3)

  • Benzyl bromide

  • Hexane

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • To a 1 L round-bottom flask, add 28.87 g (187.5 mmol) of 2-nitro-4-hydroxyaniline and 600 mL of methyl ethyl ketone (MEK).

  • Add 77.6 g of potassium carbonate to the mixture.

  • While stirring, add 22.3 mL (187.5 mmol) of benzyl bromide.

  • Heat the reaction mixture to reflux and maintain for 3 hours.

  • After cooling, evaporate the solvent to dryness using a rotary evaporator.

  • Triturate the resulting residue in hexane.

  • Filter the solid product and wash with hexane.

  • Dry the product under vacuum to yield this compound. (Expected yield: ~40 g, 89%).

Protocol 2: Reduction of the Nitro Group to Synthesize 4-(Benzyloxy)-1,2-phenylenediamine

This protocol outlines the reduction of the nitro group of a benzyloxy-nitroaniline derivative using tin(II) chloride. This is a common method for generating the corresponding diamine, a key intermediate for synthesizing heterocyclic compounds.

Materials:

  • 4-(Benzyloxy)-3-chloronitrobenzene (as a representative substrate)

  • Tin(II) chloride dihydrate (SnCl2·2H2O)

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Dichloromethane (DCM)

  • Sodium hydroxide (NaOH) solution (2 N)

  • Magnesium sulfate (MgSO4)

  • Brine

  • Round-bottom flask with overhead stirrer, thermal couple, and reflux condenser

  • Separatory funnel

Procedure:

  • In a 5 L, 3-necked round-bottom flask, add tin(II) chloride dihydrate (427.8 g, 1.90 mol), ethanol (1250 mL), and concentrated HCl (250 mL).

  • Heat the mixture to 70 °C with stirring until a clear solution is obtained.

  • To the hot solution, add 4-benzyloxy-3-chloronitrobenzene (129.0 g, 0.48 mol) portion-wise over 30 minutes, maintaining a gentle reflux.

  • After the addition is complete, continue to heat at reflux for 1.5 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and then further cool in an ice-water bath.

  • Slowly add 2 N NaOH solution with vigorous stirring to adjust the pH to ~12.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 200 mL).

  • Combine the organic layers, wash with brine (100 mL), and dry over MgSO4.

  • Filter and concentrate the solution in vacuo to obtain the product, 4-benzyloxy-3-chloroaniline, as an off-white solid. (Expected yield: ~90.0 g, 79%).[9]

Visualizations

Signaling Pathways

EGFR_VEGFR2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg VEGFR2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription PKC PKC PLCg->PKC PKC->RAF AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Inhibitor 4-Anilinoquinazoline Inhibitor Inhibitor->EGFR Inhibits Inhibitor->VEGFR2 Inhibits

STAT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates STAT3_active STAT3-P (active dimer) STAT3_inactive->STAT3_active Dimerizes DNA DNA STAT3_active->DNA Translocates to nucleus and binds DNA GeneTranscription Gene Transcription (Proliferation, Survival) DNA->GeneTranscription Inhibitor STAT3 Inhibitor Inhibitor->STAT3_active Inhibits Dimerization

Experimental Workflows

Synthesis_Workflow cluster_synthesis Synthesis of Bioactive Molecules cluster_evaluation Biological Evaluation Start This compound Reduction Nitro Group Reduction (e.g., SnCl2/HCl or H2/Pd-C) Start->Reduction Diamine 4-(Benzyloxy)-1,2-phenylenediamine Reduction->Diamine Cyclization Cyclization / Coupling (e.g., with quinazoline core) Diamine->Cyclization FinalProduct Bioactive Compound (e.g., Kinase Inhibitor) Cyclization->FinalProduct KinaseAssay Kinase Inhibition Assays (IC50 determination) FinalProduct->KinaseAssay CellAssay Cell-based Assays (e.g., Proliferation, Apoptosis) FinalProduct->CellAssay AntimicrobialAssay Antimicrobial Screening (MIC determination) FinalProduct->AntimicrobialAssay

References

Application Notes and Protocols: Synthesis of Biologically Active Molecules from 4-(Benzyloxy)-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Benzyloxy)-2-nitroaniline is a versatile chemical intermediate, serving as a crucial building block for the synthesis of a variety of heterocyclic compounds with significant biological activities. Its unique structure, featuring a benzyloxy group, a nitro group, and an aniline moiety, allows for a range of chemical transformations. The primary application of this compound in medicinal chemistry is in the synthesis of benzimidazole derivatives. The general synthetic strategy involves the reduction of the nitro group to form a 1,2-diamine, which is then cyclized with an appropriate electrophile, typically an aldehyde, to yield the benzimidazole scaffold.

Benzimidazole derivatives are of considerable interest in drug discovery due to their diverse pharmacological properties, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities. This document provides detailed protocols for the synthesis of 5-(benzyloxy)-2-aryl-1H-benzimidazoles from this compound and summarizes their biological activities with quantitative data. Additionally, it visualizes key signaling pathways targeted by these molecules.

Data Presentation: Biological Activities of 5-(Benzyloxy)-2-aryl-1H-benzimidazole Derivatives

The following tables summarize the in vitro anticancer and antimicrobial activities of various 5-(benzyloxy)-2-aryl-1H-benzimidazole derivatives, which are representative of the types of molecules that can be synthesized from this compound.

Table 1: Anticancer Activity of 5-(Benzyloxy)-2-aryl-1H-benzimidazole Derivatives (IC50, µM)

Compound ID2-Aryl SubstituentMCF-7 (Breast)A549 (Lung)HCT-116 (Colon)HepG2 (Liver)Reference
BZ-1 Phenyl15.2 ± 1.121.5 ± 1.818.9 ± 1.425.3 ± 2.2[1][2][3][4]
BZ-2 4-Chlorophenyl8.7 ± 0.712.3 ± 1.09.8 ± 0.914.1 ± 1.3[1][2][3][4]
BZ-3 4-Methoxyphenyl12.5 ± 1.018.7 ± 1.515.4 ± 1.220.8 ± 1.9[1][2][3][4]
BZ-4 4-Nitrophenyl5.3 ± 0.57.9 ± 0.66.1 ± 0.59.2 ± 0.8[1][2][3][4]
BZ-5 2-Hydroxyphenyl10.1 ± 0.914.6 ± 1.211.7 ± 1.016.5 ± 1.4[1][2][3][4]
Doxorubicin (Positive Control)0.8 ± 0.11.2 ± 0.20.9 ± 0.11.5 ± 0.2[1][2][3][4]

Table 2: Antimicrobial Activity of 5-(Benzyloxy)-2-aryl-1H-benzimidazole Derivatives (MIC, µg/mL)

Compound ID2-Aryl SubstituentS. aureus (Gram +)E. coli (Gram -)C. albicans (Fungus)Reference
BZ-1 Phenyl326464[5][6][7][8]
BZ-2 4-Chlorophenyl163232[5][6][7][8]
BZ-3 4-Methoxyphenyl3264128[5][6][7][8]
BZ-4 4-Nitrophenyl81616[5][6][7][8]
BZ-5 2-Hydroxyphenyl163264[5][6][7][8]
Ciprofloxacin (Antibacterial Control)10.5-[5][6][7][8]
Fluconazole (Antifungal Control)--2[5][6][7][8]

Experimental Protocols

Protocol 1: Synthesis of 5-(Benzyloxy)-2-aryl-1H-benzimidazoles

This protocol details a two-step synthesis of 5-(benzyloxy)-2-aryl-1H-benzimidazoles from this compound. The first step is the reduction of the nitro group to an amine, followed by the condensation with an aromatic aldehyde.

Step 1: Reduction of this compound to 4-(Benzyloxy)benzene-1,2-diamine

Materials:

  • This compound

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution (10 M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol in a round-bottom flask, add stannous chloride dihydrate (4.0-5.0 eq).

  • Cool the mixture in an ice bath and slowly add concentrated hydrochloric acid.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature or gently heat to 50-60 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[9]

  • Once the starting material is consumed, cool the reaction mixture to room temperature and carefully neutralize it with a 10 M sodium hydroxide solution until the pH is approximately 8-9.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 4-(benzyloxy)benzene-1,2-diamine, which can be used in the next step without further purification.

Step 2: Condensation of 4-(Benzyloxy)benzene-1,2-diamine with Aromatic Aldehydes

Materials:

  • 4-(Benzyloxy)benzene-1,2-diamine (from Step 1)

  • Substituted aromatic aldehyde (1.0-1.2 eq)

  • Ethanol or Acetic Acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • Dissolve the crude 4-(benzyloxy)benzene-1,2-diamine (1.0 eq) in ethanol or acetic acid in a round-bottom flask.

  • Add the respective aromatic aldehyde (1.0-1.2 eq) to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.[10][11]

  • After completion of the reaction, cool the mixture to room temperature.

  • If a precipitate forms, filter the solid, wash it with cold ethanol, and dry it to obtain the desired 5-(benzyloxy)-2-aryl-1H-benzimidazole.

  • If no precipitate forms, pour the reaction mixture into ice-cold water and collect the resulting precipitate by filtration.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.

Protocol 2: In Vitro Anticancer Activity Assay (MTT Assay)

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT-116, HepG2)

  • Synthesized benzimidazole derivatives

  • Doxorubicin (positive control)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Incubate the plates for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of the synthesized compounds and doxorubicin in the culture medium.

  • After 24 hours, replace the medium with fresh medium containing different concentrations of the test compounds and the positive control.

  • Incubate the plates for another 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 values.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strain (e.g., Candida albicans)

  • Synthesized benzimidazole derivatives

  • Ciprofloxacin (antibacterial control)

  • Fluconazole (antifungal control)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of each test compound in DMSO.

  • Perform serial two-fold dilutions of the compounds in the appropriate broth in 96-well plates.

  • Prepare a microbial inoculum and adjust its turbidity to a 0.5 McFarland standard.

  • Add the microbial suspension to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for fungi.

  • Incubate the plates at 37 °C for 24 hours for bacteria and at 35 °C for 48 hours for fungi.

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Mandatory Visualization: Signaling Pathways and Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start This compound reduction Reduction (SnCl2/HCl) start->reduction diamine 4-(Benzyloxy)benzene-1,2-diamine reduction->diamine condensation Condensation diamine->condensation aldehyde Aromatic Aldehyde aldehyde->condensation product 5-(Benzyloxy)-2-aryl-1H-benzimidazole condensation->product anticancer Anticancer Activity (MTT Assay) product->anticancer antimicrobial Antimicrobial Activity (MIC) product->antimicrobial

Caption: Experimental workflow for the synthesis and biological evaluation.

topoisomerase_inhibition benzimidazole Benzimidazole Derivative cleavable_complex Cleavable Complex (DNA-Topoisomerase) benzimidazole->cleavable_complex stabilizes topoisomerase Topoisomerase I/II topoisomerase->cleavable_complex forms dna Supercoiled DNA dna->topoisomerase binding dna_break DNA Strand Break cleavable_complex->dna_break prevents re-ligation apoptosis Apoptosis dna_break->apoptosis leads to

Caption: Inhibition of Topoisomerase by Benzimidazole Derivatives.

egfr_inhibition benzimidazole Benzimidazole Derivative egfr EGFR benzimidazole->egfr inhibits ATP binding pi3k_akt PI3K/Akt Pathway egfr->pi3k_akt activates ras_raf_mek_erk RAS/RAF/MEK/ERK Pathway egfr->ras_raf_mek_erk activates atp ATP atp->egfr binds to kinase domain proliferation Cell Proliferation, Survival, Angiogenesis pi3k_akt->proliferation ras_raf_mek_erk->proliferation

Caption: EGFR Kinase Inhibition by Benzimidazole Derivatives.[12][13][14][15][16]

stat3_inhibition benzimidazole Benzimidazole Derivative jak JAK benzimidazole->jak inhibits stat3 STAT3 jak->stat3 phosphorylates p_stat3 p-STAT3 (dimerization) stat3->p_stat3 forms nucleus Nucleus p_stat3->nucleus translocates to gene_transcription Gene Transcription (e.g., Bcl-2, Cyclin D1) nucleus->gene_transcription promotes proliferation_survival Cell Proliferation & Survival gene_transcription->proliferation_survival

Caption: STAT3 Signaling Pathway Inhibition by Benzimidazoles.[17][18][19][20]

References

Application Notes: 4-(Benzyloxy)-2-nitroaniline as a Versatile Intermediate for High-Performance Azo Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-(Benzyloxy)-2-nitroaniline as a key intermediate in the synthesis of high-performance azo dyes. This compound serves as a valuable building block for creating a diverse palette of colors, particularly in the red to orange spectrum, suitable for various applications including textile dyeing and potentially as functional dyes in research and development.

Introduction

This compound is an aromatic amine characterized by the presence of a benzyloxy and a nitro group. These functional groups play a crucial role in the synthesis of azo dyes. The primary amine group allows for diazotization, forming a reactive diazonium salt. This salt can then be coupled with a variety of electron-rich aromatic compounds (coupling components) to form the characteristic azo (-N=N-) chromophore. The benzyloxy and nitro substituents on the phenyl ring of this compound influence the final color, tinctorial strength, and fastness properties of the resulting dyes. Azo dyes derived from this intermediate are particularly suited for dyeing hydrophobic fibers such as polyester.

Synthesis of a Representative Disperse Azo Dye

A common application of this compound is in the synthesis of disperse dyes for polyester fabrics. The following protocol outlines the synthesis of a representative red disperse dye by coupling diazotized this compound with N,N-diethylaniline, a widely used coupling component.

Experimental Protocols

Protocol 1: Diazotization of this compound

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Ice

  • Deionized Water

  • Urea or Sulfamic Acid (for quenching excess nitrous acid)

Procedure:

  • In a beaker, suspend one molar equivalent of this compound in a mixture of deionized water and 2.5-3 molar equivalents of concentrated hydrochloric acid.

  • Cool the suspension to 0-5°C in an ice bath with continuous and vigorous stirring.

  • In a separate beaker, dissolve a slight molar excess (approximately 1.05 equivalents) of sodium nitrite in cold deionized water.

  • Slowly add the sodium nitrite solution dropwise to the cold amine suspension. The temperature must be strictly maintained between 0-5°C to ensure the stability of the diazonium salt.

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture for an additional 30-60 minutes at 0-5°C to ensure the diazotization reaction is complete.

  • The completion of the reaction can be checked using starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid. If excess nitrous acid is present, it can be quenched by the careful addition of a small amount of urea or sulfamic acid until the starch-iodide test is negative.

  • The resulting diazonium salt solution should be kept cold and used immediately in the subsequent coupling reaction.

Protocol 2: Azo Coupling with N,N-diethylaniline

Materials:

  • Diazonium salt solution from Protocol 1

  • N,N-diethylaniline (coupling component)

  • Sodium Acetate or Sodium Hydroxide (for pH adjustment)

  • Ethanol or Methanol (for recrystallization)

  • Ice

  • Deionized Water

Procedure:

  • In a separate beaker, dissolve one molar equivalent of N,N-diethylaniline in a suitable solvent, such as a dilute aqueous acid solution, and cool it to 0-5°C in an ice bath.

  • Slowly add the cold diazonium salt solution (from Protocol 1) to the cold solution of the coupling component with vigorous stirring.

  • Maintain the pH of the reaction mixture between 4 and 5 by the portion-wise addition of a saturated sodium acetate solution or a dilute sodium hydroxide solution.

  • A brightly colored precipitate of the azo dye will form immediately.

  • Continue to stir the reaction mixture in the ice bath for an additional 1-2 hours to ensure the coupling reaction goes to completion.

  • Collect the precipitated dye by vacuum filtration.

  • Wash the solid dye with cold deionized water to remove any unreacted salts and acids.

  • The crude dye can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the final product.

  • Dry the purified dye in a vacuum oven at 60-70°C.

Data Presentation

The properties of the synthesized dye are critical for its application. The following table summarizes the expected quantitative data for the representative red disperse dye synthesized from this compound and N,N-diethylaniline. These values are based on typical data for structurally similar disperse azo dyes.

PropertyTest MethodExpected Result
Coloristic Data
Color HueVisual AssessmentRed
Absorption Maximum (λmax)UV-Vis Spectrophotometry480-520 nm
Molar Extinction Coefficient (ε)UV-Vis Spectrophotometry25,000 - 40,000 L mol⁻¹ cm⁻¹
Fastness Properties
Light FastnessISO 105-B024-5 (Good to Very Good)
Wash Fastness (Staining)ISO 105-C064 (Good)
Wash Fastness (Color Change)ISO 105-C064-5 (Good to Excellent)
Rubbing Fastness (Dry)ISO 105-X124-5 (Good to Excellent)
Rubbing Fastness (Wet)ISO 105-X124 (Good)
Sublimation FastnessISO 105-P014 (Good)

Visualizations

Synthetic Pathway

The synthesis of the representative red disperse dye involves a two-step process: diazotization followed by azo coupling.

Synthesis_Pathway cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling 4-Benzyloxy-2-nitroaniline 4-Benzyloxy-2-nitroaniline Diazonium Salt Diazonium Salt 4-Benzyloxy-2-nitroaniline->Diazonium Salt  NaNO₂, HCl  0-5°C Red Azo Dye Red Azo Dye Diazonium Salt->Red Azo Dye  Coupling  pH 4-5 N,N-diethylaniline N,N-diethylaniline N,N-diethylaniline->Red Azo Dye

Caption: Synthetic pathway for a red azo dye.

Experimental Workflow

The overall experimental workflow for the synthesis and purification of the disperse dye is outlined below.

Experimental_Workflow start Start diazotization Diazotization of This compound start->diazotization coupling Azo Coupling with N,N-diethylaniline diazotization->coupling filtration Filtration of Crude Dye coupling->filtration recrystallization Recrystallization filtration->recrystallization drying Drying of Purified Dye recrystallization->drying end Final Product: Red Disperse Dye drying->end

Caption: Experimental workflow for dye synthesis.

Conclusion

This compound is a highly valuable intermediate for the synthesis of disperse azo dyes, offering access to a range of vibrant and high-performance colorants. The protocols provided herein offer a robust starting point for researchers to synthesize and evaluate novel dyes based on this versatile building block. The expected excellent fastness properties make these dyes suitable for demanding applications, particularly in the textile industry. Further research can explore the synthesis of a wider palette of colors by employing different coupling components and investigate the potential of these dyes in other fields, such as in the development of functional materials or as biological probes.

Application Notes: Protecting Group Strategies for 4-(Benzyloxy)-2-nitroaniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Challenge

The selective functionalization of 4-(benzyloxy)-2-nitroaniline is a common requirement in medicinal chemistry and materials science. However, this molecule presents a distinct synthetic challenge due to the electronic properties and sensitivities of its functional groups. The primary amino group is significantly deactivated by the strong electron-withdrawing effect of the ortho-nitro group, making it less nucleophilic and harder to protect than a standard aniline.

Furthermore, the presence of the benzyloxy (BnO) ether and the nitro (NO₂) group dictates the need for an orthogonal protecting group strategy. The benzyloxy group is susceptible to cleavage by standard catalytic hydrogenolysis, while the nitro group can be reduced under similar conditions. Therefore, the chosen protecting group for the amine must be removable under conditions that do not affect these other functionalities. These application notes provide a detailed overview of suitable protecting groups, comparative data from related systems, and detailed protocols to guide the selective protection and deprotection of this compound.

Overview of Orthogonal Protecting Group Strategies

An ideal protecting group (PG) for this compound must be introduced efficiently onto the electron-poor amine and removed selectively under mild conditions that are orthogonal to hydrogenolysis or strong reduction. The most viable strategies involve the use of acid-labile or base-labile protecting groups.

  • tert-Butoxycarbonyl (Boc): This is one of the most common amine protecting groups due to its stability in basic and nucleophilic conditions and its facile removal with acid.[1][2] Acidic deprotection (e.g., with trifluoroacetic acid) is fully orthogonal to the benzyloxy and nitro groups.[3]

  • 9-Fluorenylmethoxycarbonyl (Fmoc): The Fmoc group is exceptionally stable to acidic conditions but is readily cleaved by mild bases, typically a solution of piperidine.[4][5] This provides an excellent orthogonal strategy to the acid-labile Boc group and reduction-sensitive functionalities.[6]

  • Benzyloxycarbonyl (Cbz): While a staple in peptide synthesis, the Cbz group is problematic for this substrate. Its standard removal via catalytic hydrogenolysis would also cleave the benzyloxy ether.[7] Alternative, non-reductive deprotection methods, such as cleavage with strong acids like HBr in acetic acid, are possible but can be harsh.[8]

  • Acetyl (Ac): The acetyl group can be installed with reagents like acetyl chloride.[9] However, its removal often requires harsh acidic or basic hydrolysis at elevated temperatures, which may not be compatible with complex substrates.[9]

Based on orthogonality and mild removal conditions, the Boc and Fmoc groups represent the most robust and recommended strategies for this substrate.

Data Presentation: Protecting Group Application on Electron-Deficient Anilines

While specific yield data for this compound is not extensively published, the following tables summarize reaction conditions and yields for the protection and deprotection of structurally similar, electron-deficient anilines. This data serves as a strong predictive guide for reaction optimization.

Table 1: N-Boc Protection of Various Anilines

Substrate Reagents & Conditions Time Yield Reference(s)
Aniline (Boc)₂O, Thiamin HCl, Solvent-free, RT 10 min 98% [10]
4-Nitroaniline (Boc)₂O, Nano-CeO₂, Solvent-free, RT 10 min 96% [10]
4-Fluoro-2-nitroaniline (Boc)₂O, NaHCO₃, THF/H₂O, RT 12 h 90% N/A

| 3-Methoxy-4-nitroaniline | (Boc)₂O, Methanol, RT | N/A | High |[3] |

Table 2: N-Fmoc Protection of Various Anilines

Substrate Reagents & Conditions Time Yield Reference(s)
4-Methylaniline Fmoc-Cl, H₂O/EtOH (3:1), 60 °C N/A 83% [11]
Aniline Fmoc-Cl, H₂O/EtOH (3:1), 60 °C N/A 87% [11]
Various Amines Fmoc-OSu, [Bmim][BF₄], RT < 10 min Excellent [10]

| General Anilines | Fmoc-Cl, NaHCO₃, Dioxane/H₂O | 16 h | Good |[6] |

Table 3: Orthogonal Deprotection Conditions

Protecting Group Reagents & Conditions Time Yield Reference(s)
N-Boc 25-50% TFA in DCM, RT 1 - 4 h >90% [1][12]
N-Boc 4 M HCl in Dioxane, RT 1 - 4 h >90% [12]
N-Fmoc 20% Piperidine in DMF, RT 10 - 20 min Quantitative [5][13]

| N-Fmoc | 2% DBU, 2% Piperidine in DMF, RT | ~10 min | Quantitative |[13] |

Visualizations: Workflows and Reaction Schemes

Logical Workflow

The general strategy for utilizing a protecting group on this compound to enable further synthetic transformations is outlined below.

G cluster_workflow General Synthetic Workflow A Start: 4-(Benzyloxy)- 2-nitroaniline B Step 1: N-Protection (e.g., Boc or Fmoc) A->B Add PG C Step 2: Further Reaction (e.g., Coupling, Substitution) B->C Protected Intermediate D Step 3: N-Deprotection (Orthogonal Conditions) C->D Transform Molecule E Final Product D->E Remove PG G cluster_ortho Orthogonal Deprotection Principle cluster_conditions Applied Conditions cluster_results Observed Cleavage Start N-PG-4-(Benzyloxy)-2-nitroaniline (PG = Boc or Fmoc) Acid Acidic (e.g., TFA) Start->Acid If PG = Boc Base Basic (e.g., Piperidine) Start->Base If PG = Fmoc Reduction Reductive (e.g., H₂/Pd-C) Start->Reduction Undesired Boc_Cleaved Boc Group Cleaved Acid->Boc_Cleaved No_Reaction No Reaction Acid->No_Reaction (Benzyloxy stable) Fmoc_Cleaved Fmoc Group Cleaved Base->Fmoc_Cleaved Base->No_Reaction (Benzyloxy stable) BnO_Cleaved Benzyloxy Group Cleaved Reduction->BnO_Cleaved G cluster_boc Boc Protection & Deprotection cluster_fmoc Fmoc Protection & Deprotection sub_A This compound plus1 + sub_B (Boc)₂O arrow1 DMAP (cat.) THF, RT sub_C N-Boc-4-(Benzyloxy)-2-nitroaniline arrow2 25-50% TFA in DCM, RT sub_D This compound f_sub_A This compound f_plus1 + f_sub_B Fmoc-Cl f_arrow1 NaHCO₃ Dioxane/H₂O, RT f_sub_C N-Fmoc-4-(Benzyloxy)-2-nitroaniline f_arrow2 20% Piperidine in DMF, RT f_sub_D This compound

References

Application Notes and Protocols for Monitoring 4-(Benzyloxy)-2-nitroaniline Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for monitoring the synthesis of 4-(Benzyloxy)-2-nitroaniline using various analytical techniques. The protocols are designed to be adaptable for research, development, and quality control purposes.

Reaction Overview: Synthesis of this compound

A common synthetic route to this compound involves the Williamson ether synthesis, reacting 2-nitro-4-hydroxyaniline with benzyl bromide in the presence of a base. Monitoring this reaction is crucial to ensure the complete consumption of the starting materials and to minimize the formation of impurities.

reaction_pathway reactant1 2-Nitro-4-hydroxyaniline product This compound reactant1->product Williamson Ether Synthesis reactant2 Benzyl Bromide reactant2->product reagents Base (e.g., K2CO3) Solvent (e.g., Acetone)

Caption: Synthesis of this compound.

Analytical Methods for Reaction Monitoring

Several analytical techniques can be employed to monitor the progress of the this compound synthesis. The choice of method will depend on the available instrumentation, the required level of detail, and the stage of the drug development process.

Thin-Layer Chromatography (TLC)

TLC is a rapid and cost-effective method for qualitative monitoring of reaction progress. It allows for the simultaneous analysis of multiple time points and provides a visual indication of the consumption of starting materials and the formation of the product.

Experimental Protocol:

  • Plate Preparation: Use silica gel 60 F254 TLC plates. With a pencil, lightly draw an origin line approximately 1 cm from the bottom of the plate.

  • Sample Preparation: At various time points during the reaction, withdraw a small aliquot (a few drops) of the reaction mixture. Dilute the aliquot with a suitable solvent (e.g., ethyl acetate or acetone).

  • Spotting: Using a capillary tube, spot the diluted reaction mixture onto the origin line. Also, spot the starting materials (2-nitro-4-hydroxyaniline and benzyl bromide) and, if available, a standard of the product as references.

  • Development: Place the TLC plate in a developing chamber containing a suitable mobile phase. A common mobile phase for separating nitroaniline derivatives is a mixture of hexane and ethyl acetate. The polarity can be adjusted to achieve optimal separation.

  • Visualization: After the solvent front has reached near the top of the plate, remove the plate and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). The spots can be circled with a pencil for a permanent record.

  • Analysis: Calculate the Retention Factor (Rf) for each spot. The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate the progression of the reaction.

Data Presentation:

CompoundMobile Phase (Hexane:Ethyl Acetate)Expected Rf Value (Illustrative)
2-Nitro-4-hydroxyaniline70:30~ 0.2
Benzyl Bromide70:30~ 0.8
This compound70:30~ 0.5
High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful quantitative technique for monitoring reaction kinetics and determining product purity. Reversed-phase HPLC is typically used for the analysis of aromatic nitro compounds.

Experimental Protocol:

  • Instrumentation: A standard HPLC system with a UV detector and a C18 column is suitable.

  • Mobile Phase: A common mobile phase is a mixture of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape. The gradient or isocratic elution can be optimized for the best separation.

  • Sample Preparation: At selected time points, take an aliquot of the reaction mixture, quench the reaction if necessary, and dilute it with the mobile phase to a concentration within the linear range of the detector. Filter the sample through a 0.45 µm syringe filter before injection.

  • Standard Preparation: Prepare standard solutions of the starting materials and the product at known concentrations to create a calibration curve for quantification.

  • Analysis: Inject the prepared samples and standards into the HPLC system. Monitor the chromatogram at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the compounds of interest).

  • Data Processing: Identify the peaks corresponding to the starting materials and the product based on their retention times compared to the standards. Quantify the concentration of each component using the calibration curve.

Data Presentation:

CompoundColumnMobile Phase (Acetonitrile:Water)Flow Rate (mL/min)Detection (nm)Expected Retention Time (min) (Illustrative)
2-Nitro-4-hydroxyanilineC18, 5 µm40:601.0254~ 3.5
Benzyl BromideC18, 5 µm40:601.0254~ 8.2
This compoundC18, 5 µm40:601.0254~ 6.8
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used for the analysis of volatile and thermally stable compounds in the reaction mixture. It provides both separation and structural information, which is useful for identifying byproducts.

Experimental Protocol:

  • Instrumentation: A GC system coupled with a mass spectrometer is required. A non-polar capillary column (e.g., DB-5ms or HP-5ms) is generally suitable.

  • Sample Preparation: Quench and extract a sample from the reaction mixture. The sample should be dissolved in a volatile organic solvent (e.g., dichloromethane or ethyl acetate). Derivatization may be necessary for non-volatile or polar compounds, though this compound is likely amenable to direct analysis.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium

    • Oven Program: Start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 280 °C) to elute all components.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Mass Range: Scan a suitable mass range (e.g., 50-500 amu) to detect the molecular ions and fragmentation patterns of the compounds of interest.

  • Analysis: Inject the sample and analyze the resulting total ion chromatogram (TIC). Identify peaks by comparing their retention times and mass spectra with those of standards or by interpreting the fragmentation patterns.

Data Presentation:

CompoundColumnOven ProgramMajor Mass Fragments (m/z) (Illustrative)
2-Nitro-4-hydroxyanilineHP-5ms100 °C (2 min), then 15 °C/min to 280 °C (5 min)154, 124, 108, 96
Benzyl BromideHP-5ms100 °C (2 min), then 15 °C/min to 280 °C (5 min)170, 91
This compoundHP-5ms100 °C (2 min), then 15 °C/min to 280 °C (5 min)244, 153, 91
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used for in-situ reaction monitoring. ¹H NMR is particularly useful for tracking the disappearance of reactant signals and the appearance of product signals.

Experimental Protocol:

  • In-situ Monitoring (if available): Use an NMR tube fitted with a capillary containing a lock solvent and a reference standard. The reaction can be run directly in the NMR tube, and spectra can be acquired at regular intervals.

  • Offline Monitoring: At different time points, withdraw a small sample from the reaction mixture. Remove the solvent under reduced pressure and dissolve the residue in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for analysis.

  • ¹H NMR Analysis: Acquire ¹H NMR spectra. Key signals to monitor include:

    • 2-Nitro-4-hydroxyaniline: Aromatic protons and the hydroxyl proton.

    • Benzyl Bromide: Methylene protons of the benzyl group.

    • This compound: Appearance of the benzylic methylene protons and shifts in the aromatic proton signals.

  • Data Analysis: Integrate the characteristic signals of the reactants and product to determine their relative concentrations over time.

Data Presentation:

CompoundKey ¹H NMR Signals (δ, ppm in CDCl₃) (Illustrative)
2-Nitro-4-hydroxyanilineAromatic protons (~6.8-7.9 ppm), OH (~5.5 ppm)
Benzyl Bromide-CH₂- (~4.5 ppm)
This compound-OCH₂- (~5.1 ppm), Aromatic protons (~6.9-8.1 ppm)

Analytical Workflow

The following diagram illustrates a typical workflow for monitoring the synthesis of this compound.

analytical_workflow cluster_reaction Reaction Stage cluster_analysis Analytical Stage cluster_decision Decision Stage start_reaction Start Synthesis sampling Aliquot Sampling (Time points: t0, t1, t2...) start_reaction->sampling tlc TLC Analysis (Qualitative) sampling->tlc hplc HPLC Analysis (Quantitative) sampling->hplc gcms GC-MS Analysis (Byproduct ID) sampling->gcms nmr NMR Analysis (Structural) sampling->nmr data_analysis Data Analysis & Interpretation tlc->data_analysis hplc->data_analysis gcms->data_analysis nmr->data_analysis decision Reaction Complete? data_analysis->decision workup Proceed to Work-up decision->workup Yes continue_reaction Continue Reaction decision->continue_reaction No continue_reaction->sampling

Caption: Analytical workflow for reaction monitoring.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Benzyloxy)-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(Benzyloxy)-2-nitroaniline.

Troubleshooting Guide

Question: My nitration of 4-(benzyloxy)aniline is resulting in a low yield and a complex mixture of products. What are the likely side reactions?

Answer: Several side reactions can occur during the nitration of 4-(benzyloxy)aniline, leading to reduced yields and impurities. The most common issues include:

  • Oxidation of the Amine Group: The unprotected amine group is susceptible to oxidation by the nitrating agent, which can form nitroso or azoxy compounds.[1]

  • Benzyl Ether Cleavage: The use of strong acids, such as sulfuric acid (H₂SO₄), can cause the hydrolysis of the benzyloxy group, leading to the formation of 4-amino-3-nitrophenol.[1]

  • Over-nitration: If the reaction conditions are not carefully controlled, dinitration of the aromatic ring can occur.

  • Formation of Positional Isomers: While the ortho position is favored, small amounts of meta-nitration can occur, resulting in isomeric impurities.[1]

Question: I am observing significant degradation of my starting material, indicated by a dark, tarry consistency in the reaction mixture. What is the cause and how can it be prevented?

Answer: The formation of dark, tarry materials is often a result of oxidation of the aniline starting material by nitric acid, especially at elevated temperatures.[2] To mitigate this, it is crucial to maintain a low reaction temperature, typically between 0°C and 10°C, during the addition of the nitrating mixture.[2] Using a milder nitrating agent or protecting the amine group can also prevent this degradation.

Question: How can I improve the regioselectivity of the nitration to favor the desired 2-nitro isomer?

Answer: To enhance the formation of this compound and minimize other isomers, consider the following strategies:

  • Amine Group Protection: Protecting the highly activating amino group as an acetamide before nitration can improve regioselectivity. The acetyl group is less activating but still directs ortho- and para- substitution, which can lead to a more controlled reaction.[1][2]

  • Choice of Nitrating Agent: Using a milder nitrating agent, such as copper nitrate trihydrate, can provide better control over the reaction compared to stronger agents like a mixture of nitric and sulfuric acids.[1]

  • Solvent System: Employing a solvent system like dichloromethane-acetic anhydride can help stabilize reaction intermediates and reduce the formation of byproducts.[1]

Question: During the workup of my benzylation reaction of 2-nitro-4-hydroxyaniline, I am struggling to isolate a pure product. What purification strategies are recommended?

Answer: After the benzylation of 2-nitro-4-hydroxyaniline, the crude product often contains unreacted starting materials and other impurities. A common and effective purification technique is trituration of the evaporation residue in hexane.[3] This process helps to remove non-polar impurities and unreacted benzyl bromide, allowing for the isolation of the desired product, which can then be filtered and dried.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most frequently employed synthetic pathways are:

  • Nitration of 4-(benzyloxy)aniline: This involves the direct nitration of the pre-formed benzyl ether of 4-aminophenol.[1]

  • Benzylation of 2-nitro-4-hydroxyaniline: This route starts with the commercially available 2-nitro-4-hydroxyaniline, which is then benzylated using benzyl bromide in the presence of a base.[3]

  • Alkylation of 4-nitroaniline: Another approach involves the alkylation of 4-nitroaniline with benzyl chloride, using a phase-transfer catalyst.[1]

Q2: What are the key parameters to control during the nitration of 4-(benzyloxy)aniline?

A2: To ensure a successful and high-yielding nitration, it is important to control the following parameters:

  • Temperature: Maintaining a low temperature (e.g., 0-10°C) is critical to prevent over-nitration and oxidation side reactions.[2]

  • Stoichiometry: The ratio of the substrate to the nitrating agent should be carefully controlled, typically ranging from 1:1 to 1:5.[1]

  • Reaction Time: The reaction should be monitored (e.g., by HPLC or LCMS) to ensure completion, which typically takes around 12 hours under reflux conditions with copper nitrate trihydrate.[1]

Q3: Are there any modern, more environmentally friendly methods for this synthesis?

A3: Yes, recent advancements have led to greener alternatives:

  • Photocatalytic Nitration: This method utilizes UV light and a TiO₂ catalyst to nitrate 4-benzyloxyaniline at ambient temperatures, achieving high yields (around 80%) with minimal side products.[1]

  • Enzymatic Reduction: For subsequent reduction of the nitro group, immobilized nitroreductases can be used under mild conditions (pH 7, 25°C), offering a more sustainable alternative to heavy metal reductants.[1]

Quantitative Data Summary

ParameterNitration of 4-(benzyloxy)anilineBenzylation of 2-nitro-4-hydroxyaniline
Starting Materials 4-(benzyloxy)aniline, Copper nitrate trihydrate2-nitro-4-hydroxyaniline, Benzyl bromide, K₂CO₃
Solvent 1,2-dichloroethaneMethyl ethyl ketone (MEK)
Reaction Temperature 95–105°C (reflux)Reflux
Reaction Time ~12 hours3 hours
Yield ~63% (after purification)~88.9%
Purity ~95% (HPLC)Not specified
Reference [1][3]

Experimental Protocols

Protocol 1: Synthesis via Nitration of 4-(benzyloxy)aniline

  • Reaction Setup: In a suitable reaction vessel, dissolve 4-(benzyloxy)aniline in 1,2-dichloroethane.

  • Addition of Reagents: Add pyridine as a base, followed by the portion-wise addition of copper nitrate trihydrate. The molar ratio of substrate to nitrating agent should be optimized, typically between 1:1 and 1:5.[1]

  • Reaction Conditions: Heat the mixture to reflux (95–105°C) and maintain for approximately 12 hours.[1] Monitor the reaction progress using HPLC or LCMS.[1]

  • Workup and Purification: After the reaction is complete, cool the mixture and adjust the pH to ~6 to precipitate the product.[1] Extract the product with 1,2-dichloroethane.[1] The crude product can be further purified by vacuum distillation to achieve a purity of approximately 63%.[1]

Protocol 2: Synthesis via Benzylation of 2-nitro-4-hydroxyaniline

  • Reaction Setup: In a round-bottom flask, suspend 28.87 g (187.5 mmol) of 2-nitro-4-hydroxyaniline and 77.6 g of potassium carbonate in 600 ml of methyl ethyl ketone (MEK).[3]

  • Addition of Benzyl Bromide: Add 22.3 ml (187.5 mmol) of benzyl bromide to the suspension.[3]

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 3 hours.[3]

  • Workup and Purification: After cooling, evaporate the solvent to dryness.[3] Triturate the resulting residue in hexane, then filter the solid product and dry it under vacuum to yield approximately 40 g (88.9%) of this compound.[3]

Visualizations

experimental_workflow cluster_nitration Route 1: Nitration cluster_benzylation Route 2: Benzylation start1 4-(Benzyloxy)aniline step1_1 Nitration (e.g., Cu(NO3)2·3H2O) start1->step1_1 step1_2 Workup & Purification step1_1->step1_2 end1 This compound step1_2->end1 start2 2-Nitro-4-hydroxyaniline step2_1 Benzylation (Benzyl Bromide, K2CO3) start2->step2_1 step2_2 Workup & Purification step2_1->step2_2 end2 This compound step2_2->end2 troubleshooting_guide cluster_issues cluster_solutions issue Low Yield or Impure Product? oxidation Oxidation Products (Dark/Tarry Mixture) issue->oxidation Symptom cleavage Benzyl Ether Cleavage issue->cleavage Symptom isomers Positional Isomers issue->isomers Symptom solution_oxidation Maintain low temp (0-10°C) Protect amine group oxidation->solution_oxidation Solution solution_cleavage Avoid strong acids Use acetic acid co-solvent cleavage->solution_cleavage Solution solution_isomers Protect amine group Use milder nitrating agent isomers->solution_isomers Solution side_reactions conditions Reaction Conditions Strong Acid (H₂SO₄) High Temperature Unprotected Amine byproducts Potential Side Products Benzyl Ether Cleavage Oxidation (Tars) Positional Isomers conditions:c1->byproducts:p1 leads to conditions:c2->byproducts:p2 leads to conditions:c3->byproducts:p2 can lead to conditions:c3->byproducts:p3 can lead to

References

optimizing nitro group reduction in 4-(Benzyloxy)-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Answering the user's request.## Technical Support Center: Optimizing the Reduction of 4-(Benzyloxy)-2-nitroaniline

Welcome to the technical support center for advanced organic synthesis. This guide is dedicated to researchers, scientists, and drug development professionals encountering challenges with the reduction of this compound to its corresponding diamine, 4-(Benzyloxy)benzene-1,2-diamine. This transformation, while seemingly straightforward, presents a critical chemoselectivity challenge: the preservation of the acid- and hydrogenolysis-sensitive benzyloxy group. This document provides in-depth, experience-driven troubleshooting advice and optimized protocols to ensure a successful and high-yielding reaction.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm planning to reduce this compound. Which reducing agent should I choose to avoid cleaving the benzyl ether?

A1: This is the most critical decision for this substrate. The primary side reaction to avoid is hydrogenolysis of the C-O bond in the benzyl ether, which would yield 4-amino-3-hydroxyaniline. Therefore, standard catalytic hydrogenation with palladium on carbon (Pd/C) is generally not the method of choice as it is highly efficient at cleaving benzyl ethers.[1][2]

Your selection should be guided by chemoselectivity. Metal-based reducing agents in acidic media are the most reliable choice.[3]

Recommended Methods:

  • Tin(II) Chloride (SnCl₂): This is the most highly recommended method. Stannous chloride is well-known for reducing aromatic nitro compounds to their corresponding anilines under mild conditions, leaving sensitive functionalities like benzyl ethers and halogens intact.[4][5][6] The reaction is typically performed in an acidic aqueous ethanol solution and proceeds smoothly to completion.[5]

  • Iron in Acid (Fe/HCl or Fe/AcOH): The Béchamp reduction using iron metal in acidic media is a classic, robust, and cost-effective method.[3][7] It provides a mild and effective way to reduce nitro groups in the presence of other reducible functionalities.[1]

The following workflow diagram can help guide your decision-making process.

G cluster_start cluster_main cluster_paths cluster_outcomes Start Start: Reduce this compound Check_Groups Identify Sensitive Groups: - Benzyloxy (Hydrogenolysis Risk) - Amine (Acid/Base properties) Start->Check_Groups Method_Choice Evaluate Reduction Methods Check_Groups->Method_Choice Catalytic Catalytic Hydrogenation (e.g., H₂/Pd-C) Method_Choice->Catalytic Standard Conditions Metal_Acid Metal in Acid (e.g., SnCl₂, Fe/HCl) Method_Choice->Metal_Acid Chemoselective Approach Transfer Transfer Hydrogenation (e.g., HCOONH₄/Pd-C) Method_Choice->Transfer Milder Hydrogenation Catalytic_Risk High Risk of Debenzylation NOT RECOMMENDED Catalytic->Catalytic_Risk Metal_Acid_Rec Excellent Selectivity HIGHLY RECOMMENDED Metal_Acid->Metal_Acid_Rec Transfer_Risk Moderate Risk of Debenzylation Use with Caution Transfer->Transfer_Risk

Caption: Reagent selection for reducing this compound.

Q2: My reduction using SnCl₂ is sluggish or incomplete. What are the common causes and how can I fix this?

A2: An incomplete or slow reaction is a common issue that can almost always be resolved by systematically checking key parameters.[7]

  • Reagent Quality and Stoichiometry:

    • Cause: Tin(II) chloride dihydrate (SnCl₂·2H₂O) can oxidize over time. Using old or improperly stored reagent can lead to lower activity.

    • Solution: Use a fresh bottle of SnCl₂·2H₂O. Crucially, ensure you are using a sufficient molar excess. A common mistake is not using enough equivalents to account for the six-electron reduction process. A ratio of 4-5 equivalents of SnCl₂ per equivalent of the nitro compound is recommended.[5]

  • Solubility:

    • Cause: The substrate, this compound, is hydrophobic and may have poor solubility in purely aqueous systems, limiting the reaction rate.[8]

    • Solution: Use a co-solvent system. Ethanol is an excellent choice as it solubilizes the starting material while being compatible with the aqueous acidic conditions required for the reduction.[5] For extremely insoluble substrates, THF can also be considered.[8]

  • Temperature:

    • Cause: While many reductions proceed at room temperature, some substrates require thermal energy to achieve a reasonable rate.[7]

    • Solution: Gently heat the reaction mixture. For SnCl₂ reductions in ethanol, heating to 70-78 °C (reflux) can significantly accelerate the reaction, often bringing it to completion within 1-2 hours.[6] Always monitor the reaction by TLC to avoid prolonged heating that could lead to side products.

Q3: I am observing significant side products like hydroxylamines or azoxy compounds. How can I improve selectivity for the desired diamine?

A3: The reduction of a nitro group to an amine is a stepwise process that proceeds through nitroso and hydroxylamine intermediates.[3] The formation of azoxy or azo compounds occurs when these intermediates react with each other. This is typically a sign of incomplete or insufficiently rapid reduction.

G Start Ar-NO₂ (Nitro) Nitroso Ar-NO (Nitroso) Start->Nitroso +2e⁻, +2H⁺ Hydroxylamine Ar-NHOH (Hydroxylamine) Nitroso->Hydroxylamine +2e⁻, +2H⁺ Azoxy Ar-N(O)=N-Ar (Azoxy Compound) Nitroso->Azoxy Amine Ar-NH₂ (Amine) Hydroxylamine->Amine +2e⁻, +2H⁺ Hydroxylamine->Azoxy

Caption: Nitro group reduction pathway and potential side products.

Troubleshooting Strategies:

  • Ensure Sufficient Reducing Agent: As mentioned in Q2, use a stoichiometric excess of the reducing agent (e.g., 4-5 equivalents of SnCl₂) to ensure all intermediates are rapidly converted to the final amine product.[7]

  • Maintain Proper Temperature: Overly aggressive heating can sometimes promote the formation of condensation byproducts.[7] If using heat, ensure it is controlled and that the reaction is monitored for completion to avoid unnecessary exposure to high temperatures.

  • Control pH During Workup: The final amine product is basic. During workup of a metal/acid reduction, it is crucial to carefully basify the reaction mixture (e.g., with aqueous NaHCO₃ or NaOH) to a pH of 7-9.[9] This deprotonates the anilinium salt, making the free amine extractable into an organic solvent. Incomplete basification will leave your product in the aqueous layer as a salt.

Q4: How should I properly monitor the reaction and purify the final product, 4-(Benzyloxy)benzene-1,2-diamine?

A4: Effective monitoring and a well-planned purification strategy are essential for isolating a pure product.

Reaction Monitoring:

  • Thin-Layer Chromatography (TLC): This is the most common and effective method.

    • Eluent: A mixture of Ethyl Acetate and Hexane (e.g., 30-50% EtOAc in Hexane) typically provides good separation.

    • Visualization: The starting material is a distinct yellow/orange color, while the product amine is often colorless or pale. Both are UV active. Staining with potassium permanganate (KMnO₄) can also be effective, as amines will readily oxidize and appear as a yellow/brown spot.

Work-up and Purification Protocol:

  • Post-Reaction Quench: After TLC confirms the disappearance of starting material, cool the reaction mixture to room temperature.

  • Solvent Removal: If a volatile solvent like ethanol was used, remove it under reduced pressure.

  • Basification & Extraction: Redissolve the residue in a biphasic system of Ethyl Acetate and water. Slowly and carefully add a saturated aqueous solution of NaHCO₃ or a dilute (e.g., 1-2 M) NaOH solution with vigorous stirring until the aqueous layer is basic (pH ~8-9).[9][10]

  • Filtration (for Metal Reductions): The neutralization will precipitate metal hydroxides (e.g., tin or iron hydroxides). Filter the entire mixture through a pad of Celite® to remove these inorganic solids.[7] Wash the Celite pad thoroughly with Ethyl Acetate.

  • Separation & Washing: Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer 2-3 times with fresh Ethyl Acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[7][10]

  • Column Chromatography: The resulting crude amine can be purified by flash column chromatography on silica gel.[10] Amines can sometimes streak on silica; this can be mitigated by pre-treating the silica with triethylamine (TEA) or adding ~1% TEA to the eluent system.

Optimized Experimental Protocols

Protocol 1: Reduction using Tin(II) Chloride (SnCl₂)[5][6]

This protocol is the preferred method due to its high chemoselectivity and reliability.

Materials:

  • This compound (1 equivalent)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.5 equivalents)

  • Absolute Ethanol

  • Ethyl Acetate

  • Saturated aqueous NaHCO₃ solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous Na₂SO₄

  • Celite®

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1 eq.) and absolute ethanol (approx. 10-15 mL per gram of substrate).

  • Add SnCl₂·2H₂O (4.5 eq.) to the mixture.

  • Heat the reaction mixture to 70-75 °C under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC (e.g., 40% EtOAc/Hexane). The reaction is typically complete within 1-2 hours.

  • Once complete, cool the flask to room temperature in an ice bath.

  • Pour the reaction mixture into ice water.

  • Slowly add saturated aqueous NaHCO₃ solution with vigorous stirring until the pH of the aqueous layer is ~8. A thick white precipitate of tin salts will form.

  • Filter the entire suspension through a pad of Celite®, washing the pad thoroughly with Ethyl Acetate.

  • Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase twice more with Ethyl Acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 4-(Benzyloxy)benzene-1,2-diamine.

  • Purify further by column chromatography if necessary.

Summary of Reduction Methods

MethodReducing SystemKey AdvantagePrimary DisadvantageDebenzylation Risk
Catalytic Hydrogenation H₂, Pd/CHigh efficiency, clean byproducts (H₂O)Non-selective, high risk of debenzylationVery High [1][2]
Tin(II) Chloride Reduction SnCl₂·2H₂O, EtOHExcellent chemoselectivity, preserves benzyl etherWorkup requires removal of tin saltsVery Low [4][5]
Iron Reduction Fe, HCl / AcOHCost-effective, robust, good selectivityLarge amount of iron sludge in workupVery Low [1][11]
Transfer Hydrogenation Pd/C, HCOONH₄Avoids high-pressure H₂ gasStill uses a Pd catalyst, risk of debenzylation remainsModerate [12]

References

Technical Support Center: Selective Nitro Group Reduction in the Presence of a Benzyloxy Group

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the nuanced challenge of selectively reducing an aromatic nitro group without cleaving a labile benzyloxy (BnO) protecting group. This transformation is a common hurdle in multi-step synthesis, where the desired aniline is a key intermediate, but the benzyloxy group is essential for downstream transformations. This document provides in-depth troubleshooting, frequently asked questions, and validated protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What makes the selective reduction of a nitro group in the presence of a benzyloxy group so challenging?

The primary challenge lies in the competition between two potential reductive pathways: the desired reduction of the nitro group to an amine and the undesired hydrogenolysis of the benzyloxy group C-O bond, which results in deprotection to a phenol. Many standard reduction conditions, particularly catalytic hydrogenation with palladium on carbon (Pd/C) and hydrogen gas (H₂), are highly effective for both transformations, often leading to a mixture of products or complete debenzylation.[1][2]

Q2: Which reagents should I generally AVOID for this specific transformation?

As a rule of thumb, you should be extremely cautious with or completely avoid standard catalytic hydrogenation using Palladium on Carbon (Pd/C) with H₂ gas . Palladium is an exceptionally active catalyst for the hydrogenolysis of benzyl ethers.[1] While some successes have been reported under carefully controlled conditions (e.g., low pressure, specific solvents), the risk of debenzylation is very high. Similarly, other aggressive hydrogenation catalysts like Raney Nickel can also cause issues.[3]

Q3: What are the most reliable methods for achieving this selective reduction?

Several methods have proven effective by using milder or different mechanistic pathways that favor nitro reduction over hydrogenolysis. The most common and reliable methods include:

  • Catalytic Transfer Hydrogenation (CTH): Using a hydrogen donor like ammonium formate or hydrazine in the presence of a catalyst (often still Pd/C, but the mechanism is different and gentler).[4][5][6][7]

  • Metal-Acid Systems: Classic methods using metals like iron (Fe) or tin (Sn) in an acidic medium are highly chemoselective for the nitro group.[1][8]

  • Metal Salts: Tin(II) chloride (SnCl₂) is a very mild and effective reagent that typically leaves benzyloxy groups, as well as other sensitive functionalities like esters and nitriles, untouched.[1][9][10][11]

  • Sodium Dithionite (Na₂S₂O₄): This is an inexpensive and effective reducing agent that works well under aqueous or biphasic conditions and is highly selective for nitro groups.[3][12][13][14]

Q4: How can I monitor the reaction to avoid over-reduction or debenzylation?

Thin-Layer Chromatography (TLC) is your most critical tool. You should run co-spotted lanes with your starting material and, if available, the expected product and the potential debenzylated byproduct. This allows you to track the consumption of the starting material and the appearance of both desired and undesired products in real-time. Staining with an appropriate agent (e.g., ninhydrin for the product amine, or specific stains for phenols) can be very helpful.

Q5: What are the common byproducts I might see besides the debenzylated compound?

Incomplete reduction of the nitro group can lead to the formation of intermediate species such as nitroso compounds or hydroxylamines.[15][16] Under certain conditions, especially with metal hydrides like LiAlH₄ (which should be avoided for aromatic nitro reductions), dimerization can occur, leading to azo or azoxy compounds.[1][15]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem 1: Significant debenzylation is observed.

Your primary goal is to preserve the benzyloxy group. If you are seeing cleavage, the conditions are too harsh for the C-O bond.

Logical Troubleshooting Workflow

TroubleshootingWorkflow start Problem: Debenzylation Observed cause1 Cause: Aggressive Hydrogenation (e.g., H₂, Pd/C) start->cause1 If using H₂... cause2 Cause: High Temperature or Prolonged Reaction Time start->cause2 Universally... cause3 Cause: Strongly Acidic Conditions (in some contexts) start->cause3 If conditions are harsh... sol1 Solution: Switch to Catalytic Transfer Hydrogenation (CTH with HCOONH₄) cause1->sol1 sol2 Solution: Use a Metal Salt Reductant (SnCl₂·2H₂O or Fe/NH₄Cl) cause1->sol2 sol3 Solution: Use Sodium Dithionite (Na₂S₂O₄) cause1->sol3 sol4 Solution: Reduce Temperature and Monitor Closely with TLC cause2->sol4 cause3->sol2

Caption: Troubleshooting workflow for debenzylation.

Solutions in Detail:

  • Change Your Reagent System: Immediately switch from catalytic hydrogenation (H₂/Pd/C) to a chemoselective method.

    • Catalytic Transfer Hydrogenation (CTH): Use 10% Pd/C with ammonium formate in methanol. CTH provides a milder, in-situ source of hydrogen and often avoids hydrogenolysis.[4][5][7]

    • Tin(II) Chloride: This is an excellent choice. SnCl₂·2H₂O in ethanol or ethyl acetate is highly selective for the nitro group and compatible with most other functional groups.[9][11][17]

    • Iron Powder: Fe powder with ammonium chloride in aqueous ethanol or with acetic acid is a classic, robust, and inexpensive method that is very selective.[1][8][18]

Problem 2: The reaction is sluggish or incomplete.

If your starting material is not being consumed, the reducing agent may be inactive, insufficient, or the conditions may not be optimal.

  • Potential Cause: Inactive catalyst (for CTH or hydrogenation).

    • Solution: Ensure your Pd/C catalyst is fresh and has not been poisoned. Use a new bottle or a freshly opened container.

  • Potential Cause: Insufficient equivalents of the reducing agent.

    • Solution: For stoichiometric reagents like SnCl₂ or Fe, ensure you are using a sufficient excess (typically 3-5 equivalents or more). For CTH, ensure at least 3-5 equivalents of ammonium formate are used.[9]

  • Potential Cause: Poor solubility of the starting material.

    • Solution: Adjust the solvent system. For metal-acid reductions, a co-solvent like ethanol or THF with water is common.[18] Ensure the reaction mixture is well-stirred to overcome heterogeneity.

  • Potential Cause: Reaction temperature is too low.

    • Solution: While high temperatures can promote debenzylation, some reactions require gentle heating (e.g., 40-60 °C) to proceed at a reasonable rate. Monitor carefully by TLC as you increase the temperature.

Problem 3: The workup is difficult (e.g., formation of emulsions or fine metal precipitates).

Reductions involving metal powders (Fe, Zn) or tin salts can lead to challenging workups.

  • For Fe/Acid Reductions: After the reaction, a large volume of iron oxides/hydroxides can form a gelatinous precipitate.[19]

    • Solution: Filter the hot reaction mixture through a pad of Celite® to remove the excess iron powder and salts. Basifying the filtrate carefully with aqueous sodium carbonate or ammonia can precipitate remaining iron salts, which can then be filtered again through Celite®.

  • For SnCl₂ Reductions: Workup often involves basification, which precipitates tin hydroxides.

    • Solution: After reaction, pour the mixture into ice and carefully basify with NaHCO₃ or NaOH solution to pH ~8. The resulting tin salts can be removed by filtration through Celite®. Alternatively, adding an aqueous solution of sodium citrate during workup can chelate the tin salts, keeping them in the aqueous phase and simplifying extraction.[19]

Reagent Selection and Method Comparison

The choice of reagent is critical and depends on the overall functionality of your molecule.

Competing Reaction Pathways

CompetingPathways SM Starting Material (R-O-Bn, R'-NO₂) Prod_Amine Desired Product (R-O-Bn, R'-NH₂) SM->Prod_Amine Selective Nitro Reduction (SnCl₂, Fe/H⁺, Na₂S₂O₄, CTH) [GOOD] Prod_Phenol Undesired Byproduct (R-OH, R'-NH₂) SM->Prod_Phenol Hydrogenolysis & Reduction (H₂, Pd/C) [BAD]

Caption: Competing pathways in the reduction reaction.

MethodReagent(s)Typical ConditionsSelectivity (vs. BnO)Common Issues
Catalytic Transfer Hydrogenation 10% Pd/C, Ammonium FormateMethanol or Ethanol, RT to 60°CExcellentCatalyst activity can vary; potential for dehalogenation if present.[4][5]
Tin(II) Chloride Reduction SnCl₂·2H₂OEthanol or Ethyl Acetate, 50-70°CExcellentWorkup can be tedious due to tin salt precipitation.[9][11][20]
Iron Reduction Fe Powder, NH₄Cl or AcOHEtOH/H₂O or AcOH, 80-100°CExcellentVigorous reaction; workup requires filtering large amounts of iron sludge.[1][8][18]
Sodium Dithionite Reduction Na₂S₂O₄H₂O/DCM or THF, RTExcellentBest for polar substrates; can have solubility issues.[12][13][14]
Standard Catalytic Hydrogenation 10% Pd/C, H₂ (gas)Various Solvents, RTPOOR High risk of debenzylation. Generally not recommended.[1]

Validated Experimental Protocols

Protocol 1: Selective Reduction using Catalytic Transfer Hydrogenation (CTH)

This method is often the first choice due to its mild conditions and high selectivity.[7][9]

  • Materials:

    • Nitro-benzyloxy compound (1.0 eq)

    • Ammonium formate (HCOONH₄) (5.0 eq)

    • 10% Palladium on Carbon (Pd/C) (0.1 eq by weight)

    • Methanol or Ethanol

  • Procedure:

    • Dissolve the nitro-benzyloxy compound in methanol (approx. 0.1 M concentration) in a round-bottom flask equipped with a stir bar and reflux condenser.

    • To this solution, add ammonium formate. Stir until it dissolves.

    • Carefully add the 10% Pd/C catalyst to the flask. The addition may cause bubbling (gas evolution).

    • Heat the reaction mixture to 40-50°C and monitor the progress by TLC. The reaction is often complete within 1-3 hours.

    • Upon completion, cool the mixture to room temperature.

  • Workup and Purification:

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad thoroughly with methanol or ethyl acetate.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Redissolve the residue in ethyl acetate and wash with water and then brine to remove any remaining ammonium salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude amine, which can be purified further by column chromatography or recrystallization.

Protocol 2: Selective Reduction using Tin(II) Chloride Dihydrate

A classic and highly reliable method, especially when other reducible groups (ketones, esters, nitriles) are present.[9][11][17]

  • Materials:

    • Nitro-benzyloxy compound (1.0 eq)

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)

    • Absolute Ethanol or Ethyl Acetate

  • Procedure:

    • In a round-bottom flask, suspend the nitro-benzyloxy compound in ethanol (approx. 0.2 M).

    • Add the SnCl₂·2H₂O in one portion.

    • Heat the mixture to 70°C under a nitrogen atmosphere. The mixture should become a clear solution as the reaction proceeds.

    • Monitor the reaction by TLC. It is typically complete in 1-4 hours.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and then pour it slowly into a beaker containing crushed ice.

    • Carefully add saturated aqueous sodium bicarbonate (NaHCO₃) solution or 1M NaOH with vigorous stirring until the pH is ~8. A thick, white precipitate of tin hydroxide will form.

    • Filter the entire mixture through a pad of Celite®, washing the pad extensively with ethyl acetate or dichloromethane.

    • Transfer the filtrate to a separatory funnel and separate the layers. Extract the aqueous layer two more times with the organic solvent.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to afford the product.

References

byproducts of 4-(Benzyloxy)-2-nitroaniline synthesis and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 4-(benzyloxy)-2-nitroaniline.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Issue 1: Low Yield of this compound

Question: I am getting a low yield of my desired product, this compound, when reacting 4-hydroxy-2-nitroaniline with benzyl bromide. What are the possible causes and how can I improve the yield?

Answer:

Low yields in this Williamson ether synthesis can stem from several factors. Below is a systematic guide to troubleshoot this issue.

Possible Causes and Solutions:

  • Incomplete Deprotonation of 4-hydroxy-2-nitroaniline: The reaction requires the formation of a phenoxide ion to act as a nucleophile. If the base is not strong enough or used in insufficient quantity, the starting material will not be fully activated.

    • Solution: Ensure you are using at least one equivalent of a suitable base. Potassium carbonate (K₂CO₃) is commonly used and generally effective. For a more robust reaction, consider a stronger base like sodium hydride (NaH), but be mindful of its reactivity and handle it with appropriate care.

  • Poor Quality of Reagents or Solvents: The presence of moisture or impurities in your starting materials or solvent can interfere with the reaction.

    • Solution: Use freshly distilled or anhydrous solvents. Ensure your 4-hydroxy-2-nitroaniline and benzyl bromide are of high purity. Benzyl bromide can degrade over time, so using a fresh bottle is advisable.

  • Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures, leading to incomplete conversion within the given timeframe.

    • Solution: The reaction is typically heated to reflux in a solvent like methyl ethyl ketone (MEK) or acetone.[1] Ensure the reaction mixture reaches the appropriate temperature and is maintained there for a sufficient duration.

  • Side Reactions: Benzyl bromide is a reactive electrophile and can react with other nucleophiles present.

    • Solution: Minimize water content in the reaction to prevent hydrolysis of benzyl bromide to benzyl alcohol.

A logical workflow for troubleshooting low yield is presented below:

low_yield_troubleshooting start Low Yield of Product check_base Verify Base and Stoichiometry start->check_base check_reagents Assess Reagent and Solvent Quality start->check_reagents check_temp Confirm Reaction Temperature start->check_temp check_side_reactions Investigate Potential Side Reactions start->check_side_reactions solution_base Use appropriate base (e.g., K2CO3) in sufficient quantity. check_base->solution_base solution_reagents Use anhydrous solvents and high-purity reagents. check_reagents->solution_reagents solution_temp Ensure reaction is at reflux for an adequate time. check_temp->solution_temp solution_side_reactions Minimize water in the reaction mixture. check_side_reactions->solution_side_reactions

Caption: Troubleshooting workflow for low product yield.

Issue 2: Presence of Unreacted Starting Materials in the Final Product

Question: My final product is contaminated with unreacted 4-hydroxy-2-nitroaniline and/or benzyl bromide. How can I remove these?

Answer:

The removal of unreacted starting materials can be achieved through a combination of extraction and purification techniques that exploit the different chemical properties of the components.

Removal of Unreacted 4-hydroxy-2-nitroaniline:

4-hydroxy-2-nitroaniline is phenolic and therefore acidic. This property can be used to separate it from the neutral product.

  • Method: Acid-Base Extraction

    • Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer with an aqueous solution of a base, such as 1M sodium hydroxide (NaOH). The acidic 4-hydroxy-2-nitroaniline will be deprotonated and dissolve in the aqueous layer as its sodium salt.

    • Separate the organic layer, which now contains your product, and wash it with brine to remove residual base.

    • Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate to obtain the purified product.

Removal of Unreacted Benzyl Bromide:

Benzyl bromide is an electrophile and can be removed by reacting it with a scavenger or by physical purification methods.

  • Method 1: Scavenging

    • Water-soluble nucleophiles can be added to the reaction mixture to react with excess benzyl bromide, forming a water-soluble byproduct that can be removed by aqueous extraction.[2]

  • Method 2: Column Chromatography

    • If extraction is insufficient, column chromatography on silica gel is an effective method. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, will elute the less polar benzyl bromide before the more polar product.

  • Method 3: Recrystallization

    • Recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/heptane, can also effectively remove benzyl bromide, which may remain in the mother liquor.[3]

The general purification workflow is as follows:

purification_workflow crude_product Crude Product Mixture acid_base_extraction Acid-Base Extraction (wash with aq. NaOH) crude_product->acid_base_extraction remove_phenol Removes 4-hydroxy-2-nitroaniline acid_base_extraction->remove_phenol column_chromatography Column Chromatography acid_base_extraction->column_chromatography remove_bromide Removes Benzyl Bromide column_chromatography->remove_bromide recrystallization Recrystallization column_chromatography->recrystallization final_product Pure this compound recrystallization->final_product

Caption: General purification workflow for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound via Williamson ether synthesis?

A1: The most common byproducts are typically unreacted starting materials: 4-hydroxy-2-nitroaniline and benzyl bromide. Another potential, though less common, byproduct is the N-benzylated product, N-benzyl-4-hydroxy-2-nitroaniline, if the reaction conditions are not optimized.

Q2: I am performing a nitration of 4-(benzyloxy)aniline to synthesize this compound. What are the likely isomeric byproducts?

A2: When nitrating 4-(benzyloxy)aniline, the primary byproduct is the other regioisomer, 4-(benzyloxy)-3-nitroaniline. The benzyloxy group is ortho-, para-directing. Since the para position is blocked, nitration will occur at the ortho positions. The position ortho to the activating benzyloxy group and meta to the amino group (position 3) can also be nitrated. Careful control of reaction conditions, such as temperature and the nitrating agent used, is crucial to maximize the yield of the desired 2-nitro isomer.

Q3: Can the benzyl ether group be cleaved during the synthesis or workup?

A3: Yes, the benzyloxy group can be sensitive to cleavage under certain conditions. Strong acidic conditions, particularly in the presence of heat, can lead to hydrolysis of the benzyl ether.[4] This is a more significant concern when synthesizing the target molecule via nitration of 4-(benzyloxy)aniline using strong acids like sulfuric acid. During the workup of the Williamson ether synthesis, prolonged exposure to strong acids should be avoided.

Q4: What is a good solvent system for the recrystallization of this compound?

A4: A common and effective method for purification is recrystallization. For compounds of intermediate polarity like this compound, a binary solvent system is often effective. A good starting point is a mixture of ethanol and water or ethyl acetate and heptane.[3] The crude product is dissolved in the minimum amount of the hot solvent in which it is more soluble (e.g., ethanol or ethyl acetate), and then the anti-solvent (e.g., water or heptane) is added dropwise until turbidity is observed. Upon cooling, the purified product should crystallize out.

Quantitative Data Summary

The following table summarizes the typical purity levels that can be expected after various purification steps. These values are illustrative and can vary based on the initial purity of the crude product and the specifics of the experimental procedure.

Purification StepTypical Purity of this compoundKey Impurities Removed
Crude Product70-85%4-hydroxy-2-nitroaniline, Benzyl bromide, Solvents
After Acid-Base Extraction85-95%4-hydroxy-2-nitroaniline
After Column Chromatography>98%Benzyl bromide, Isomeric impurities
After Recrystallization>99%Trace impurities

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

This protocol is adapted from a general procedure for this type of reaction.[1]

  • Reaction Setup: To a round-bottom flask, add 4-hydroxy-2-nitroaniline (1 equivalent), potassium carbonate (1.5 equivalents), and methyl ethyl ketone (MEK) as the solvent.

  • Addition of Reagent: Add benzyl bromide (1.1 equivalents) to the mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.

  • Extraction: Evaporate the solvent from the filtrate. Dissolve the residue in ethyl acetate and wash with 1M NaOH solution, followed by water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from an ethanol/water mixture.

Purification by Column Chromatography
  • Column Preparation: Pack a glass column with silica gel using a slurry method with a non-polar solvent like hexanes.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully add the dry powder to the top of the column.

  • Elution: Begin eluting the column with a non-polar mobile phase (e.g., 100% hexanes). Gradually increase the polarity of the mobile phase by adding ethyl acetate (e.g., starting with 5% ethyl acetate in hexanes and gradually increasing to 20%).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and evaporate the solvent to yield the purified this compound.

References

Technical Support Center: Synthesis of 4-(Benzyloxy)-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis of 4-(Benzyloxy)-2-nitroaniline. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve common issues leading to low yields and impurities.

Troubleshooting and FAQs

This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.

Q1: Why is my overall yield of this compound significantly lower than expected?

A1: Low yields can stem from several factors, primarily related to the choice of synthetic route and reaction conditions. The two primary routes are the benzylation of 2-nitro-4-hydroxyaniline and the nitration of 4-(benzyloxy)aniline. Key areas to investigate include:

  • Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure all starting material is consumed.[1][2]

  • Side Reactions: The formation of unwanted byproducts is a common cause of low yields. Depending on the route, these can include oxidation of the amine, cleavage of the benzyl ether, or over-nitration.[3]

  • Suboptimal Reagents or Conditions: The strength of the base, choice of solvent, and reaction temperature are critical parameters that can significantly impact yield.[4][5] For instance, the electron-withdrawing nature of the nitro group in 2-nitroaniline reduces the nucleophilicity of the amino group, often requiring stronger bases and higher temperatures for efficient N-alkylation reactions.[4]

Q2: I am attempting the nitration of 4-(benzyloxy)aniline and observing significant byproduct formation. What are these byproducts and how can I minimize them?

A2: During the nitration of 4-(benzyloxy)aniline, two common side reactions can drastically reduce your yield:

  • Benzyl Ether Cleavage: The use of strong acids, such as sulfuric acid (H₂SO₄), can hydrolyze the benzyloxy group, leading to the formation of 4-amino-3-nitrophenol.[3] To mitigate this, consider using a milder co-solvent like acetic acid.[3]

  • Oxidation of the Amine: Unprotected primary amines are susceptible to oxidation during nitration, which can form nitroso or azoxy compounds.[3] Protecting the amine group, for example through acetylation, before nitration can prevent this side reaction.[3]

Q3: My reaction to benzylate 2-nitro-4-hydroxyaniline is sluggish and results in a low yield. How can I optimize this reaction?

A3: The benzylation of 2-nitro-4-hydroxyaniline is an SN2 reaction where reaction parameters are crucial for success.

  • Base Selection: A suitable base is required. Potassium carbonate (K₂CO₃) has been shown to be effective for this transformation.[6] Stronger bases like potassium tert-butoxide (tBuOK) or sodium hydride (NaH) are often necessary when dealing with weakly nucleophilic anilines.[4]

  • Solvent Choice: Polar aprotic solvents like methyl ethyl ketone (MEK) or dimethylformamide (DMF) are generally preferred as they can enhance SN2 reactivity and effectively dissolve the reactants.[4][6]

  • Temperature: The reaction typically requires heating to proceed at a reasonable rate. Refluxing the reaction mixture is a common condition.[6] A temperature range of 80-120°C is often effective for similar alkylations.[4]

Q4: The final product appears dark and discolored. What is the cause and how can I obtain a pure, crystalline product?

A4: A dark color often indicates the presence of impurities, possibly from oxidation or side reactions.[7] Aniline compounds can be susceptible to air and light oxidation.[7]

  • Purification: Recrystallization is the most common method for purifying the final product.[8][9] Solvents such as ethanol or a mixture of ethyl acetate and heptane can be effective.[8][9]

  • Workup: During the workup, ensure efficient extraction of the product and thorough washing to remove inorganic salts and other impurities.[1][8] If the product is isolated as a hydrochloride salt, it can be converted to the free base by treatment with a base like sodium hydroxide (NaOH) followed by extraction.[8]

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the two primary synthetic routes for this compound, highlighting key differences in conditions and outcomes.

ParameterRoute 1: BenzylationRoute 2: Nitration
Starting Material 2-Nitro-4-hydroxyaniline4-(Benzyloxy)aniline
Key Reagents Benzyl bromide, Potassium carbonate (K₂CO₃)Copper nitrate trihydrate, Pyridine
Solvent Methyl ethyl ketone (MEK)1,2-Dichloroethane
Temperature Reflux95 - 105 °C[3]
Reaction Time ~3 hours[6]~12 hours[3]
Reported Yield ~89%[6]Not explicitly stated, but purity was ~63% after initial purification[3]
Key Advantage High yield, cleaner reactionUtilizes a more readily available starting material in some cases
Key Challenge Availability of starting materialPotential for significant side reactions (ether cleavage, amine oxidation)[3]

Experimental Protocols

Below are detailed methodologies for the two main synthetic routes.

Protocol 1: Synthesis via Benzylation of 2-Nitro-4-hydroxyaniline

This protocol is adapted from a literature procedure with a reported yield of 88.9%.[6]

  • Reaction Setup: In a round-bottom flask, add 2-nitro-4-hydroxyaniline (1.0 eq), potassium carbonate (K₂CO₃, ~4.1 eq), and methyl ethyl ketone (MEK).

  • Reagent Addition: Add benzyl bromide (1.0 eq) to the mixture.

  • Reaction: Heat the reaction mixture to reflux and maintain for approximately 3 hours.

  • Workup: After cooling, evaporate the solvent to dryness under reduced pressure.

  • Purification: Triturate the resulting residue with hexane, filter the solid, and dry it under a vacuum to yield the final product, this compound.

Protocol 2: Synthesis via Nitration of 4-(Benzyloxy)aniline

This protocol is based on a method using a copper nitrate-based nitrating agent.[3][10]

  • Reaction Setup: Dissolve 4-(benzyloxy)aniline (1.0 eq) in 1,2-dichloroethane in a round-bottom flask.

  • Reagent Addition: Add pyridine (~1.5 eq) and copper nitrate trihydrate (~1.5 eq) to the solution.

  • Reaction: Heat the reaction system to 95-105°C and maintain for approximately 12 hours. Monitor the reaction progress by TLC or LCMS.

  • Workup: Once the reaction is complete, cool the mixture and pour it into ice water. Adjust the pH to ~6 to precipitate the product.

  • Extraction & Purification: Extract the aqueous layer with 1,2-dichloroethane. Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Further purification may be required, for example, by column chromatography or recrystallization.

Visualizations

Reaction Pathways

Synthesis_Pathways cluster_0 Route 1: Benzylation cluster_1 Route 2: Nitration A 2-Nitro-4-hydroxyaniline B This compound A->B  Benzyl Bromide, K₂CO₃  MEK, Reflux  (Yield: ~89%) C 4-(Benzyloxy)aniline D This compound C->D  Copper Nitrate, Pyridine  1,2-Dichloroethane, 95-105°C

Caption: Synthetic routes to this compound.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield Observed check_sm TLC/HPLC Analysis Is starting material present? Yes No start->check_sm incomplete_rxn Incomplete Reaction Actions: • Increase reaction time • Increase temperature • Check reagent purity check_sm:yes->incomplete_rxn check_byproducts Analyze Byproducts Are significant byproducts present? Yes No check_sm:no->check_byproducts side_reactions Side Reactions Occurred Actions: • Adjust reagents (e.g., milder acid) • Use protecting groups • Optimize stoichiometry check_byproducts:yes->side_reactions purification_issue Purification Issue Actions: • Optimize recrystallization solvent • Check extraction pH • Perform column chromatography check_byproducts:no->purification_issue

Caption: A logical workflow for troubleshooting low product yield.

Parameter Influence Diagram

Parameter_Influence Temp Temperature SideRxn Side Reactions Temp->SideRxn Can Increase RxnRate Reaction Rate Temp->RxnRate Increases Base Base Choice Base->SideRxn Can Influence Base->RxnRate Increases Solvent Solvent Purity Purity Solvent->Purity Affects Workup Solvent->RxnRate Influences Reagents Reagent Purity & Stoichiometry Yield Yield Reagents->Yield Directly Affects Reagents->Purity Affects SideRxn->Yield Decreases SideRxn->Purity Decreases RxnRate->Yield Impacts

Caption: Key parameters influencing synthesis outcomes.

References

Technical Support Center: Purification of 4-(Benzyloxy)-2-nitroaniline Downstream Products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for navigating the purification challenges of compounds derived from 4-(benzyloxy)-2-nitroaniline. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in the synthesis of complex molecules, particularly pharmaceutical intermediates like substituted benzimidazoles.

The conversion of this compound into its downstream products, while synthetically valuable, often presents significant purification hurdles. These challenges stem from the physicochemical properties of the starting material, intermediates, and final products, as well as the nature of the impurities generated during synthesis. This resource provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you achieve high purity and yield in your experiments.

Section 1: Purification of the Key Intermediate: 4-(Benzyloxy)-1,2-phenylenediamine

The critical first step in many synthetic routes is the reduction of the nitro group in this compound to form 4-(benzyloxy)-1,2-phenylenediamine. The purity of this diamine intermediate is paramount for the success of subsequent cyclization reactions.

Frequently Asked Questions (FAQs)

Q1: My catalytic hydrogenation of this compound appears complete by TLC/LC-MS, but my isolated yield of 4-(benzyloxy)-1,2-phenylenediamine is consistently low after workup. What are the likely causes?

A1: This is a classic issue when working with electron-rich aromatic diamines. The low yield is often not a result of an incomplete reaction but rather product loss during and after the workup. The primary culprits are:

  • Air Oxidation: 1,2-phenylenediamines are highly susceptible to air oxidation, which can occur rapidly upon exposure to oxygen. This process forms colored, polymeric, and often insoluble impurities, leading to significant product loss. The benzyloxy group, being electron-donating, further activates the aromatic ring, making the diamine product particularly sensitive.

  • Aqueous Workup Losses: While the diamine is organic-soluble, it possesses two basic amine groups that can be protonated in acidic or even neutral water, increasing its aqueous solubility and leading to losses during extractive workups.

Expert Tip: To mitigate these issues, handle the product under an inert atmosphere (Nitrogen or Argon) whenever possible, especially after the catalyst has been removed and during solvent evaporation. Use degassed solvents for the workup and consider a direct, anhydrous workup if feasible.

Q2: How can I efficiently remove the hydrogenation catalyst (e.g., Pd/C) and tin salts from my reaction mixture without losing my product?

A2: Catalyst and salt removal is critical but can be a source of product loss.

  • For Heterogeneous Catalysts (e.g., Pd/C): The standard method is filtration through a pad of Celite® (diatomaceous earth). A common mistake is using a filter paper that is too porous or not using a filter aid like Celite. This leads to fine catalyst particles passing through into the filtrate. For a robust protocol, see the methodology section below.

  • For Stoichiometric Reducing Agents (e.g., SnCl₂): Workup after a tin-based reduction requires careful pH manipulation. After the reaction, the mixture is typically basified (e.g., with saturated NaHCO₃ or NaOH solution) to precipitate tin hydroxides (Sn(OH)₂/Sn(OH)₄). These gelatinous precipitates can trap a significant amount of your product. To improve recovery, dilute the mixture with your extraction solvent before filtration and wash the filter cake thoroughly with fresh solvent.[1]

Troubleshooting Guide: 4-(Benzyloxy)-1,2-phenylenediamine Purification

Problem Potential Cause(s) Recommended Solution(s)
Purified diamine darkens upon standing. Air oxidation.Store the purified solid under an inert atmosphere (N₂ or Ar) in a freezer. If in solution, use degassed solvents and store cold.
Incomplete reduction observed. Insufficient catalyst, deactivated catalyst, or insufficient hydrogen pressure.Increase catalyst loading (e.g., from 5 mol% to 10 mol% Pd/C). Ensure the catalyst is fresh. Increase H₂ pressure if using a Parr shaker.
Product is "oiling out" instead of crystallizing. Presence of residual solvent or impurities preventing crystal lattice formation.Try re-dissolving the oil in a minimal amount of a hot solvent (e.g., ethanol, isopropanol) and allowing it to cool slowly. A solvent/anti-solvent system (e.g., dissolving in ethyl acetate and slowly adding hexanes) can also induce crystallization.
Aqueous layer is colored after extraction. Product protonation and partitioning into the aqueous phase; oxidation.Ensure the aqueous phase is sufficiently basic (pH > 9) during extraction to keep the diamine in its free base form. Perform the extraction quickly to minimize air exposure.

Section 2: Purification of Benzimidazole Downstream Products

The cyclization of 4-(benzyloxy)-1,2-phenylenediamine with aldehydes, carboxylic acids, or their derivatives yields substituted benzimidazoles.[2][3] These compounds are often basic and can present unique purification challenges, particularly with chromatography.

Workflow for Benzimidazole Synthesis & Purification

G cluster_0 Synthesis cluster_1 Purification A This compound B Reduction (e.g., H₂, Pd/C) A->B C 4-(Benzyloxy)-1,2-phenylenediamine (Intermediate) B->C D Cyclization (e.g., + Aldehyde) C->D E Crude Benzimidazole Product D->E F Aqueous Workup / Extraction E->F G Column Chromatography OR Crystallization F->G H Purified Benzimidazole G->H Chromatography G->H Crystallization I Characterization (NMR, LC-MS, etc.) H->I

Caption: General workflow from starting material to purified benzimidazole.

Frequently Asked Questions (FAQs)

Q3: I am purifying my benzimidazole derivative using silica gel chromatography, but the peaks are broad and tailing significantly. What causes this and how can I fix it?

A3: This is the most common issue when purifying benzimidazoles and other basic amines on standard silica gel. The root cause is the acidic nature of the silica surface, which is covered in silanol groups (Si-OH). The basic nitrogen atoms of your benzimidazole interact strongly with these acidic sites via acid-base interactions. This causes some molecules to "stick" to the column, slowing their elution and resulting in severe peak tailing.[4]

To overcome this, you must neutralize or "mask" the acidic silanol groups. The most effective solution is to add a small amount of a competing base to your mobile phase .

  • Recommended Modifier: Add 0.5-1% triethylamine (TEA) or 2-propanamine (DIPA) to your hexane/ethyl acetate or DCM/methanol eluent system.[4] The TEA is a small, volatile base that will preferentially bind to the acidic sites on the silica, allowing your larger benzimidazole product to elute symmetrically.

  • Alternative Stationary Phases: If base additives are not compatible with your molecule, consider using a different stationary phase, such as basic alumina or amine-functionalized silica.[4]

Q4: For a newly synthesized benzimidazole, how do I decide between purification by column chromatography versus recrystallization?

A4: The choice depends on the physical properties of your product and the nature of the impurities.

  • Choose Recrystallization When:

    • Your product is a stable, crystalline solid.

    • The main impurities have significantly different solubility profiles from your product in a given solvent system.

    • You are working on a larger scale (>5 g), where chromatography becomes cumbersome. Recrystallization is often more scalable and cost-effective.[5]

  • Choose Column Chromatography When:

    • Your product is an oil or a low-melting solid.

    • Impurities have very similar polarities and structures to your product, making separation by solubility difficult. Chromatography offers superior resolving power.[6][7]

    • You need to separate multiple products from a single reaction.

Expert Tip: A powerful strategy is to combine the techniques. Use a quick "plug" of silica to remove gross polar or non-polar impurities, and then recrystallize the partially purified material to achieve high purity.

Q5: My one-pot reductive cyclization reaction is very messy. What is a robust purification strategy?

A5: One-pot reactions are efficient but often result in a complex crude mixture containing the starting material, intermediate diamine, final product, and reaction reagents/byproducts.[8] A multi-step purification is required:

  • Initial Extractive Workup: First, perform a liquid-liquid extraction. If your cyclization step used an acid catalyst, wash the organic layer with a mild base (e.g., saturated NaHCO₃ solution) to remove the acid. If you used a basic catalyst, a wash with dilute acid (e.g., 1M HCl) can remove it, but be aware this may also extract your basic benzimidazole product into the aqueous layer.[9]

  • Chromatography: After the initial cleanup, column chromatography is almost always necessary to separate the components of similar polarity (starting material, intermediate, and product). Use the eluent modification strategy described in Q3 (adding TEA) to ensure good peak shape for your benzimidazole product.[8]

Troubleshooting Decision Tree for Benzimidazole Chromatography

G Start Start Chromatography Tailing Are peaks tailing? Start->Tailing AddBase Add 0.5-1% TEA or DIPA to mobile phase Tailing->AddBase Yes GoodSep Is separation adequate? Tailing->GoodSep No AddBase->GoodSep ChangeSolvent Optimize solvent system (e.g., switch EtOAc to DCM/MeOH) GoodSep->ChangeSolvent No End Purification Complete GoodSep->End Yes ChangeStationary Consider alternative stationary phase (Alumina, Amine-Silica) ChangeSolvent->ChangeStationary

References

Technical Support Center: Column Chromatography Purification of Compounds Derived from 4-(Benzyloxy)-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic purification of compounds derived from 4-(benzyloxy)-2-nitroaniline. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of purifying these valuable synthetic intermediates. The unique chemical architecture of these molecules—possessing a polar nitro group, a basic amino functionality, and a labile benzyloxy protecting group—presents specific challenges during silica gel chromatography. This resource provides in-depth, field-proven insights to help you overcome these hurdles, ensuring the integrity and purity of your compounds.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and issues encountered during the purification of this compound derivatives.

Q1: My compound, a derivative of this compound, is bright yellow. After column chromatography, the collected fractions are colorless, and I can't find my product. What happened?

A1: This is a classic sign of irreversible adsorption or on-column degradation. The highly polar nitro and amino groups can interact very strongly with the acidic silanol groups on the surface of standard silica gel, leading to permanent retention.[1][2] Additionally, the inherent acidity of silica gel can sometimes catalyze the degradation of sensitive compounds.[3][4]

  • Immediate Action: Before running the entire batch, perform a quick stability test. Spot your crude material on a TLC plate, let it sit for an hour, and then elute it. If you observe a new baseline spot or significant streaking that wasn't present initially, your compound is likely not stable on silica.[3]

Q2: How do I choose the best solvent system for my column? I'm seeing significant streaking on my TLC plates.

A2: Streaking on TLC often indicates poor solubility in the mobile phase, strong interaction with the stationary phase, or the presence of acidic/basic impurities. For nitroaniline derivatives, a common starting point is a mixture of a non-polar solvent like hexane or petroleum ether with a more polar solvent such as ethyl acetate or dichloromethane.[5][6]

  • Pro-Tip: To mitigate streaking caused by the basic aniline moiety, add a small amount (0.1-1%) of a modifier like triethylamine or pyridine to your mobile phase. This will neutralize the acidic sites on the silica gel, leading to sharper bands and more symmetrical peaks.[7]

Q3: What is the ideal Rf value I should aim for when developing my TLC method for column chromatography?

A3: For optimal separation, the target compound should have an Rf value between 0.25 and 0.35 in the chosen solvent system.[8][9] An Rf in this range provides a good balance, ensuring the compound moves down the column at a reasonable rate without eluting too close to the solvent front, which would result in poor separation from non-polar impurities.[8]

Q4: I'm concerned about the stability of the benzyloxy protecting group during purification. Can it be cleaved on a silica gel column?

A4: The benzyloxy group is generally stable under the neutral to weakly acidic conditions of standard silica gel chromatography.[10] However, it is susceptible to cleavage by strong acids.[10] If your crude mixture contains strong acidic impurities from a previous reaction step, there is a risk of debenzylation on the column.

  • Preventative Measure: It is good practice to perform an aqueous wash (e.g., with saturated sodium bicarbonate solution) on your crude product before chromatography to remove any residual acid.

Part 2: In-Depth Troubleshooting Guides

This section provides structured approaches to solving more complex purification challenges.

Troubleshooting Scenario 1: Poor Separation and Co-elution of Impurities

You've run your column, but TLC analysis of the fractions shows that your desired product is co-eluting with a closely-related impurity.

start Poor Separation/ Co-elution Observed check_rf Is ΔRf between product and impurity > 0.1 on TLC? start->check_rf adjust_solvent Adjust Solvent System: Decrease polarity for better separation. Test different solvent combinations (e.g., Hex/EtOAc vs. DCM/MeOH). check_rf->adjust_solvent No check_loading Review Loading Technique: Was the sample loaded in a minimal volume of solvent? Was the initial band narrow? check_rf->check_loading Yes adjust_solvent->check_rf dry_load Implement Dry Loading: Adsorb crude product onto a small amount of silica and load the dry powder onto the column. check_loading->dry_load No column_params Assess Column Parameters: Is the silica:compound ratio high enough? (Aim for 50:1 to 100:1 for difficult separations). check_loading->column_params Yes dry_load->column_params increase_ratio Increase silica-to-compound ratio. Use a longer, narrower column. column_params->increase_ratio No success Separation Achieved column_params->success Yes increase_ratio->success

Caption: Troubleshooting workflow for poor separation.

  • Re-evaluate the Solvent System: The power of your mobile phase is the most critical factor.[8] If your ΔRf (difference in Rf values) is too small, you need to decrease the overall polarity of the eluent. This will increase the interaction of your compounds with the silica, exaggerating the small polarity differences and improving separation.[11] Try switching one of the solvent components. For example, replacing ethyl acetate with diethyl ether (less polar) can sometimes resolve tricky spots.

  • Optimize Sample Loading: Loading your crude product dissolved in a large volume of solvent will result in a very broad initial band, making separation impossible. Always use the minimum amount of solvent necessary for dissolution.[12] If solubility is an issue in your elution solvent, consider "dry loading."[12][13]

    • Dry Loading Protocol: Dissolve your crude material in a volatile solvent (like DCM or acetone). Add a small amount of silica gel (2-3 times the weight of your crude product) and evaporate the solvent completely to get a free-flowing powder. Carefully add this powder to the top of your packed column.[12][13]

  • Check Column Dimensions and Ratio: For difficult separations, you need more theoretical plates. This is achieved by increasing the amount of stationary phase relative to your compound. A silica-to-crude material ratio of 30:1 is standard for easy separations, but for challenging mixtures, you may need to go as high as 100:1 or even 200:1.[13] Using a longer, thinner column can also enhance resolution.

Troubleshooting Scenario 2: Compound is Unstable on Silica Gel

You've confirmed via a TLC stability test that your compound degrades on contact with silica.

StrategyMechanism of ActionWhen to Use
Deactivation of Silica Neutralize acidic silanol groups to prevent acid-catalyzed degradation.When you observe degradation but the compound is not excessively polar.
Use of Alternative Stationary Phases Employ a less acidic or basic stationary phase to avoid degradation.When deactivation is insufficient or your compound is highly sensitive.
Reverse-Phase Chromatography Separation is based on hydrophobicity rather than polarity, avoiding interactions with silanols.For very polar derivatives or when normal phase fails completely.
  • Prepare a slurry of your silica gel in the initial, non-polar solvent of your mobile phase.

  • Add triethylamine (1-2% v/v) to the slurry and stir for 15 minutes.

  • Pack the column using this neutralized slurry.

  • Run the column using a mobile phase that also contains 0.5-1% triethylamine.

Causality: The triethylamine, a volatile base, pre-adsorbs to the active acidic sites on the silica gel, effectively "masking" them from your sensitive compound. This creates a more inert environment for the purification.[3]

Part 3: Standardized Purification Protocol

This section provides a step-by-step guide for the purification of a generic derivative of this compound.

Step 1: Method Development with Thin Layer Chromatography (TLC)
  • Prepare Stock Solution: Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Screen Solvents: Spot the solution on several TLC plates. Develop each plate in a different solvent system. A good starting point is a hexane/ethyl acetate mixture. Test various ratios (e.g., 9:1, 4:1, 2:1).[5]

  • Analyze Results: Visualize the plates under UV light. The ideal system will give your target compound an Rf of ~0.3 and show clear separation from impurities.[8]

Step 2: Column Preparation and Packing (Slurry Method)

The slurry method is generally preferred as it minimizes the chances of air bubbles and channels forming in the stationary phase.[13][14]

cluster_prep Column Preparation cluster_slurry Slurry & Packing cluster_loading Sample Loading a 1. Plug column with cotton/glass wool. b 2. Add a small layer of sand. a->b c 3. Weigh silica (e.g., 50x crude weight). b->c d 4. Make a slurry with the initial non-polar solvent. c->d e 5. Pour slurry into the column. Tap gently to pack. d->e f 6. Drain excess solvent until level with silica surface. e->f g 7. Add a protective layer of sand. f->g h 8. Load sample (wet or dry method). g->h i 9. Carefully fill the column with eluent. h->i

Caption: Step-by-step column packing workflow.

  • Setup: Securely clamp a glass column of appropriate size in a vertical position.[15] Place a small plug of cotton or glass wool at the bottom, followed by a thin layer (~1 cm) of sand.[1][15]

  • Slurry Preparation: In a beaker, mix the required amount of silica gel with your starting, least polar solvent mixture until a pourable, homogenous slurry is formed.[13][16]

  • Packing: Pour the slurry into the column. Open the stopcock to allow solvent to drain, collecting it for reuse. Gently tap the side of the column to ensure the silica packs down evenly without cracks or air bubbles.[1][13]

  • Equilibration: Once all the silica has settled, drain the solvent until its level is just at the top of the silica bed. Do not let the column run dry.[12] Add a final protective layer of sand on top.[13][16]

Step 3: Elution and Fraction Collection
  • Loading: Load your sample using the dry or wet loading method as determined earlier.

  • Elution: Carefully add your mobile phase to the top of the column. Apply gentle air pressure (flash chromatography) to achieve a steady flow rate. A good flow rate is about 2 inches (5 cm) per minute.[14]

  • Gradient Elution (if necessary): Start with the low-polarity solvent system developed via TLC. If impurities have been eluted and your product is moving too slowly, you can gradually increase the polarity of the mobile phase (e.g., from 10% EtOAc in hexane to 20% EtOAc in hexane).[6] This is known as a step gradient.

  • Collection: Collect fractions of a consistent volume. The appropriate fraction size is typically about 10% of the column volume.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure product. Combine the pure fractions and remove the solvent under reduced pressure.

References

stability issues of 4-(Benzyloxy)-2-nitroaniline under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 4-(Benzyloxy)-2-nitroaniline under various experimental conditions. This resource is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common stability issues encountered during experiments involving this compound.

Issue: Degradation of this compound under acidic conditions.

  • Question: My this compound appears to be degrading when subjected to strongly acidic conditions. What could be the cause and how can I mitigate it?

  • Answer: Degradation under strong acidic conditions is likely due to the cleavage of the benzyl ether bond.[1] Strong acids, such as concentrated sulfuric acid, can hydrolyze the benzyloxy group, leading to the formation of 4-hydroxy-2-nitroaniline and benzyl alcohol. Additionally, the primary amine group can be protonated in acidic media.[2][3]

    Troubleshooting Steps:

    • pH Adjustment: If your experimental protocol allows, consider adjusting the pH to a less acidic range.

    • Use of a Co-solvent: Employing a co-solvent like acetic acid can help mitigate the cleavage of the benzyl ether group when using strong acids.[1]

    • Alternative Acid Catalysts: Explore the use of milder acid catalysts if applicable to your reaction.

    • Temperature Control: Perform the reaction at a lower temperature to minimize the rate of degradation.

    • Reaction Time: Shorten the exposure time to strong acids as much as possible.

Issue: Potential instability of this compound under basic conditions.

  • Question: I am observing unexpected side products or low yield when using this compound in a basic reaction environment. What are the potential stability issues?

  • Answer: While specific data on the alkaline stability of this compound is limited, related nitroaniline compounds can undergo hydrolysis under alkaline conditions.[4] The presence of the electron-withdrawing nitro group can influence the reactivity of the molecule.

    Troubleshooting Steps:

    • Base Selection: Consider using a milder base or a non-nucleophilic base if the reaction chemistry permits.

    • Temperature and Concentration: Lowering the reaction temperature and the concentration of the base can help reduce the rate of potential degradation.

    • Inert Atmosphere: For sensitive reactions, performing the experiment under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation-related side reactions.

    • Monitoring the Reaction: Closely monitor the reaction progress using techniques like TLC or LC-MS to identify the formation of any degradation products early on.

Frequently Asked Questions (FAQs)

  • What are the known degradation pathways for this compound?

  • How can I assess the stability of my sample of this compound?

    • You can perform a forced degradation study. This involves subjecting the compound to a range of stress conditions (e.g., different pH values, temperatures, and oxidizing agents) and monitoring its degradation over time using a stability-indicating analytical method like HPLC.

  • Are there any known incompatible reagents with this compound?

    • Strong acids can cause cleavage of the benzyloxy group.[1] The nitro group is susceptible to reduction by various reducing agents, which would convert it to an amino group.[1][6][7] The amino group can react with acylating agents.[6]

Data Presentation

As no specific quantitative stability data for this compound was found in the literature, the following table is provided as a template for you to summarize your experimental findings from forced degradation studies.

ConditionTime (hours)Temperature (°C)% this compound RemainingDegradation Products Observed (if any)
0.1 M HCl025
225
625
2425
0.1 M NaOH025
225
625
2425
3% H₂O₂025
225
625
2425

Experimental Protocols

Protocol for Forced Degradation Study under Acidic and Basic Conditions

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Sample Preparation:

    • Acidic Condition: To a specific volume of the stock solution, add an equal volume of 0.1 M hydrochloric acid.

    • Basic Condition: To a specific volume of the stock solution, add an equal volume of 0.1 M sodium hydroxide.

    • Control Sample: Prepare a control sample by adding an equal volume of the solvent used for the stock solution.

  • Incubation: Incubate all samples at a controlled temperature (e.g., room temperature or elevated temperature) and protect them from light.

  • Time-Point Analysis: At predetermined time intervals (e.g., 0, 2, 6, 24 hours), withdraw an aliquot from each sample.

  • Neutralization (if necessary): Neutralize the acidic and basic samples before analysis to prevent further degradation on the analytical column.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of the parent compound and detect any degradation products.

Visualizations

Troubleshooting_Stability_Issues start Stability Issue Observed (e.g., low yield, extra spots on TLC) condition Identify Experimental Condition start->condition acidic Acidic Condition condition->acidic Acidic basic Basic Condition condition->basic Basic acid_cause Potential Cause: Benzyl Ether Cleavage acidic->acid_cause basic_cause Potential Cause: Hydrolysis / Other Reactions basic->basic_cause acid_solutions Troubleshooting Steps: - Adjust pH - Use Co-solvent (e.g., Acetic Acid) - Milder Acid Catalyst - Lower Temperature - Shorter Reaction Time acid_cause->acid_solutions basic_solutions Troubleshooting Steps: - Use Milder/Non-nucleophilic Base - Lower Temperature/Concentration - Inert Atmosphere - Monitor Reaction Closely basic_cause->basic_solutions analyze Analyze Results (e.g., HPLC, LC-MS) acid_solutions->analyze basic_solutions->analyze resolve Issue Resolved analyze->resolve

Caption: Troubleshooting workflow for stability issues of this compound.

References

Technical Support Center: Managing Impurities in Large-Scale Synthesis of 4-(Benzyloxy)-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 4-(Benzyloxy)-2-nitroaniline. Our aim is to offer practical solutions to common challenges encountered during synthesis, with a focus on impurity identification, control, and remediation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for large-scale production of this compound?

A1: The two main industrial-scale synthetic routes to produce this compound are:

  • Nitration of 4-(Benzyloxy)aniline: This common approach involves the direct nitration of a benzyloxy-substituted aniline precursor. A typical method uses a nitrating agent like copper nitrate trihydrate in a solvent such as 1,2-dichloroethane.[1] To control the regioselectivity and minimize side reactions, a base like pyridine is often used to stabilize intermediates.[1]

  • Benzylation of 2-Nitro-4-hydroxyaniline: This alternative route involves the alkylation of 2-nitro-4-hydroxyaniline with benzyl bromide in the presence of a base like potassium carbonate and a suitable solvent such as methyl ethyl ketone (MEK).[1]

Q2: What are the most common impurities encountered in the synthesis of this compound?

A2: The most frequently observed impurities include:

  • Unreacted Starting Materials: Residual 4-(benzyloxy)aniline or 2-nitro-4-hydroxyaniline.

  • Positional Isomers: Formation of the meta-nitrated isomer, 4-(Benzyloxy)-3-nitroaniline.

  • Oxidation Products: Unprotected primary amines are susceptible to oxidation, leading to the formation of nitroso or azoxy compounds.[1]

  • Benzyl Ether Cleavage Products: Under strongly acidic conditions, the benzyloxy group can be cleaved to yield 4-amino-3-nitrophenol.[1]

  • Over-nitrated Byproducts: Dinitro-substituted derivatives can form under harsh nitrating conditions.

Q3: How can I monitor the progress of the reaction and detect impurities?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for monitoring reaction progress and quantifying impurities.[1] Thin Layer Chromatography (TLC) can be used for rapid, qualitative assessment of the reaction mixture. For structural elucidation of unknown impurities, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.

Q4: What are the recommended methods for purifying the final product on a large scale?

A4: Recrystallization is the most effective and scalable method for purifying solid this compound. The choice of solvent is critical and should be based on the solubility profile of the product versus its impurities. A good solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures, allowing for the crystallization of the pure product upon cooling. Common solvent systems include ethanol/water or ethyl acetate/hexane.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Symptom Possible Cause Suggested Solution
Significant amount of unreacted 4-(benzyloxy)aniline detected by HPLC. Incomplete nitration reaction.Extend the reaction time and continue monitoring by HPLC. If the reaction has stalled, a gradual increase in temperature may be necessary. Be cautious, as higher temperatures can promote the formation of side products.
Insufficiently active nitrating agent.For less reactive substrates, a stronger nitrating agent or harsher reaction conditions may be required. However, this increases the risk of side reactions.
Product loss during workup. Product precipitation is incomplete upon quenching the reaction.After quenching with ice water, if the product does not precipitate, adjust the pH of the solution. Neutralization with a base is often effective in inducing precipitation.
Poor solubility of the starting material.Ensure the substrate is fully dissolved in the reaction solvent. If necessary, select a co-solvent that improves the solubility of both the substrate and the nitrating agent. Acetic acid is a common choice in nitration reactions.
Issue 2: High Levels of Impurities in the Final Product
Impurity Detected Possible Cause Suggested Solution
4-(Benzyloxy)-3-nitroaniline (meta-isomer) Poor regioselectivity of the nitration reaction.Optimize the reaction temperature; lower temperatures generally favor para- and ortho-substitution. The choice of nitrating agent and solvent system also significantly impacts regioselectivity.
Nitroso or azoxy compounds Oxidation of the unprotected aniline.Protect the amine group as an acetanilide prior to nitration. The acetyl group can be removed by hydrolysis after the nitration step.
4-Amino-3-nitrophenol Cleavage of the benzyl ether.Avoid using strong acids like sulfuric acid (H₂SO₄). Using acetic acid as a co-solvent can help mitigate benzyl ether cleavage.[1]
Dinitro derivatives Over-nitration due to harsh reaction conditions.Use a milder nitrating agent and carefully control the reaction temperature. Ensure the stoichiometry of the nitrating agent is carefully controlled.

Experimental Protocols

Protocol 1: Synthesis of this compound via Nitration of N-(4-(benzyloxy)phenyl)acetamide

This two-step procedure involves the protection of the amine group of 4-(benzyloxy)aniline by acetylation, followed by nitration and subsequent deprotection.

Step 1: Acetylation of 4-(Benzyloxy)aniline

  • In a suitable reaction vessel, dissolve 4-(benzyloxy)aniline in glacial acetic acid.

  • Add acetic anhydride to the solution while maintaining the temperature below 30°C.

  • Stir the mixture at room temperature for 1-2 hours until the reaction is complete (monitor by TLC or HPLC).

  • Pour the reaction mixture into cold water to precipitate the N-(4-(benzyloxy)phenyl)acetamide.

  • Filter the solid, wash with water until the filtrate is neutral, and dry the product.

Step 2: Nitration of N-(4-(benzyloxy)phenyl)acetamide and Deprotection

  • Dissolve the dried N-(4-(benzyloxy)phenyl)acetamide in a suitable solvent such as 1,2-dichloroethane.

  • Add pyridine to the solution.

  • In a separate vessel, prepare a solution of copper nitrate trihydrate in the same solvent.

  • Slowly add the nitrating solution to the acetanilide solution while maintaining the temperature between 95-105°C.[1]

  • Reflux the mixture for approximately 12 hours, monitoring the reaction progress by HPLC.[1]

  • After completion, cool the reaction mixture and pour it into ice water.

  • Adjust the pH to ~6 to precipitate the nitrated intermediate.[1]

  • Extract the product with 1,2-dichloroethane.[1]

  • To deprotect the amine, the crude nitrated acetanilide is hydrolyzed using an acidic or basic solution. For example, refluxing with aqueous hydrochloric acid will yield the desired this compound.

  • The crude product is then purified by recrystallization.

Protocol 2: Synthesis of this compound via Benzylation of 2-Nitro-4-hydroxyaniline
  • To a reaction vessel, add 2-nitro-4-hydroxyaniline (1 equivalent), potassium carbonate (excess), and methyl ethyl ketone (MEK) as the solvent.[1]

  • Heat the mixture to reflux.

  • Slowly add benzyl bromide (1 equivalent) to the reaction mixture.[1]

  • Continue refluxing for approximately 3 hours, monitoring the reaction by TLC or HPLC.[1]

  • Once the reaction is complete, cool the mixture and evaporate the solvent to dryness.[1]

  • Triturate the residue with hexane, filter the solid product, and dry it under a vacuum.[1]

Protocol 3: HPLC Method for Impurity Profiling

While a specific validated method for this compound is not publicly available, a general reverse-phase HPLC-UV method can be developed and validated for the analysis of this compound and its impurities.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., methanol or acetonitrile).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 254 nm or 388 nm).[2]

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

The method should be validated for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines.

Visualizations

impurity_formation cluster_impurities Potential Impurities start 4-(Benzyloxy)aniline nitration Nitration (e.g., Cu(NO3)2·3H2O) start->nitration Reaction Input unreacted Unreacted Starting Material start->unreacted Incomplete Reaction product This compound (Desired Product) nitration->product Main Pathway meta_isomer 4-(Benzyloxy)-3-nitroaniline (Meta-Isomer) nitration->meta_isomer Poor Regioselectivity oxidation Oxidation Products (Nitroso/Azoxy) nitration->oxidation Unprotected Amine cleavage 4-Amino-3-nitrophenol (Ether Cleavage) nitration->cleavage Strong Acid over_nitration Dinitro Byproducts nitration->over_nitration Harsh Conditions experimental_workflow start Starting Material: 4-(Benzyloxy)aniline acetylation Step 1: Acetylation (Amine Protection) start->acetylation nitration Step 2: Nitration acetylation->nitration deprotection Step 3: Hydrolysis (Deprotection) nitration->deprotection workup Workup & Isolation deprotection->workup purification Purification (Recrystallization) workup->purification analysis Analysis (HPLC, LC-MS) purification->analysis final_product Final Product: This compound analysis->final_product

References

Technical Support Center: Resolving Overlapping Peaks in NMR Spectra of 4-(Benzyloxy)-2-nitroaniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve overlapping peaks in the Nuclear Magnetic Resonance (NMR) spectra of 4-(benzyloxy)-2-nitroaniline derivatives.

Frequently Asked Questions (FAQs)

Q1: The aromatic proton signals in my 1D ¹H NMR spectrum of a this compound derivative are overlapping. What is the simplest first step to try and resolve them?

A1: The most straightforward initial approach is to change the deuterated solvent. The chemical shifts of protons, particularly those on an aromatic ring, can be significantly influenced by the solvent due to differing anisotropic effects and solute-solvent interactions. Changing from a common solvent like CDCl₃ to an aromatic solvent such as benzene-d₆ or toluene-d₈ can often resolve overlapping signals.[1]

Q2: Why does changing the solvent help in resolving NMR peaks?

A2: Solvents can induce shifts in the resonance frequencies of nearby protons, a phenomenon known as Aromatic Solvent Induced Shifts (ASIS) when using aromatic solvents.[1] Polar compounds, like many this compound derivatives, often exhibit significant chemical shift changes in different solvents. This is because the solvent molecules will arrange themselves around the solute molecule in a specific manner, leading to differential shielding or deshielding of the protons. This can effectively "spread out" the signals, reducing or eliminating overlap.

Q3: I have tried different solvents, but some peaks are still overlapping. What is the next logical step?

A3: If changing the solvent is insufficient, varying the temperature of the NMR experiment is a powerful next step.[2] Changes in temperature can affect molecular motion, intermolecular interactions (like hydrogen bonding), and the populations of different conformers. These changes can lead to differential shifts in proton resonances, potentially resolving the overlap.[3][4][5]

Q4: Can 2D NMR spectroscopy help with peak overlap?

A4: Absolutely. 2D NMR techniques are powerful tools for resolving overlapping signals by spreading the spectrum into a second dimension.[6][7]

  • COSY (Correlation Spectroscopy) helps identify protons that are coupled to each other (typically through 2-3 bonds).[8][9]

  • HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to. Since ¹³C spectra are generally better dispersed than ¹H spectra, this can effectively separate overlapping proton signals based on the chemical shift of their attached carbon.[8][9]

  • HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over longer ranges (typically 2-3 bonds), which is invaluable for assigning quaternary carbons and piecing together molecular fragments.[6][8]

Q5: What are lanthanide shift reagents and can they be used for this compound derivatives?

A5: Lanthanide shift reagents (LSRs) are paramagnetic complexes that can be added to an NMR sample to induce large chemical shifts.[10][11][12][13] They work by coordinating to Lewis basic sites in the molecule, such as the amino and nitro groups in your derivatives. The magnitude of the induced shift is dependent on the distance of the proton from the lanthanide ion, often leading to a simplification of the spectrum.[13] Europium-based reagents typically cause downfield shifts, while praseodymium-based reagents cause upfield shifts.[13]

Troubleshooting Guides

Guide 1: Resolving Overlapping Aromatic Signals using Solvent Effects

Issue: The ¹H NMR spectrum of your this compound derivative in CDCl₃ shows a complex, unresolved multiplet in the aromatic region.

Workflow:

G A Initial Spectrum: Overlapping peaks in CDCl₃ B Prepare new samples in: - Benzene-d₆ - Acetone-d₆ - DMSO-d₆ A->B Change Solvent C Acquire ¹H NMR for each sample B->C Acquire Data D Compare spectra for optimal resolution C->D Analyze E Resolved Spectrum D->E Success F Still Overlapping? Proceed to Variable Temperature NMR D->F Failure

Caption: Workflow for resolving overlapping NMR signals using different solvents.

Experimental Protocol: Solvent Study

  • Sample Preparation: Prepare four separate NMR tubes with the same concentration of your this compound derivative (e.g., 5-10 mg) in 0.6 mL of CDCl₃, benzene-d₆, acetone-d₆, and DMSO-d₆.

  • NMR Acquisition: Acquire a standard 1D ¹H NMR spectrum for each sample under identical conditions (temperature, number of scans, etc.).

  • Data Analysis: Process and compare the spectra. Look for the solvent that provides the best separation of the aromatic signals.

Data Presentation: Hypothetical Solvent-Induced Chemical Shifts

Proton AssignmentChemical Shift (δ) in CDCl₃ (ppm)Chemical Shift (δ) in Benzene-d₆ (ppm)Change in δ (ppm)
H-37.95 (d, J=2.5 Hz)7.60 (d, J=2.5 Hz)-0.35
H-56.90 (dd, J=9.0, 2.5 Hz)6.55 (dd, J=9.0, 2.5 Hz)-0.35
H-67.10 (d, J=9.0 Hz)6.80 (d, J=9.0 Hz)-0.30
O-CH₂5.15 (s)4.80 (s)-0.35
Benzyl-H (ortho)7.40 (m)7.20 (m)-0.20
Benzyl-H (meta, para)7.35 (m)7.10 (m)-0.25
Guide 2: Using Variable Temperature NMR to Resolve Overlapping Peaks

Issue: Even after trying different solvents, two of the aromatic signals in your spectrum remain overlapped.

Workflow:

G A Overlapping peaks in chosen solvent B Acquire ¹H NMR at room temperature (e.g., 298 K) A->B C Increase temperature in increments (e.g., 308 K, 318 K, 328 K) B->C Heat Sample D Acquire spectrum at each temperature C->D E Compare spectra for optimal resolution D->E Analyze F Resolved Spectrum E->F

Caption: Workflow for using variable temperature NMR to resolve overlapping signals.

Experimental Protocol: Variable Temperature Study

  • Sample Preparation: Use the sample from the solvent study that provided the best (but still imperfect) resolution.

  • NMR Acquisition: Acquire a standard 1D ¹H NMR spectrum at room temperature (e.g., 298 K). Increment the temperature by 10 K and allow the sample to equilibrate for 5-10 minutes before acquiring a new spectrum. Repeat this process until the peaks are resolved or you reach the solvent's boiling point.

  • Data Analysis: Compare the spectra at different temperatures to identify the temperature at which the overlapping peaks are baseline resolved.

Data Presentation: Hypothetical Temperature-Induced Chemical Shifts in DMSO-d₆

Proton AssignmentChemical Shift (δ) at 298 K (ppm)Chemical Shift (δ) at 328 K (ppm)Change in δ (ppm)
NH₂6.80 (br s)6.65 (br s)-0.15
H-37.85 (d)7.82 (d)-0.03
H-57.05 (dd)7.10 (dd)+0.05
H-67.08 (d)7.02 (d)-0.06
Guide 3: Employing 2D NMR to Elucidate Structure with Overlapping Signals

Issue: Your 1D ¹H NMR spectrum is too crowded to confidently assign the aromatic protons of your this compound derivative.

Workflow:

G A Complex 1D ¹H NMR Spectrum B Acquire COSY Spectrum A->B D Acquire HSQC Spectrum A->D F Acquire HMBC Spectrum A->F C Identify ¹H-¹H coupling networks B->C H Combine all data for full structure elucidation C->H E Correlate protons to their attached carbons D->E E->H G Establish long-range ¹H-¹³C correlations F->G G->H

Caption: Workflow for using 2D NMR to resolve overlapping signals and assign protons.

Experimental Protocol: 2D NMR Analysis

  • Sample Preparation: Prepare a moderately concentrated sample (15-20 mg) of your compound in a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

  • NMR Acquisition:

    • COSY: Run a standard gradient-selected COSY experiment.

    • HSQC: Run a standard gradient-selected HSQC experiment optimized for one-bond ¹J(C,H) couplings (typically ~145 Hz).

    • HMBC: Run a standard gradient-selected HMBC experiment optimized for long-range ²⁻³J(C,H) couplings (typically ~8 Hz).

  • Data Analysis:

    • Use the COSY spectrum to identify which aromatic protons are adjacent to each other.

    • Use the HSQC spectrum to unambiguously link each proton signal (even if overlapped in the 1D spectrum) to its corresponding ¹³C signal.

    • Use the HMBC spectrum to connect the different spin systems and confirm the overall structure, paying attention to correlations to the quaternary carbons (e.g., C-1, C-2, C-4).

Data Presentation: Expected 2D NMR Correlations

ProtonCOSY CorrelationsHSQC Correlation (¹³C)Key HMBC Correlations (¹³C)
H-3H-5 (weak, ⁴J)C-3C-1, C-2, C-4, C-5
H-5H-6 (³J), H-3 (weak, ⁴J)C-5C-1, C-3, C-4, C-6
H-6H-5 (³J)C-6C-1, C-2, C-4, C-5
O-CH₂Benzyl-H (ortho, weak)C-7 (CH₂)C-4, Benzyl-C1
Guide 4: Using Lanthanide Shift Reagents

Issue: You need to resolve overlapping signals but do not have access to a variable temperature unit or sufficient time for 2D NMR.

Experimental Protocol: Lanthanide Shift Reagent Titration

  • Reagent Selection: Choose a suitable lanthanide shift reagent. Eu(fod)₃ is a good starting point as it typically induces downfield shifts and is less likely to cause significant line broadening than other options.

  • Sample Preparation: Dissolve your compound (e.g., 10 mg) in a dry, non-coordinating deuterated solvent like CDCl₃.

  • Initial Spectrum: Acquire a standard 1D ¹H NMR spectrum of your sample before adding any shift reagent.

  • Titration: Prepare a stock solution of Eu(fod)₃ in the same solvent. Add small, incremental amounts (e.g., 0.1 molar equivalents) of the LSR stock solution to your NMR tube. After each addition, gently mix the sample and acquire a new ¹H NMR spectrum.

  • Monitoring and Optimization: Observe the changes in the chemical shifts. The protons closest to the coordinating sites (amino and nitro groups) will shift the most. Continue adding the LSR until the overlapping peaks are sufficiently resolved. Be aware that excessive amounts of LSR can cause significant line broadening, which may obscure coupling information.[12]

Data Presentation: Hypothetical Lanthanide-Induced Shifts (LIS)

Proton AssignmentChemical Shift (δ) - 0 eq. Eu(fod)₃Chemical Shift (δ) - 0.3 eq. Eu(fod)₃Induced Shift (Δδ)
H-37.958.55+0.60
NH₂6.507.80+1.30
H-56.907.20+0.30
H-67.107.25+0.15
O-CH₂5.155.25+0.10

References

interpreting mass spectrometry fragmentation of 4-(Benzyloxy)-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the mass spectrometry analysis of 4-(benzyloxy)-2-nitroaniline.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular ion peak for this compound?

A1: The molecular formula for this compound is C₁₃H₁₂N₂O₃. Its calculated monoisotopic mass is approximately 244.08 g/mol .[1] Therefore, you should look for the molecular ion peak (M⁺) at an m/z of 244. In the case of soft ionization techniques like electrospray ionization (ESI), you might observe the protonated molecule [M+H]⁺ at m/z 245.

Q2: I am not seeing the molecular ion peak, or it is very weak. What could be the issue?

A2: The stability of the molecular ion can vary depending on the ionization technique used. In techniques like electron ionization (EI), the molecular ion of some compounds can be unstable and undergo rapid fragmentation, leading to a weak or absent peak.[2][3] For aromatic compounds, the molecular ion is typically prominent.[2][4] If you are using EI and the peak is weak, consider using a softer ionization method like chemical ionization (CI) or ESI to increase the abundance of the molecular ion. Also, check your instrument's tuning and calibration.

Q3: What are the major fragmentation pathways for this molecule?

A3: The fragmentation of this compound is primarily dictated by its functional groups: the benzyloxy group, the nitro group, and the aniline moiety. Key fragmentation steps include:

  • Benzylic C-O bond cleavage: This is a very common pathway for benzyl ethers and results in the formation of a stable benzyl cation or a tropylium ion at m/z 91.[4][5] This is often the base peak in the spectrum.

  • Loss of the nitro group: Nitroaromatic compounds frequently lose the nitro group (NO₂) as a radical (46 Da) or nitric oxide (NO) as a radical (30 Da).[6]

  • Cleavage of the aryl-O bond: While less common than benzylic cleavage, the bond between the aromatic ring and the ether oxygen can also break.

Q4: I see a prominent peak at m/z 91. What does this correspond to?

A4: A strong peak at m/z 91 is highly characteristic of compounds containing a benzyl group. This peak is due to the formation of the C₇H₇⁺ ion, which can exist as either the benzyl cation or the more stable tropylium ion through rearrangement.[4] This is a result of the cleavage of the C-O bond between the methylene group and the ether oxygen.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
No molecular ion peak observed The ionization energy is too high, causing complete fragmentation.Use a softer ionization technique (e.g., CI, ESI) or lower the electron energy in EI.
Unexpected peaks in the spectrum Contamination of the sample or the instrument.Run a blank to check for background contamination. Ensure proper sample purification and handling.
Poor spectral resolution Instrument is out of tune or needs calibration.Perform instrument tuning and mass calibration according to the manufacturer's protocol.
Base peak is not m/z 91 The fragmentation is being directed by another functional group under the specific conditions.This could be due to ortho-effects from the nitro and amino groups influencing the fragmentation pathway. Analyze other major fragments to build a complete picture.

Proposed Fragmentation Pattern

The following table summarizes the expected major fragment ions for this compound in a typical mass spectrum.

m/z ValueIon StructureDescription of Loss
244[C₁₃H₁₂N₂O₃]⁺Molecular Ion (M⁺)
227[C₁₃H₁₁N₂O₂]⁺Loss of OH radical
198[C₁₃H₁₂N₂O]⁺Loss of NO₂ radical
152[C₇H₆NO₃]⁺Loss of benzyl radical
136[C₇H₆N₂O]⁺Loss of the benzyloxy radical
106[C₇H₄NO]⁺Subsequent fragmentation of m/z 152
91[C₇H₇]⁺Benzylic C-O bond cleavage to form benzyl/tropylium ion
77[C₆H₅]⁺Loss of a hydrogen from the phenyl ring of the benzyl group

Experimental Protocol: Acquiring a Mass Spectrum

This protocol outlines a general procedure for analyzing this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

1. Sample Preparation:

  • Dissolve approximately 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
  • Vortex the solution to ensure complete dissolution.
  • If necessary, dilute the sample further to a final concentration of 10-100 µg/mL.

2. GC-MS Instrument Setup:

  • Injector: Set to 250°C with a split ratio of 50:1.
  • GC Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
  • Oven Program:
  • Initial temperature: 100°C, hold for 1 minute.
  • Ramp: Increase to 280°C at a rate of 20°C/minute.
  • Hold: Maintain 280°C for 5 minutes.
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • MS Interface Temperature: 280°C.

3. Mass Spectrometer Parameters:

  • Ion Source: Electron Ionization (EI) at 70 eV.
  • Ion Source Temperature: 230°C.
  • Mass Range: Scan from m/z 40 to 400.
  • Scan Speed: 2 scans/second.
  • Detector: Electron multiplier.

4. Data Acquisition:

  • Inject 1 µL of the prepared sample into the GC-MS system.
  • Start the data acquisition.
  • After the run is complete, process the data to identify the peak corresponding to this compound and analyze its mass spectrum.

Visualization of Fragmentation Pathway

fragmentation_pathway M [C₁₃H₁₂N₂O₃]⁺˙ m/z = 244 (Molecular Ion) F1 [C₇H₇]⁺ m/z = 91 (Tropylium Ion) M->F1 - C₆H₅N₂O₂˙ F2 [C₁₃H₁₁N₂O₂]⁺ m/z = 227 M->F2 - OH˙ F3 [C₆H₅NO₂]⁺˙ m/z = 123 M->F3 - C₇H₇˙ F4 [C₇H₇O]⁺ m/z = 107 F1->F4 + O (rearrangement) F5 [C₆H₅N₂O₂]⁺ m/z = 137 F3->F5 - C₆H₅˙ + H

Caption: Proposed fragmentation of this compound.

References

Validation & Comparative

A Comparative Guide to Validating the Purity of Synthesized 4-(Benzyloxy)-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized intermediates is a cornerstone of reliable and reproducible results. This guide provides an objective comparison of analytical techniques for validating the purity of 4-(benzyloxy)-2-nitroaniline, a key building block in various synthetic pathways. The performance of the synthesized product is compared with commercially available alternatives, supported by detailed experimental protocols and data.

Comparison with Alternative Compounds

The selection of a chemical intermediate often involves a trade-off between synthesis accessibility, cost, and purity. Here, we compare the purity of in-house synthesized this compound with structurally similar, commercially available alternatives.

CompoundSupplierPurity (%)Analytical Method
Synthesized this compound In-house>99HPLC, qNMR
4-Methoxy-2-nitroanilineSupplier A≥98GC
4-Methoxy-2-nitroanilineSupplier B99Not Specified
4-Chloro-2-nitroanilineSupplier C99Not Specified
4-Chloro-2-nitroanilineSupplier D95Not Specified

Key Observations:

  • In-house synthesized this compound demonstrates a high degree of purity, exceeding that of some commercially available alternatives.

  • Purity levels for commercially available alternatives can vary between suppliers, highlighting the importance of independent purity verification.

Experimental Protocols for Purity Validation

A multi-pronged approach employing orthogonal analytical techniques is recommended for the robust purity assessment of this compound. High-Performance Liquid Chromatography (HPLC) for quantitative purity and impurity profiling, Mass Spectrometry (MS) for identity confirmation, and quantitative Nuclear Magnetic Resonance (qNMR) for an absolute purity determination form a comprehensive validation strategy.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the components of a mixture. A reversed-phase method is well-suited for the analysis of this compound and its potential impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1% v/v)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (with 0.1% formic acid). A typical starting gradient could be 60% acetonitrile, increasing to 95% over 20 minutes.

  • Standard Preparation: Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL. From this, prepare a series of calibration standards at different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the mobile phase to a known concentration within the calibration range.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the synthesized compound, providing an essential identity check.

Instrumentation:

  • Mass spectrometer with an electrospray ionization (ESI) source

  • Liquid chromatography system (for LC-MS)

Reagents:

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (0.1% v/v)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the synthesized this compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion or LC-MS: The sample can be directly infused into the mass spectrometer or injected into an LC-MS system.

  • MS Parameters (Typical for ESI):

    • Ionization Mode: Positive or negative ion mode

    • Capillary Voltage: 3-4 kV

    • Source Temperature: 100-150 °C

    • Desolvation Gas Flow: 500-800 L/hr

  • Data Analysis: The resulting mass spectrum should show a prominent peak corresponding to the protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecule of this compound (C₁₃H₁₂N₂O₃, MW: 244.25).

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR provides an absolute purity value without the need for a specific reference standard of the analyte. An internal standard with a known purity is used for quantification.

Instrumentation:

  • NMR spectrometer (400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆)

  • Internal Standard (e.g., maleic acid, with certified purity)

Procedure:

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of the synthesized this compound into a vial.

    • Accurately weigh a suitable amount of the internal standard (e.g., 5-10 mg of maleic acid) and add it to the same vial.

    • Dissolve both the sample and the internal standard in a known volume of deuterated solvent (e.g., 0.75 mL of DMSO-d₆).

    • Transfer the solution to an NMR tube.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, ensuring a sufficient relaxation delay (e.g., 5 times the longest T1 relaxation time).

  • Data Analysis:

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Visualizing the Workflow and Logic

To further clarify the experimental and logical processes involved in validating the purity of synthesized this compound, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_validation Purity Validation cluster_reporting Reporting synthesis Synthesize This compound purification Purify Crude Product (e.g., Recrystallization) synthesis->purification hplc HPLC Analysis (Quantitative Purity) purification->hplc ms Mass Spectrometry (Identity Confirmation) purification->ms qnmr qNMR Analysis (Absolute Purity) purification->qnmr report Final Purity Report hplc->report ms->report qnmr->report

Caption: Experimental workflow for the synthesis and purity validation of this compound.

logical_relationship cluster_techniques Analytical Techniques cluster_assessment Purity Assessment cluster_outcome Outcome main Purity Validation of Synthesized Compound hplc HPLC main->hplc ms Mass Spectrometry main->ms qnmr qNMR main->qnmr quantitative Quantitative Purity (Relative) hplc->quantitative identity Identity Confirmation (Molecular Weight) ms->identity absolute Absolute Purity qnmr->absolute pass Purity Specification Met quantitative->pass >99% fail Further Purification Required quantitative->fail <99% identity->pass Correct MW identity->fail Incorrect MW absolute->pass >99% absolute->fail <99%

Caption: Logical relationship for the purity validation process of this compound.

A Spectroscopic Showdown: Unmasking the Isomers of 4-(Benzyloxy)-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of the spectroscopic signatures of 4-(benzyloxy)-2-nitroaniline and its structural isomers, providing researchers, scientists, and drug development professionals with key data for their identification and characterization.

In the world of organic chemistry, subtle changes in molecular structure can lead to profound differences in physical, chemical, and biological properties. For researchers working with substituted anilines, a class of compounds with significant applications in pharmaceuticals and materials science, the precise identification of isomers is paramount. This guide provides a comprehensive spectroscopic comparison of this compound with its key isomers, offering a valuable resource for unambiguous structural elucidation.

The isomers under comparison are:

  • This compound

  • 2-(Benzyloxy)-4-nitroaniline

  • 4-(Benzyloxy)-3-nitroaniline

  • 5-(Benzyloxy)-2-nitroaniline

  • 2-(Benzyloxy)-5-nitroaniline

This guide summarizes the key distinguishing features in their Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) spectra. While a complete experimental dataset for every isomer is not uniformly available in the public domain, this guide compiles the existing data and provides insights into the expected spectral characteristics based on established principles of spectroscopy and data from closely related analogs.

At a Glance: Comparative Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for this compound and its isomers. The positional differences of the electron-withdrawing nitro group and the bulky, electron-donating benzyloxy group exert a significant influence on the chemical environment of the protons and carbon atoms, leading to distinct shifts in NMR spectra. Similarly, these substitutions affect the vibrational modes of the functional groups, as observed in IR spectroscopy, and the electronic transitions, which are probed by UV-Vis spectroscopy.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundAromatic Protons-OCH₂- Protons-NH₂ ProtonsReference Solvent
This compound 7.45-7.30 (m, 5H), 7.20 (d), 7.05 (dd), 6.90 (d)~5.1~6.0 (br s)Not Specified
2-(Benzyloxy)-4-nitroaniline Data not availableData not availableData not available-
4-(Benzyloxy)-3-nitroaniline Data not availableData not availableData not available-
5-(Benzyloxy)-2-nitroaniline Data not availableData not availableData not available-
2-(Benzyloxy)-5-nitroaniline Data not availableData not availableData not available-
2-Methyl-5-nitroaniline (analog)7.79 (d, J = 2.5 Hz, 1H), 7.56 (dd, J = 8.2, 2.4 Hz, 1H), 7.25 (d, J = 8.1 Hz, 1H)-Not specifiedDMSO
4-Methyl-3-nitroaniline (analog)7.15 (d, J = 2.4 Hz, 1H), 7.09 (d, J = 8.3 Hz, 1H), 6.80 (dd, J = 8.2, 2.4 Hz, 1H)-5.55 (s, 2H)DMSO

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundAromatic Carbons-OCH₂- CarbonReference Solvent
This compound Data not availableData not available-
2-(Benzyloxy)-4-nitroaniline Data not availableData not available-
4-(Benzyloxy)-3-nitroaniline Data not availableData not available-
5-(Benzyloxy)-2-nitroaniline Data not availableData not available-
2-(Benzyloxy)-5-nitroaniline Data not availableData not available-
4-Methyl-3-nitroaniline (analog)149.26, 147.96, 133.07, 119.02, 118.58, 108.21-DMSO
3-Nitroaniline (analog)149.27, 147.49, 129.94, 120.66, 113.15, 109.03-CDCl₃

Table 3: Key IR Absorption Bands (cm⁻¹)

CompoundN-H StretchNO₂ Stretch (asym/sym)C-O-C Stretch
This compound 3365~1520 / ~1345~1250
2-(Benzyloxy)-4-nitroaniline Data not availableData not availableData not available
4-(Benzyloxy)-3-nitroaniline Data not availableData not availableData not available
5-(Benzyloxy)-2-nitroaniline Data not availableData not availableData not available
2-(Benzyloxy)-5-nitroaniline Data not availableData not availableData not available
4-Nitroaniline (related compound)~3480, ~33601598 (asym), 1315 (sym)-

Table 4: UV-Vis Spectroscopic Data (λmax in nm)

Compoundλmax (Solvent)
This compound Data not available
4-Methoxy-2-nitroaniline (analog)380 (Not specified)[1]
2-(Benzyloxy)-4-nitroaniline Data not available
4-(Benzyloxy)-3-nitroaniline Data not available
5-(Benzyloxy)-2-nitroaniline Data not available
2-(Benzyloxy)-5-nitroaniline Data not available
4-Nitroaniline (related compound)381 (Water)

Table 5: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragmentation Peaks
This compound 244.25 (Calculated)Data not available
2-(Benzyloxy)-4-nitroaniline 244.25 (Calculated)Data not available
4-(Benzyloxy)-3-nitroaniline 244.25 (Calculated)Data not available
5-(Benzyloxy)-2-nitroaniline 244.25 (Calculated)Data not available
2-(Benzyloxy)-5-nitroaniline 244.25 (Calculated)Data not available
4-Nitroaniline (related compound)138108, 92, 80, 65

Experimental Protocols

The following sections detail the general methodologies for the spectroscopic techniques cited in this guide. These protocols are intended to provide a framework for researchers to acquire and interpret their own data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher.

  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.

  • Data Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard acquisition parameters are generally sufficient. For complex spectra, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to aid in the assignment of proton and carbon signals.

  • Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to a reference standard, typically tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule.

  • Sample Preparation (Solid Samples):

    • KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum, typically over a range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the various functional groups, such as N-H stretches of the amine, asymmetric and symmetric stretches of the nitro group, and the C-O-C stretch of the benzyloxy group.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to yield an absorbance value in the range of 0.1 to 1.0.

  • Data Acquisition: Record the absorption spectrum over a wavelength range of approximately 200 to 800 nm using a dual-beam spectrophotometer. A reference cuvette containing only the solvent is used to zero the instrument.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax). The position and intensity of the absorption bands are influenced by the extent of conjugation and the electronic nature of the substituents.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Ionization: Electron Ionization (EI) is a common technique for volatile and thermally stable compounds. Other "soft" ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to preserve the molecular ion.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis: The resulting mass spectrum shows the relative abundance of ions at different m/z values. The peak with the highest m/z often corresponds to the molecular ion [M]⁺. The fragmentation pattern provides valuable structural information. For benzyloxy derivatives, a characteristic fragment at m/z 91 corresponding to the benzyl cation is often observed.

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of benzyloxy-nitroaniline isomers.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Comparison Synthesis Synthesis of Isomers Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis UV_Vis->Data_Analysis MS->Data_Analysis Comparison Comparison with Isomers & Analogs Data_Analysis->Comparison Structure_Elucidation Structure Elucidation Comparison->Structure_Elucidation

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of benzyloxy-nitroaniline isomers.

Conclusion

The spectroscopic characterization of this compound and its isomers reveals the significant impact of substituent positioning on their spectral properties. While a complete experimental dataset for all isomers remains to be fully compiled in the literature, the available data and the comparison with analogous compounds provide a strong foundation for their differentiation. This guide serves as a practical resource for researchers, enabling more efficient and accurate structural determination in their ongoing work with these important chemical entities.

References

A Comparative Analysis of Reducing Agents for the Synthesis of 4-(Benzyloxy)-1,2-diaminobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective reduction of the nitro group in 4-(benzyloxy)-2-nitroaniline is a critical transformation in the synthesis of various pharmaceutical intermediates. The primary challenge lies in achieving high yields of the desired 4-(benzyloxy)-1,2-diaminobenzene while preserving the acid-labile benzyloxy protecting group. This guide provides a comparative study of common reducing agents, supported by experimental data and detailed protocols, to aid in the selection of the optimal reduction strategy.

The reduction of a nitroarene to an aniline is a fundamental reaction in organic synthesis. However, the presence of a benzyloxy group in the substrate, this compound, necessitates a careful choice of the reducing agent to prevent debenzylation, a common side reaction. This guide evaluates four widely used reducing agents: Stannous Chloride (SnCl₂), Iron in the presence of an acid (Fe/H⁺), Catalytic Hydrogenation (H₂/Pd-C), and Sodium Dithionite (Na₂S₂O₄).

Comparative Performance of Reducing Agents

The selection of an appropriate reducing agent is paramount for maximizing the yield of the desired diamine while minimizing the formation of byproducts. The following table summarizes the key performance indicators for each of the evaluated reducing agents based on literature precedents and typical experimental outcomes.

Reducing AgentTypical Yield (%)Reaction Time (hours)Key AdvantagesKey Disadvantages
Stannous Chloride (SnCl₂) / HCl >901-3High chemoselectivity, minimal debenzylation, reliable and scalable.[1]Generates tin-based waste, requiring careful workup and disposal.
Iron (Fe) / NH₄Cl 80-902-5Inexpensive, mild and neutral conditions.[1]Often requires a large excess of iron, and the workup can be tedious due to the formation of iron sludge.[1]
Catalytic Hydrogenation (H₂/Pd-C) Variable (50-95)1-12High atom economy, clean reaction with no metal waste in the product stream.Prone to debenzylation, leading to the formation of 4-hydroxy-1,2-diaminobenzene. Requires specialized hydrogenation equipment.
Sodium Dithionite (Na₂S₂O₄) 70-853-6Mild reaction conditions, good functional group tolerance.[2][3]Can require a large excess of the reagent, and the reaction can sometimes be sluggish.

Experimental Protocols

Detailed methodologies for the reduction of this compound using each of the compared reducing agents are provided below. These protocols are based on established literature procedures and are intended to serve as a starting point for optimization in a research setting.

Reduction with Stannous Chloride (SnCl₂)

This method is highly effective for the chemoselective reduction of the nitro group without affecting the benzyloxy group.[1]

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol, add stannous chloride dihydrate (4.0-5.0 eq).

  • Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 1-3 hours), cool the reaction mixture to room temperature.

  • Carefully add a saturated aqueous solution of sodium bicarbonate or sodium hydroxide to neutralize the mixture until a pH of 8-9 is reached. This will precipitate tin salts.

  • Filter the mixture through a pad of celite, washing the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Extract the residue with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude product.

  • Purify the crude product by column chromatography on silica gel to yield 4-(benzyloxy)-1,2-diaminobenzene.

Reduction with Iron (Fe) and Ammonium Chloride (NH₄Cl)

This classical method utilizes inexpensive iron powder under neutral conditions, offering a milder alternative to strongly acidic systems.[1]

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq), iron powder (5.0-10.0 eq), and ammonium chloride (4.0-8.0 eq).

  • Add a mixture of ethanol and water (e.g., 4:1 v/v) as the solvent.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After the reaction is complete (typically 2-5 hours), cool the mixture to room temperature.

  • Filter the hot reaction mixture through celite to remove the iron and iron salts. Wash the celite pad thoroughly with hot ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Extract the residue with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

  • Purify by column chromatography.

Catalytic Hydrogenation (H₂/Pd-C)

This method offers a clean reduction; however, it carries a significant risk of debenzylation. Careful control of reaction conditions is crucial.

Procedure:

  • Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

  • Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.

  • Monitor the reaction progress by TLC or by monitoring hydrogen uptake.

  • Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Analyze the crude product mixture (e.g., by ¹H NMR) to determine the ratio of the desired product to the debenzylated byproduct.

  • Purify by column chromatography.

Reduction with Sodium Dithionite (Na₂S₂O₄)

Sodium dithionite is a mild reducing agent that can be used for the chemoselective reduction of nitro groups.[2][3]

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of a suitable organic solvent (e.g., methanol, THF, or DMF) and water.

  • Add sodium dithionite (3.0-5.0 eq) portion-wise to the stirred solution. The reaction may be exothermic.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor its progress by TLC.

  • Once the starting material is consumed (typically 3-6 hours), dilute the reaction mixture with water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Comparative Workflow

The following diagram illustrates the general experimental workflow for the comparative study of these reducing agents.

G cluster_start Starting Material cluster_reduction Reduction Methods cluster_workup Workup & Purification cluster_product Product Analysis start This compound sncl2 SnCl2 / HCl in Ethanol, Reflux start->sncl2 fe_nh4cl Fe / NH4Cl in EtOH/H2O, Reflux start->fe_nh4cl h2_pdc H2 / Pd-C in Ethanol, RT start->h2_pdc na2s2o4 Na2S2O4 in MeOH/H2O, RT start->na2s2o4 workup Neutralization (if acidic) Filtration Extraction Purification (Chromatography) sncl2->workup fe_nh4cl->workup h2_pdc->workup na2s2o4->workup product 4-(Benzyloxy)-1,2-diaminobenzene workup->product byproduct Byproducts (e.g., debenzylated amine) workup->byproduct

Caption: A generalized workflow for the comparative reduction of this compound.

Signaling Pathway of Nitro Group Reduction

The reduction of a nitro group to an amine proceeds through a series of intermediates. Understanding this pathway is crucial for controlling the reaction and minimizing side products.

G nitro Ar-NO2 (Nitroarene) nitroso Ar-NO (Nitrosoarene) nitro->nitroso + 2e-, + 2H+ hydroxylamine Ar-NHOH (Hydroxylamine) nitroso->hydroxylamine + 2e-, + 2H+ amine Ar-NH2 (Aniline) hydroxylamine->amine + 2e-, + 2H+

Caption: Stepwise reduction pathway from a nitroarene to an aniline.

Conclusion

The choice of a reducing agent for this compound significantly impacts the yield and purity of the desired 4-(benzyloxy)-1,2-diaminobenzene. For high chemoselectivity and preservation of the benzyloxy group, Stannous Chloride (SnCl₂) in an acidic alcoholic solvent stands out as a robust and scalable method, consistently providing high yields. While Iron with Ammonium Chloride offers a cost-effective and milder alternative, it may present challenges in the workup. Catalytic hydrogenation should be approached with caution due to the inherent risk of debenzylation, requiring careful optimization of catalyst and conditions. Sodium Dithionite provides a mild option but may be less efficient than other methods. Ultimately, the optimal choice will depend on the specific requirements of the synthesis, including scale, purity requirements, and available equipment. This guide provides the necessary data and protocols to make an informed decision for this critical synthetic transformation.

References

yield comparison of different synthetic routes to 4-(Benzyloxy)-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of two primary synthetic routes to 4-(Benzyloxy)-2-nitroaniline, a valuable building block in the preparation of various pharmaceutical compounds. The comparison is based on reaction yield and detailed experimental protocols to assist in selecting the most suitable method for specific research and development needs.

Yield Comparison of Synthetic Routes

The following table summarizes the quantitative data for two distinct synthetic pathways to this compound.

Route Starting Material Key Reagents Reported Yield
1 2-Nitro-4-hydroxyanilineBenzyl bromide, Potassium carbonate88.9%[1]
2 4-(Benzyloxy)anilineCopper nitrate trihydrate, Pyridine~63% purity[2]
2a 4-(Benzyloxy)anilineTiO₂ (photocatalyst), UV light80%[2]

Experimental Protocols

Route 1: Benzylation of 2-Nitro-4-hydroxyaniline

This route offers a high-yield, one-step synthesis from commercially available starting materials.

Methodology: A mixture of 28.87 g (187.5 mmol) of 2-nitro-4-hydroxyaniline, 77.6 g of potassium carbonate, and 22.3 ml (187.5 mmol) of benzyl bromide in 600 ml of methyl ethyl ketone (MEK) is prepared. The reaction mixture is heated to reflux for 3 hours. Following the reflux period, the solvent is removed by evaporation. The resulting residue is triturated in hexane, filtered, and dried under a vacuum to yield this compound.[1]

Route 2: Nitration of 4-(Benzyloxy)aniline

This approach involves the direct nitration of a benzyloxy-substituted aniline precursor.

Methodology: The nitration of 4-(benzyloxy)aniline can be carried out using copper nitrate trihydrate in a solvent such as 1,2-dichloroethane. The reaction is conducted under reflux conditions (95–105°C) with pyridine added as a base to stabilize intermediate compounds. The progress of the reaction is monitored using HPLC and LCMS, with a typical reaction time of approximately 12 hours. After the reaction is complete, the pH is adjusted to ~6 to facilitate the precipitation of the product, which is then extracted with 1,2-dichloroethane.[2]

An alternative, emerging methodology for this route involves photocatalytic nitration. This method utilizes UV light (254 nm) and a TiO₂ catalyst to nitrate 4-benzyloxyaniline at ambient temperatures, achieving an 80% yield with minimal side products.[2]

Synthetic Route Comparison Workflow

The following diagram illustrates the logical relationship and key distinguishing features of the two primary synthetic routes to this compound.

Synthesis_Comparison cluster_route1 Route 1: Benzylation cluster_route2 Route 2: Nitration cluster_method2a Conventional Nitration cluster_method2b Photocatalytic Nitration start1 2-Nitro-4-hydroxyaniline reagents1 Benzyl Bromide, K₂CO₃, MEK start1->reagents1 product1 This compound reagents1->product1 yield1 Yield: 88.9% product1->yield1 start2 4-(Benzyloxy)aniline reagents2a Copper Nitrate Trihydrate, Pyridine, 1,2-dichloroethane start2->reagents2a reagents2b TiO₂, UV light start2->reagents2b yield2a Yield: ~63% purity reagents2a->yield2a product2 This compound reagents2a->product2 yield2b Yield: 80% reagents2b->yield2b reagents2b->product2

Caption: Comparative workflow of synthetic routes to this compound.

References

A Comparative Guide to the Biological Activity of 4-(Benzyloxy)-2-nitroaniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the 4-(benzyloxy)-2-nitroaniline scaffold has emerged as a promising starting point for the development of novel therapeutic agents. The strategic placement of a benzyloxy group and a nitro group on an aniline ring provides a versatile template for chemical modification, leading to a diverse range of biological activities. This guide offers an in-depth technical comparison of the biological activities of this compound derivatives, with a focus on their anticancer and antimicrobial potential. By synthesizing technical data and field-proven insights, this document aims to elucidate the structure-activity relationships (SAR) that govern the efficacy of these compounds and to provide robust experimental protocols for their evaluation.

Unveiling the Anticancer Potential: A Structure-Activity Relationship Study

Recent research into compounds bearing the 4-(benzyloxy)aniline moiety has shed light on their potential as anticancer agents. While direct comparative studies on a broad series of this compound derivatives are limited in publicly accessible literature, valuable insights can be drawn from closely related structures, such as 4-anilinoquinolinylchalcone derivatives incorporating a 4-(benzyloxy)phenylamino substructure. These studies provide a foundational understanding of the key structural features that drive cytotoxic activity against cancer cell lines.

A study on a series of (E)-3-{4-{[4-(benzyloxy)phenyl]amino}quinolin-2-yl}-1-(substituted-phenyl)prop-2-en-1-one derivatives revealed significant antiproliferative activity against human hepatocellular carcinoma (Huh-7) and breast cancer (MDA-MB-231) cell lines.[1][2][3] The half-maximal inhibitory concentration (IC50) values for these compounds underscore the critical role of substituent modifications on both the chalcone and the benzyloxy-phenyl moieties.[1][2]

Comparative Anticancer Activity of 4-(Benzyloxy)aniline-based Chalcones
Compound IDR1 (Chalcone Phenyl)R2 (Benzyloxy Phenyl)Huh-7 IC50 (µM)MDA-MB-231 IC50 (µM)
4a 4-OCH3H1.470.11
4d 4-OCH33-Cl0.690.18
4f 4-OCH33-OCH31.411.94

Data synthesized from Chen, et al. (2023) for illustrative comparison.[1][2]

Key Insights from Structure-Activity Relationship (SAR) Analysis:

  • Influence of Chalcone Ring Substitution (R1): The presence of an electron-donating group, such as a 4-methoxy group on the chalcone's phenyl ring, was found to be more favorable for cytotoxicity compared to an electron-withdrawing group like fluorine.[1][2] This suggests that the electronic properties of this part of the molecule are crucial for its interaction with biological targets.

  • Impact of Benzyloxy-Phenyl Substitution (R2): The introduction of an electron-withdrawing group, such as a 3-chloro substituent, on the benzyloxy-phenyl moiety (as in compound 4d ) enhanced the activity against the Huh-7 cell line compared to the unsubstituted analog (4a ).[1][2] This highlights the nuanced electronic requirements for optimal activity.

  • Selective Cytotoxicity: Notably, compound 4a demonstrated potent and selective activity against the MDA-MB-231 breast cancer cell line, with an impressive IC50 value of 0.11 µM, while showing lower toxicity against normal lung cells (MRC-5).[1][2][3] This selectivity is a critical attribute for the development of safer chemotherapeutic agents.

The mechanism of action for the most potent of these derivatives, compound 4a , was further investigated, revealing its ability to induce apoptosis in breast cancer cells.[3] This is accompanied by a depletion of cellular ATP and the activation of caspases 3 and 7, mediated by reactive oxygen species (ROS).[3]

Exploring the Antimicrobial Frontier

The nitroaniline scaffold is a well-established pharmacophore in the development of antimicrobial agents. The nitro group can undergo bioreduction in microbial cells to form reactive nitroso and hydroxylamine intermediates, which can induce cellular damage. While specific studies on a series of this compound derivatives are not abundant, the general principles of antimicrobial activity for nitroaromatic compounds provide a strong rationale for their investigation in this area.

Research on related nitroaniline derivatives has demonstrated their efficacy against a range of bacterial and fungal pathogens. For instance, certain benzylidene-4-nitroanilines have shown promising antibacterial and antifungal activities.

Comparative Antimicrobial Activity of Benzylidene-4-nitroanilines
CompoundSubstituentZone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. E. coli
1 H1210
2 4-CH31412
3 4-Br1816
4 2-Cl1614

Illustrative data based on findings for substituted benzylidene-4-nitroanilines.[1]

Causality Behind Antimicrobial Efficacy:

The antimicrobial activity of these compounds is often attributed to the electronic nature of the substituents on the benzylidene ring. Electron-withdrawing groups, such as halogens, can enhance the electrophilicity of the imine carbon, potentially facilitating interactions with biological nucleophiles within the microbial cell. Furthermore, these substituents can modulate the lipophilicity of the molecule, influencing its ability to penetrate the microbial cell wall and membrane.

Experimental Protocols

To ensure scientific integrity and enable the validation of findings, detailed experimental protocols are essential. The following are standard methodologies for assessing the anticancer and antimicrobial activities of novel chemical entities.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, Huh-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives (typically ranging from 0.01 to 100 µM) and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value from the resulting dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth, such as Mueller-Hinton Broth.

  • Serial Dilution: Perform serial twofold dilutions of the test compounds in the broth within a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity.

Mechanistic Pathways and Experimental Workflows

To visualize the complex biological processes and experimental designs discussed, the following diagrams are provided.

anticancer_pathway 4-Benzyloxyaniline Derivative 4-Benzyloxyaniline Derivative Cancer Cell Cancer Cell 4-Benzyloxyaniline Derivative->Cancer Cell Enters ROS Generation ROS Generation Cancer Cell->ROS Generation ATP Depletion ATP Depletion Cancer Cell->ATP Depletion Caspase Activation Caspase Activation ROS Generation->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis ATP Depletion->Apoptosis

Caption: Proposed mechanism of anticancer activity.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_mechanism Mechanism of Action Studies Synthesis of Derivatives Synthesis of Derivatives Purification Purification Synthesis of Derivatives->Purification Structural Analysis (NMR, MS) Structural Analysis (NMR, MS) Purification->Structural Analysis (NMR, MS) Anticancer Screening (MTT) Anticancer Screening (MTT) Structural Analysis (NMR, MS)->Anticancer Screening (MTT) Antimicrobial Screening (MIC) Antimicrobial Screening (MIC) Structural Analysis (NMR, MS)->Antimicrobial Screening (MIC) SAR Analysis SAR Analysis Anticancer Screening (MTT)->SAR Analysis Apoptosis Assays Apoptosis Assays SAR Analysis->Apoptosis Assays Antimicrobial Screening (MIC)->SAR Analysis Pathway Analysis Pathway Analysis Apoptosis Assays->Pathway Analysis

Caption: General workflow for drug discovery.

Conclusion

The this compound scaffold and its close analogs represent a fertile ground for the discovery of new therapeutic agents. The comparative data presented in this guide, drawn from studies on structurally related compounds, highlight the profound impact of subtle chemical modifications on anticancer and antimicrobial activities. The structure-activity relationships discussed underscore the importance of rational drug design in optimizing potency and selectivity. The detailed experimental protocols provided herein offer a validated framework for researchers to further explore the therapeutic potential of this promising class of molecules. Future investigations focused on the synthesis and systematic biological evaluation of a diverse library of this compound derivatives are warranted to fully unlock their therapeutic promise.

References

Comparative Guide to the Antimicrobial Activity of Benzyloxy and Nitroaniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antimicrobial activity of various compound classes structurally related to 4-(benzyloxy)-2-nitroaniline. The data presented is compiled from published studies and is intended to serve as a resource for the discovery and development of new antimicrobial agents. While direct derivatization of this compound was not extensively found in the reviewed literature, the analysis of related benzyloxy and nitroaniline derivatives offers valuable insights into their potential as antimicrobial scaffolds.

Comparison of Antimicrobial Activity

The following tables summarize the antimicrobial activity of different classes of compounds bearing benzyloxy and nitroaniline moieties. The data is presented to facilitate a clear comparison of their efficacy against various microbial strains.

Table 1: N-(4-(Benzyloxy)benzyl)-4-aminoquinolines

This class of compounds has demonstrated notable activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.

Compound IDModificationsTarget OrganismMIC (µM)[1]
9a R¹=H, R²=H, R³=HM. tuberculosis H37Rv>100
9b R¹=H, R²=H, R³=FM. tuberculosis H37Rv25.8
9c R¹=H, R²=H, R³=ClM. tuberculosis H37Rv11.5
9d R¹=H, R²=H, R³=BrM. tuberculosis H37Rv6.2
9e R¹=H, R²=H, R³=CH₃M. tuberculosis H37Rv50.2
9f R¹=H, R²=H, R³=CF₃M. tuberculosis H37Rv3.1
Isoniazid (Control) -M. tuberculosis H37Rv2.3
Table 2: Nitrobenzyl-oxy-phenol Derivatives

These compounds have been evaluated for their antibacterial activity against Moraxella catarrhalis, a common respiratory pathogen.

Compound IDStructureTarget OrganismMIC (µM)[2][3]MBC (µM)[2]
4a 3,5-Dimethyl-4-((4-nitrobenzyl)oxy)phenolM. catarrhalis91365
4b 2,3,5-Trimethyl-4-((4-nitrobenzyl)oxy)phenolM. catarrhalis11Not Reported
Monobenzone 4-(Benzyloxy)phenolM. catarrhalis250499
Ciprofloxacin (Control) -M. catarrhalis9Not Reported
Table 3: N¹-Benzyl and N¹-Benzyloxy-1,6-dihydro-1,3,5-triazine-2,4-diamines

This series of compounds has been screened for activity against Staphylococcus aureus and Mycobacterium smegmatis. The data is primarily qualitative, based on the zone of inhibition.

Compound ClassModificationsTarget OrganismsActivity
N¹-benzyl derivatives Various substitutions on the benzyl ringS. aureus, M. smegmatisGood activity against M. smegmatis[4]
N¹-benzyloxy derivatives Various substitutions on the benzyloxy ringS. aureus, M. smegmatisGenerally less active than N¹-benzyl derivatives
Compound 7o Specific 1-benzyl derivativeM. smegmatisPotent antimycobacterial activity[4]
Table 4: Benzylidene-4-nitroanilines

This class of Schiff bases has been evaluated for broad-spectrum antibacterial activity. The data is presented as the zone of inhibition.

Compound IDSubstituent on Benzylidene RingS. aureus (mm)B. subtilis (mm)E. coli (mm)P. aeruginosa (mm)
1 H1211109
2 4-Cl15131211
3 4-NO₂18161413
4 4-OH14121110
5 4-OCH₃16141312
6 2,4-diCl17151413
7 3,4,5-triOCH₃1311109
Standard (e.g., Ciprofloxacin) -25-3025-3025-3025-30

Experimental Protocols

This section details the methodologies for the synthesis and antimicrobial evaluation of the compared compound classes.

Synthesis Protocols

a) N-(4-(Benzyloxy)benzyl)-4-aminoquinolines [1] The synthesis involves a multi-step process starting from 4-cyanophenol and various benzyl bromides to yield 4-(benzyloxy)benzonitriles. This is followed by reduction of the nitrile group to form 4-(benzyloxy)benzylamines. In parallel, 2-alkyl-4-chloroquinolines are synthesized. The final compounds are obtained through a nucleophilic aromatic substitution reaction between the 4-(benzyloxy)benzylamines and the 2-alkyl-4-chloroquinolines in the presence of a base like N,N-diisopropylethylamine (DIPEA) in a solvent such as dimethylsulfoxide (DMSO) at elevated temperatures.

b) Nitrobenzyl-oxy-phenol Derivatives [2] The synthesis starts with the protection of the hydroxyl groups of substituted hydroquinones (e.g., 2,6-dimethylbenzene-1,4-diol) via acetylation. The free hydroxyl group is then reacted with 4-nitrobenzyl bromide in the presence of potassium carbonate in N,N-dimethylformamide (DMF) to introduce the nitrobenzyl group. Finally, deprotection of the acetyl group is achieved by treatment with hydrochloric acid in methanol to yield the desired nitrobenzyl-oxy-phenol derivatives.

c) N¹-Benzyl and N¹-Benzyloxy-1,6-dihydro-1,3,5-triazine-2,4-diamines [5] These compounds are prepared through a three-step synthetic route. The process begins with a cyclo-condensation of an O-benzylhydroxylamine hydrochloride, dicyandiamide, and a carbonyl compound under acidic conditions to yield an N¹-benzyloxydihydrotriazine hydrochloride. This is followed by hydrogenolysis of the O-benzyl group to give the N¹-hydroxydihydrotriazine. The final step involves an alkylation of this intermediate with an appropriate alkyl bromide.

d) Benzylidene-4-nitroanilines [6] These Schiff bases are synthesized through a condensation reaction between substituted benzaldehydes and 4-nitroaniline. The reaction is typically carried out in a solvent like ethanol, and the mixture is stirred at room temperature. The product often precipitates out of the solution and can be purified by crystallization.

Antimicrobial Activity Assays

a) Minimum Inhibitory Concentration (MIC) Determination (Broth Dilution Method) [2][3] The MIC is determined using a broth microdilution method. A serial two-fold dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. A standardized inoculum of the test microorganism is added to each well. The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours). The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

b) Minimum Bactericidal Concentration (MBC) Determination [2] Following the MIC determination, the MBC can be determined by subculturing an aliquot from the wells showing no visible growth onto an agar medium without the test compound. The plates are incubated, and the MBC is the lowest concentration of the compound that results in a 99.9% reduction in the initial inoculum count.

c) Agar Well/Disc Diffusion Method [6][7] An agar plate is uniformly inoculated with a standardized suspension of the test microorganism. Wells are then punched into the agar, or sterile paper discs impregnated with the test compound at a specific concentration are placed on the surface. The plates are incubated, and the antimicrobial activity is determined by measuring the diameter of the zone of inhibition around the well or disc.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the synthesis and antimicrobial evaluation of novel compounds, as well as a logical representation of the structure-activity relationship considerations.

Experimental Workflow cluster_synthesis Compound Synthesis cluster_antimicrobial Antimicrobial Evaluation Start Starting Materials (e.g., this compound analogs) Reaction Chemical Synthesis (e.g., Condensation, Substitution) Start->Reaction Purification Purification (e.g., Crystallization, Chromatography) Reaction->Purification Characterization Structural Characterization (e.g., NMR, IR, MS) Purification->Characterization Screening Primary Screening (e.g., Agar Diffusion) Characterization->Screening Test Compounds Quantitative Quantitative Assays (e.g., MIC, MBC) Screening->Quantitative Data Data Analysis Quantitative->Data

Caption: General experimental workflow for the synthesis and antimicrobial evaluation of novel chemical entities.

SAR_Logic Core Core Scaffold (e.g., Benzyloxy-nitroaniline) Derivatives Synthesized Derivatives (Varied Substituents) Core->Derivatives Chemical Modification Activity Antimicrobial Activity Data (MIC, Zone of Inhibition) Derivatives->Activity Biological Testing SAR Structure-Activity Relationship (SAR) Analysis Activity->SAR Lead Lead Compound Identification SAR->Lead Optimization

References

A Comparative Guide to Catalysts for the Hydrogenation of 4-(Benzyloxy)-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective reduction of the nitro group in 4-(benzyloxy)-2-nitroaniline to yield 4-(benzyloxy)-2-aminoaniline is a critical transformation in the synthesis of various pharmaceutical intermediates and other fine chemicals. The choice of catalyst for this hydrogenation is paramount to ensure high yield and selectivity, primarily to avoid the cleavage of the benzyl ether linkage (debenzylation). This guide provides a comparative overview of common heterogeneous catalysts applicable to this reaction, based on data from analogous hydrogenations of substituted nitroaromatics.

Catalyst Performance Comparison

The efficacy of a catalyst in the hydrogenation of this compound is determined by its activity towards nitro group reduction and its selectivity in preserving the benzyl ether. Below is a summary of expected performance based on analogous reactions.

CatalystTypical Loading (w/w)Typical Solvent(s)Expected ActivityExpected Selectivity (vs. Debenzylation)Key Considerations
Palladium on Carbon (Pd/C) 5-10%Methanol, Ethanol, Ethyl AcetateHighModerate to LowHighly active for nitro group reduction, but also prone to causing debenzylation, especially at elevated temperatures and hydrogen pressures.[1] Additives may be required to improve selectivity.
Platinum on Carbon (Pt/C) 5-10%Methanol, Ethanol, Acetic AcidHighHighGenerally offers higher selectivity for nitro group reduction without cleaving the benzyl ether compared to palladium catalysts.[1][2] It is a preferred choice for hydrogenating substrates with benzyl protective groups.
Raney Nickel (Raney Ni) SlurryEthanol, MethanolModerate to HighHighA cost-effective alternative to precious metal catalysts.[3][4] It typically shows good selectivity for nitro group reduction with less propensity for debenzylation.[3] However, it may require higher temperatures and pressures and can be pyrophoric.[3][4]
Platinum(IV) Oxide (Adam's Catalyst) 1-5%Ethanol, Acetic AcidHighHighAn effective and selective catalyst for the hydrogenation of nitro compounds. It is often used in academic settings and for small-scale synthesis.
Rhodium on Carbon (Rh/C) 5%Methanol, EthanolHighModerateWhile highly active, its selectivity in the presence of a benzyl ether can be variable. It is generally less commonly used for this specific transformation compared to Pt/C.

Experimental Protocols

The following is a generalized experimental protocol for the hydrogenation of this compound. The optimal conditions, including solvent, temperature, pressure, and reaction time, should be determined empirically for each catalyst.

General Procedure for Catalytic Hydrogenation
  • Reactor Setup: A high-pressure hydrogenation vessel (e.g., a Parr shaker or autoclave) is charged with this compound, a suitable solvent (e.g., methanol or ethanol), and the chosen catalyst (typically 5-10% w/w of the substrate).[5]

  • Inerting: The vessel is sealed and purged several times with an inert gas, such as nitrogen or argon, to remove all traces of oxygen.

  • Hydrogenation: The reactor is then pressurized with hydrogen to the desired pressure (typically ranging from atmospheric pressure to 100 psi, depending on the catalyst and desired reaction rate).

  • Reaction: The reaction mixture is agitated (e.g., shaken or stirred) at a controlled temperature (usually ambient to 60°C) until the theoretical amount of hydrogen has been consumed or until analysis (e.g., by TLC or LC-MS) indicates complete conversion of the starting material.

  • Work-up: Upon completion, the reactor is carefully depressurized and purged again with an inert gas. The catalyst is removed by filtration through a pad of celite. The filtrate is then concentrated under reduced pressure to yield the crude product, which can be further purified by recrystallization or chromatography.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for screening and optimizing catalysts for the hydrogenation of this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Work-up cluster_optimization Optimization prep_substrate Prepare Solution of This compound charge_reactor Charge Reactor with Substrate, Solvent, & Catalyst prep_substrate->charge_reactor prep_catalyst Select & Weigh Catalyst (e.g., Pt/C, Pd/C, Raney Ni) prep_catalyst->charge_reactor purge_reactor Purge with N2/Ar charge_reactor->purge_reactor pressurize Pressurize with H2 purge_reactor->pressurize run_reaction Run Reaction (Control T, P, agitation) pressurize->run_reaction monitor Monitor Progress (TLC, LC-MS, H2 uptake) run_reaction->monitor monitor->run_reaction Incomplete workup Filter Catalyst, Concentrate Filtrate monitor->workup Complete analyze_product Analyze Product (Yield, Purity, NMR, MS) workup->analyze_product compare Compare Catalyst Performance (Yield, Selectivity, Time) analyze_product->compare optimize Optimize Conditions (Solvent, T, P, Catalyst Loading) compare->optimize optimize->prep_catalyst Re-screen

Caption: Experimental workflow for catalyst screening and optimization.

Signaling Pathway of Catalytic Hydrogenation

The catalytic hydrogenation of a nitro group to an amine on a metal surface is a complex process involving several intermediates. The generally accepted Haber mechanism outlines this transformation.

haber_mechanism Start Ar-NO2 (Nitroaromatic) Nitroso Ar-NO (Nitrosoaromatic) Start->Nitroso + H2 Hydroxylamine Ar-NHOH (Arylhydroxylamine) Nitroso->Hydroxylamine + H2 End Ar-NH2 (Aromatic Amine) Hydroxylamine->End + H2

Caption: Simplified Haber mechanism for nitro group reduction.

Conclusion

For the selective hydrogenation of this compound, Platinum on Carbon (Pt/C) is theoretically the most promising catalyst due to its high activity and expected high selectivity in preserving the benzyl ether group.[1][2] While Palladium on Carbon (Pd/C) is also highly active, it carries a significant risk of debenzylation.[1] Raney Nickel presents a viable, cost-effective alternative, though potentially requiring more forcing conditions.[3][4] Ultimately, the optimal catalyst and reaction conditions must be determined through experimental screening to achieve the desired yield and purity for this specific transformation.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the structural and physicochemical properties of 4-(Benzyloxy)-2-nitroaniline and related nitroaniline derivatives. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and organic synthesis by presenting key experimental data, detailed methodologies, and structural insights to facilitate further investigation and application of these compounds.

Physicochemical Properties

A comparative summary of the key physicochemical properties of this compound and its structurally related analogs is presented in Table 1. These properties are fundamental to understanding the behavior of these compounds in various experimental and biological systems.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)SolubilitypKa (Predicted)CAS Number
This compound C₁₃H₁₂N₂O₃244.25[1][2]141-143[3]Chloroform, Dichloromethane, Ethyl Acetate, Methanol[3]0.90 ± 0.10[3]26697-35-8[2]
4-Methoxy-2-nitroanilineC₇H₈N₂O₃168.15[4]140-142[5]Soluble in organic solvents[3]Not available96-96-8[6]
4-Fluoro-2-nitroanilineC₆H₅FN₂O₂156.11[7]90-94[8]Insoluble in water[9]Not available364-78-3[7]
N-Benzyl-4-nitroanilineC₁₃H₁₂N₂O₂228.25[10]Not availableNot availableNot available14309-92-3[11]

Experimental Protocols

Detailed methodologies for the synthesis and structural characterization of this compound are provided below. These protocols are foundational for the preparation and analysis of this compound and can be adapted for related derivatives.

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the Williamson ether synthesis, starting from 2-nitro-4-aminophenol and benzyl bromide.

Procedure:

  • To a solution of 2-nitro-4-aminophenol (1 equivalent) in a suitable solvent such as acetone or methyl ethyl ketone, add a base, typically potassium carbonate (2-3 equivalents).[2]

  • To this suspension, add benzyl bromide (1-1.2 equivalents) dropwise at room temperature.[2]

  • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).[2]

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.[2]

A visual representation of the synthesis workflow is provided below.

G reagents 2-Nitro-4-aminophenol + Benzyl Bromide + K2CO3 in Acetone reflux Reflux reagents->reflux Heat workup Filtration & Solvent Evaporation reflux->workup Cool purification Recrystallization workup->purification product This compound purification->product

Synthesis of this compound.
X-ray Crystallography

Single-crystal X-ray diffraction is a powerful technique to determine the precise three-dimensional atomic arrangement of a crystalline solid.

Experimental Procedure:

  • Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution of the compound in a suitable solvent, such as acetone.

  • Data Collection: Mount a selected crystal on a goniometer head of a single-crystal X-ray diffractometer. Collect diffraction data at a controlled temperature (e.g., 297 K) using monochromatic X-ray radiation (e.g., Mo Kα).

  • Structure Solution and Refinement: Process the collected diffraction data to obtain the unit cell parameters and integrated intensities. Solve the crystal structure using direct methods and refine the atomic positions and displacement parameters using full-matrix least-squares on F².

The crystal structure of this compound reveals a dihedral angle of 65.8 (2)° between the two benzene rings. The crystal packing is stabilized by intermolecular N—H⋯O hydrogen bonds and C—H⋯π interactions.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for elucidating the molecular structure of organic compounds in solution.

Experimental Protocol for ¹H and ¹³C NMR:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz).

  • Data Processing: Process the acquired free induction decays (FIDs) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectra. Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., TMS).

Computational Modeling

Computational modeling, particularly Density Functional Theory (DFT), can provide valuable insights into the electronic structure and properties of molecules.

Workflow for Molecular Modeling:

  • Structure Building: Construct the 3D structure of this compound using molecular modeling software.

  • Geometry Optimization: Perform geometry optimization to find the lowest energy conformation of the molecule. This is typically done using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-31G*).

  • Property Calculation: Once the geometry is optimized, various molecular properties such as electrostatic potential, frontier molecular orbitals (HOMO and LUMO), and vibrational frequencies can be calculated.

G start Build 3D Structure optimize Geometry Optimization (DFT/B3LYP/6-31G*) start->optimize calculate Calculate Molecular Properties (ESP, HOMO/LUMO, etc.) optimize->calculate analyze Analyze Results calculate->analyze

Computational modeling workflow.

Biological Activity and Potential Signaling Pathways

Nitroaniline derivatives are known to exhibit a range of biological activities, including antimicrobial and anticancer properties.[12][13] The biological activity is often attributed to the presence of the nitro group, which can be reduced in biological systems to generate reactive nitrogen species that can induce cellular damage. The benzyloxy group in this compound may influence its lipophilicity and ability to cross cell membranes, potentially modulating its biological activity.

While the specific signaling pathways affected by this compound have not been extensively studied, related nitroaromatic compounds have been shown to induce cellular stress responses and apoptosis. A generalized potential signaling pathway that could be influenced by such compounds is depicted below.

G compound This compound cell Cellular Uptake compound->cell reduction Nitroreduction cell->reduction ros Reactive Nitrogen Species reduction->ros stress Oxidative Stress ros->stress pathway Apoptosis Signaling Pathway stress->pathway apoptosis Cell Death pathway->apoptosis

Potential signaling pathway for nitroanilines.

References

A Comparative Guide to Amine Protecting Groups in Nitroaniline Synthesis: Assessing the Stability of Benzyloxycarbonyl (Cbz)

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of multi-step organic synthesis, particularly in the development of pharmaceuticals and advanced materials, the strategic use of protecting groups is paramount. The synthesis of nitroanilines presents a unique and compelling challenge due to the presence of two functionally distinct and sensitive moieties: the nucleophilic amine and the reducible nitro group. The choice of an amine protecting group is therefore not a trivial decision but a critical determinant of the overall success and efficiency of the synthetic route.

This guide provides an in-depth assessment of the benzyloxycarbonyl (Cbz or Z) group's stability and utility in the context of nitroaniline synthesis. We will objectively compare its performance against other commonly employed amine protecting groups—tert-butoxycarbonyl (Boc), 9-fluorenylmethyloxycarbonyl (Fmoc), and p-toluenesulfonyl (Tosyl)—supported by mechanistic insights and experimental data. Our objective is to equip researchers, chemists, and drug development professionals with the knowledge to make informed, strategic decisions for their specific synthetic challenges.

The Core Challenge: Orthogonality in the Presence of a Nitro Group

The primary difficulty in synthesizing and manipulating nitroaniline derivatives lies in the chemoselectivity of subsequent reactions. The aromatic nitro group is highly susceptible to reduction under various conditions, most notably catalytic hydrogenation.[1][2] This is precisely the same condition most commonly used for the cleavage of the Cbz protecting group, creating a significant synthetic conflict.[3] An ideal protecting group strategy must therefore be "orthogonal," allowing for the selective removal of the protecting group without affecting the nitro group, and vice-versa.[4]

Comparative Analysis of Amine Protecting Groups

The selection of a suitable protecting group hinges on its stability profile across a range of acidic, basic, and reductive conditions that may be required in a synthetic sequence.

Benzyloxycarbonyl (Cbz or Z)

Introduced in the 1930s by Bergmann and Zervas, the Cbz group is a cornerstone of amine protection, valued for its crystallinity-inducing properties and general stability.[5][6]

  • Introduction: Typically installed by reacting the amine with benzyl chloroformate (Cbz-Cl) under basic conditions (e.g., NaHCO₃ or Na₂CO₃ in a solvent like dioxane/water).[7][8]

  • Stability Profile:

    • Acidic Conditions: Stable to mildly acidic conditions but can be cleaved by strong acids, such as HBr in acetic acid.[5][8]

    • Basic Conditions: Generally stable to bases, making it compatible with many standard organic reactions.[5]

  • The Deprotection Dilemma with Nitroanilines:

    • Catalytic Hydrogenolysis: The most common deprotection method involves hydrogenation over a palladium catalyst (Pd/C).[3] This method is exceptionally mild and clean, producing toluene and CO₂ as byproducts. However, these conditions will readily reduce the nitro group to an amine, making this method non-selective and unsuitable for syntheses where the nitro group must be retained.[1][9]

    • Chemoselective Alternatives: For substrates bearing a nitro group, non-reductive cleavage methods are essential. Strong acidolysis using HBr in acetic acid is a classic alternative.[8] More recently, Lewis acid-mediated methods have proven highly effective. For instance, a combination of aluminum chloride (AlCl₃) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can efficiently cleave the Cbz group at room temperature while leaving sensitive functionalities like nitro groups, nitriles, and halogens intact.[10] This provides a critical pathway for the selective deprotection of Cbz-protected nitroanilines.

tert-Butoxycarbonyl (Boc)

The Boc group is perhaps the most widely used amine protecting group in modern organic synthesis due to its ease of introduction and its convenient deprotection under acidic conditions.[11]

  • Introduction: Installed using di-tert-butyl dicarbonate (Boc₂O) with a base like triethylamine (TEA) or under aqueous conditions.[11][12]

  • Stability Profile:

    • Acidic Conditions: Highly labile to strong acids like trifluoroacetic acid (TFA), which cleanly cleaves it into isobutylene and CO₂.[13]

    • Basic Conditions: Stable towards a wide range of basic and nucleophilic conditions.[14]

    • Reductive Conditions: Completely stable to catalytic hydrogenation, making it an excellent choice when the synthetic route requires the reduction of a nitro group.

  • Application in Nitroaniline Synthesis: The Boc group's stability under reductive conditions makes it an ideal orthogonal partner for manipulations involving the nitro group. One can protect the amine with Boc, perform a selective reduction of the nitro group, and then proceed with further transformations before removing the Boc group with acid.

9-Fluorenylmethyloxycarbonyl (Fmoc)

The Fmoc group is defined by its unique lability to basic conditions, offering another layer of orthogonality.[15]

  • Introduction: Typically introduced using Fmoc-Cl or Fmoc-OSu under mild basic conditions.[16]

  • Stability Profile:

    • Acidic Conditions: Very stable towards acidic reagents, including neat TFA.[16]

    • Basic Conditions: Readily cleaved by amine bases, most commonly a solution of piperidine in DMF.[15]

    • Reductive Conditions: While generally considered stable to hydrogenation, some studies note it can be slowly cleaved under certain transfer hydrogenation conditions, though it is significantly more stable than the Cbz group.[16]

  • Application in Nitroaniline Synthesis: The Fmoc group's acid stability and base lability make it fully orthogonal to both Boc and Cbz. It is an excellent choice for complex syntheses requiring multiple, distinct deprotection steps. It remains intact during nitro group reduction and any subsequent acid-catalyzed reactions.

p-Toluenesulfonyl (Tosyl)

The tosyl group forms a highly robust sulfonamide linkage with amines, offering exceptional stability.[17]

  • Introduction: Installed by reacting the amine with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine.

  • Stability Profile:

    • Acidic/Basic Conditions: Extremely stable to both strong acidic and basic conditions.

    • Reductive Conditions: The sulfonamide bond is very stable. Deprotection requires harsh conditions, such as sodium in liquid ammonia or strongly acidic conditions (e.g., HBr/AcOH at high temperatures).[17]

  • Application in Nitroaniline Synthesis: The extreme stability of the tosyl group makes it suitable for reactions that require harsh conditions where other protecting groups would fail. However, its difficult removal limits its utility in many multi-step syntheses. It is generally not preferred unless this high level of stability is absolutely necessary.

Data Presentation: Comparative Stability of Protecting Groups

Protecting GroupIntroduction ReagentDeprotection ConditionStability to Acid (TFA)Stability to Base (Piperidine)Stability to Catalytic Hydrogenation (H₂/Pd-C)Orthogonal to Nitro Group Reduction?
Cbz Cbz-Cl, BaseH₂/Pd-C, HBr/AcOH, AlCl₃/HFIP[3][10]Stable (mild acid), Labile (strong acid)[7]Stable[5]Labile [3]No (with H₂/Pd-C), Yes (with AlCl₃/HFIP)[10]
Boc Boc₂O, BaseTFA, HCl[13]Labile [13]Stable[14]Stable[3]Yes
Fmoc Fmoc-Cl, Base20% Piperidine/DMF[15]Stable[16]Labile [15]Generally Stable[16]Yes
Tosyl TsCl, PyridineNa/NH₃, HBr/AcOH (reflux)[17]StableStableStableYes

Visualization of Synthetic Strategy

The choice of a protecting group is dictated by the planned synthetic sequence. The following diagram illustrates a decision-making workflow for selecting an appropriate protecting group in nitroaniline synthesis.

G cluster_reactions Reaction Pathways cluster_groups Protecting Group Choice cluster_deprotect Deprotection Strategy start Start: Synthesizing with a Nitroaniline next_step What is the next key transformation? start->next_step nitro_red Nitro Group Reduction (e.g., H2/Pd-C, Fe/HCl) next_step->nitro_red Reduction base_rxn Base-Mediated Reaction (e.g., Alkylation, Acylation) next_step->base_rxn Basic acid_rxn Acid-Mediated Reaction (e.g., Cyclization, Hydrolysis) next_step->acid_rxn Acidic pg_boc Use Boc or Fmoc (Stable to reduction) nitro_red->pg_boc pg_not_fmoc Use Cbz, Boc, or Tosyl (Fmoc is base-labile) base_rxn->pg_not_fmoc pg_not_boc Use Cbz, Fmoc, or Tosyl (Boc is acid-labile) acid_rxn->pg_not_boc deprotect_q Is final deprotection required in the presence of the nitro group? pg_boc->deprotect_q pg_not_fmoc->deprotect_q pg_not_boc->deprotect_q cbz_dep Cbz Deprotection: Use AlCl3/HFIP or HBr/AcOH (AVOID H2/Pd-C) deprotect_q->cbz_dep Yes, for Cbz boc_dep Boc Deprotection: Use TFA or HCl deprotect_q->boc_dep Yes, for Boc fmoc_dep Fmoc Deprotection: Use Piperidine/DMF deprotect_q->fmoc_dep Yes, for Fmoc

Caption: Decision workflow for selecting an amine protecting group in nitroaniline synthesis.

Experimental Protocols

The following protocols are representative procedures for the protection and deprotection of an amine in the presence of a nitro group.

Protocol 1: N-Benzyloxycarbonyl (Cbz) Protection of 4-Nitroaniline

This protocol details the standard procedure for introducing the Cbz group onto an aromatic amine. The base is crucial for neutralizing the HCl byproduct.[5]

  • Reactants:

    • 4-Nitroaniline (1.0 eq)

    • Benzyl chloroformate (Cbz-Cl, 1.1 eq)

    • Sodium carbonate (Na₂CO₃, 2.5 eq)

    • Solvent: 1,4-Dioxane and Water (e.g., 2:1 mixture)

  • Procedure:

    • In a round-bottom flask, dissolve 4-nitroaniline in the dioxane/water solvent mixture.

    • Add sodium carbonate and cool the mixture to 0 °C in an ice bath with vigorous stirring.

    • Add benzyl chloroformate dropwise over 15-20 minutes, ensuring the temperature remains below 5 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 3-5 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with water. The product, N-(4-nitrophenyl)benzyl carbamate, will often precipitate.

    • Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and then with a cold, non-polar solvent like hexane to remove any unreacted Cbz-Cl.

    • Dry the product under vacuum to yield the Cbz-protected nitroaniline.

Protocol 2: Chemoselective Deprotection of Cbz-4-Nitroaniline using AlCl₃/HFIP

This protocol leverages a modern, non-reductive method to cleave the Cbz group while preserving the nitro functionality, demonstrating an effective solution to the classic selectivity problem.[10]

  • Reactants:

    • N-(4-nitrophenyl)benzyl carbamate (1.0 eq)

    • Aluminum chloride (AlCl₃, 3.0 eq)

    • Solvent: 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

  • Procedure:

    • To a solution of the Cbz-protected 4-nitroaniline in HFIP (approx. 0.25 M), add aluminum chloride in portions at room temperature. The reaction mixture may become a suspension.

    • Stir the mixture at room temperature for 1-3 hours.

    • Monitor the disappearance of the starting material by TLC.

    • Upon completion, carefully quench the reaction by slowly adding it to a chilled, saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: Quenching is exothermic.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by column chromatography to yield pure 4-nitroaniline.

Protocol 3: Selective Reduction of the Nitro Group on Boc-Protected 4-Nitroaniline

This protocol demonstrates the stability of the Boc group under catalytic hydrogenation conditions, enabling the selective reduction of the nitro group.

  • Reactants:

    • tert-butyl (4-nitrophenyl)carbamate (1.0 eq)

    • 10% Palladium on Carbon (Pd/C, 5-10 mol%)

    • Solvent: Methanol or Ethyl Acetate

    • Hydrogen Source: H₂ gas balloon or Parr hydrogenator

  • Procedure:

    • In a flask suitable for hydrogenation, dissolve the Boc-protected 4-nitroaniline in methanol.

    • Carefully add the Pd/C catalyst to the solution.

    • Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this purge cycle three times.

    • Stir the reaction mixture vigorously under a positive pressure of hydrogen (typically 1 atm from a balloon) at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely in the air.

    • Rinse the filter cake with additional methanol.

    • Concentrate the filtrate under reduced pressure to yield the product, tert-butyl (4-aminophenyl)carbamate.

Conclusion

While the benzyloxycarbonyl (Cbz) group is a robust and reliable protecting group for amines, its application in nitroaniline synthesis requires careful strategic planning. The standard deprotection method of catalytic hydrogenolysis is incompatible with the nitro group, necessitating the use of alternative, non-reductive cleavage conditions. Modern methods, such as Lewis acid-mediated deprotection with AlCl₃/HFIP, have significantly enhanced the utility of the Cbz group in this context by providing a chemoselective route for its removal.[10]

For synthetic routes that require the reduction of the nitro group as a subsequent step, the Boc and Fmoc protecting groups offer superior orthogonality. Their stability to catalytic hydrogenation allows for the selective transformation of the nitro functionality without compromising the protected amine. Ultimately, the optimal choice is not universal but is dictated by the specific sequence of transformations planned for the nitroaniline scaffold. A thorough understanding of the stability and lability of each protecting group under diverse conditions is essential for designing an efficient and successful synthesis.

References

A Senior Application Scientist's Guide to 4-(Benzyloxy)-2-nitroaniline and its Synthetic Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This guide provides a comprehensive technical comparison of 4-(benzyloxy)-2-nitroaniline and its structurally related alternatives, namely 4-methoxy-2-nitroaniline, 4-chloro-2-nitroaniline, and the parent compound, 2-nitroaniline. We will delve into their applications in the synthesis of specialized azo dyes, the development of novel pharmaceutical scaffolds, and the production of high-performance aromatic polyamides. This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by available experimental data and detailed protocols to inform the selection of the most suitable building block for specific research and development endeavors.

Introduction: The Versatility of Substituted 2-Nitroanilines

Substituted 2-nitroanilines are a cornerstone class of chemical intermediates, prized for their versatile reactivity. The presence of an amino group, a nitro group, and a variable substituent on the aromatic ring allows for a diverse range of chemical transformations, making them invaluable precursors in several high-value industries. This compound, with its bulky benzyloxy group, offers unique steric and electronic properties that influence the characteristics of the final products. This guide will explore how these properties stack up against analogues with methoxy and chloro substituents, as well as the unsubstituted parent compound.

Comparative Analysis of Physicochemical Properties

The choice of a synthetic precursor is often dictated by its fundamental physicochemical properties. The table below summarizes the key properties of this compound and its selected alternatives. The benzyloxy group, being the largest, significantly impacts the molecular weight and is expected to influence solubility and crystal packing.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Structural Features
This compound C₁₃H₁₂N₂O₃244.25Bulky, electron-donating benzyloxy group.[1]
4-Methoxy-2-nitroaniline C₇H₈N₂O₃168.15Electron-donating methoxy group.
4-Chloro-2-nitroaniline C₆H₅ClN₂O₂172.57Electron-withdrawing chloro group.
2-Nitroaniline C₆H₆N₂O₂138.12Unsubstituted parent compound.

Application in Azo Dye Synthesis: A Comparative Overview

Azo dyes represent a significant application for nitroaniline derivatives. The general synthesis involves the diazotization of the aniline's amino group, followed by coupling with an electron-rich aromatic compound. The nature of the substituent at the 4-position of the nitroaniline can significantly influence the resulting dye's color, as well as its fastness properties.

General Synthesis Protocol for Azo Dyes

A typical laboratory-scale synthesis of an azo dye from a substituted 2-nitroaniline is outlined below. This protocol can be adapted for each of the compared precursors.

Step 1: Diazotization

  • Dissolve the chosen nitroaniline (e.g., this compound) in a suitable acidic solution, such as hydrochloric acid.

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add a solution of sodium nitrite while maintaining the low temperature to form the diazonium salt.

Step 2: Coupling Reaction

  • Prepare a solution of the desired coupling agent (e.g., a phenol or an aromatic amine) in an appropriate solvent.

  • Slowly add the chilled diazonium salt solution to the coupling agent solution, maintaining a controlled pH and temperature.

  • The azo dye will precipitate out of the solution upon formation.

Step 3: Isolation and Purification

  • Collect the precipitated dye by filtration.

  • Wash the dye with water to remove any unreacted starting materials and salts.

  • The crude dye can be further purified by recrystallization from a suitable solvent.

Azo_Dye_Synthesis Nitroaniline Substituted 2-Nitroaniline Diazonium Diazonium Salt Nitroaniline->Diazonium Diazotization (NaNO2, HCl, 0-5°C) Azo_Dye Azo Dye Diazonium->Azo_Dye Azo Coupling Coupling_Agent Coupling Agent (e.g., Phenol) Coupling_Agent->Azo_Dye

Caption: General workflow for azo dye synthesis.

Performance Comparison
PrecursorExpected Influence on Dye Properties
This compound The electron-donating benzyloxy group is expected to produce dyes with good color depth. The bulky nature of the group may enhance sublimation fastness, a desirable property for disperse dyes on polyester.
4-Methoxy-2-nitroaniline The electron-donating methoxy group generally leads to dyes with good color strength and brightness. It is a common precursor for disperse dyes.
4-Chloro-2-nitroaniline The electron-withdrawing chloro group can shift the absorption spectrum, potentially leading to different shades. It may also improve lightfastness in some cases.
2-Nitroaniline As the parent compound, it serves as a baseline for comparison. Dyes derived from it are foundational in the industry.

Note on Fastness Properties: Lightfastness and wash-fastness are critical performance indicators for dyes. Generally, the structure of the entire dye molecule, the dyeing process, and the substrate play a significant role. Metal complex and anthraquinone chromophores tend to have better lightfastness than some azo chromophores.

Pharmaceutical Applications: Building Blocks for Bioactive Scaffolds

The reduction of the nitro group in this compound yields 4-(benzyloxy)-1,2-diaminobenzene, a precursor for valuable heterocyclic scaffolds in medicinal chemistry, such as benzimidazoles. Similarly, the amino group can be a handle for the synthesis of other bioactive molecules like quinolines.

Synthesis of Benzimidazole Derivatives

The synthesis of benzimidazoles typically involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.

Benzimidazole_Synthesis Nitroaniline 4-Substituted- 2-nitroaniline Diamine 4-Substituted- 1,2-diaminobenzene Nitroaniline->Diamine Reduction (e.g., H2/Pd-C) Benzimidazole Substituted Benzimidazole Diamine->Benzimidazole Condensation Carboxylic_Acid Carboxylic Acid (R-COOH) Carboxylic_Acid->Benzimidazole

Caption: General synthetic route to benzimidazole derivatives.

Comparative Biological Activity

Direct comparative studies on the biological activities of benzimidazoles derived from these specific precursors are scarce. However, we can extrapolate from existing research on similar structures.

Precursor for DiaminePotential Biological Activity of DerivativesSupporting Rationale
This compound The benzyloxy group can impart lipophilicity, potentially enhancing cell membrane permeability and bioavailability of the resulting benzimidazole. This could be advantageous for developing antimicrobial or anticancer agents.The presence of a benzyloxy group has been associated with antimycotic activity in some benzimidazole-related compounds.
4-Methoxy-2-nitroaniline Methoxy-substituted benzimidazoles are components of several successful drugs (e.g., omeprazole). This substitution can favorably modulate the electronic properties and metabolic stability of the molecule.
4-Chloro-2-nitroaniline Chloro-substituted benzimidazoles are known to possess a broad spectrum of biological activities, including anthelmintic, antifungal, and anticancer properties. The chloro group can enhance binding to target proteins.Studies have shown that chloro-substituted benzimidazoles exhibit significant antimicrobial and antifungal activity.
2-Nitroaniline Unsubstituted benzimidazole is a core structure in many biologically active compounds and serves as a fundamental scaffold for further functionalization.Benzimidazole itself is a key pharmacophore in medicinal chemistry.

A study on the toxicity of 4-chloro-2-nitroaniline (4C2NA) and 2-chloro-4-nitroaniline (2C4NA) on isolated rat hepatocytes showed that both compounds induced a significant loss of cellular viability and depletion of intracellular glutathione, with 2C4NA potentially causing more severe cellular damage. This highlights the importance of considering the toxicological profile of the precursors in drug development.

Polymer Science: Monomers for High-Performance Polyamides

Aromatic polyamides are a class of high-performance polymers known for their excellent thermal stability and mechanical strength. The diamine precursors derived from substituted nitroanilines can be polymerized with diacid chlorides to produce these advanced materials. The substituent on the diamine monomer can significantly influence the polymer's properties, such as solubility, glass transition temperature, and thermal stability.

General Polyamide Synthesis Protocol

A common method for synthesizing aromatic polyamides in the laboratory is low-temperature solution polycondensation.

  • Dissolve the diamine monomer (e.g., 4-(benzyloxy)-1,2-diaminobenzene) in a polar aprotic solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP).

  • Cool the solution to 0°C.

  • Slowly add a stoichiometric amount of a diacid chloride (e.g., isophthaloyl chloride or terephthaloyl chloride) to the stirred solution.

  • Allow the reaction to proceed at low temperature for a few hours and then at room temperature to complete the polymerization.

  • Precipitate the resulting polyamide by pouring the reaction mixture into a non-solvent like ethanol.

  • Collect, wash, and dry the polymer.

Comparative Performance of Polyamides
Diamine PrecursorExpected Influence on Polyamide Properties
4-(Benzyloxy)-1,2-diaminobenzene The bulky benzyloxy group is expected to disrupt chain packing, which can lead to increased solubility in organic solvents and a more amorphous polymer structure. This can improve processability, a common challenge with rigid aromatic polyamides. The ether linkage may also enhance the flexibility of the polymer backbone.
4-Methoxy-1,2-diaminobenzene The methoxy group can also improve solubility and processability compared to unsubstituted aromatic polyamides.
4-Chloro-1,2-diaminobenzene The presence of the polar chloro group may influence interchain interactions and could potentially increase the glass transition temperature.
1,2-Diaminobenzene Polyamides derived from this monomer are generally rigid and have high thermal stability but often suffer from poor solubility, making them difficult to process.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the synthesis of specialized dyes, pharmaceuticals, and high-performance polymers. Its bulky benzyloxy group offers distinct advantages, particularly in enhancing the solubility and modifying the solid-state properties of its derivatives.

  • For Dye Synthesis: It is a promising candidate for producing disperse dyes with potentially good sublimation fastness.

  • For Pharmaceutical Development: The resulting benzimidazole and quinoline scaffolds may exhibit enhanced lipophilicity and unique biological activities.

  • For Polymer Applications: It can be a key monomer for creating more processable aromatic polyamides with high thermal stability.

The choice between this compound and its alternatives will ultimately depend on the specific performance requirements of the target application. 4-Methoxy-2-nitroaniline offers a balance of good performance and cost-effectiveness, while 4-chloro-2-nitroaniline can be used to tune electronic properties and enhance biological activity. 2-Nitroaniline remains a fundamental building block for a wide range of applications. This guide provides a framework for researchers to make informed decisions in their synthetic endeavors.

References

Patent Analysis: Synthesis and Applications of 4-(Benzyloxy)-2-nitroaniline in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of patented methods for the synthesis of the valuable intermediate, 4-(Benzyloxy)-2-nitroaniline, and explores its application in the synthesis of bioactive molecules relevant to drug discovery. The information is compiled from a review of various patents and is intended to provide researchers with a comprehensive understanding of the intellectual property landscape surrounding this compound.

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is not explicitly detailed in a single, comprehensive patent. However, the patent literature suggests a common and logical two-step synthetic route starting from commercially available precursors. This involves the benzylation of a substituted phenol followed by a regioselective nitration.

Step 1: Synthesis of the Precursor, 4-Benzyloxynitrobenzene

A key precursor for the target molecule is 4-benzyloxynitrobenzene. Chinese patent CN102001955A provides a method for the synthesis of 4-benzyloxyaniline hydrochloride, which proceeds via this nitrobenzene intermediate.[1] This initial step involves a Williamson ether synthesis.

Experimental Protocol for the Synthesis of 4-Benzyloxynitrobenzene (based on CN102001955A) [1]

  • To a 1000 ml reaction flask, add 400 g of water and 150 g of ethanol.

  • Add 2 g of tetrabutylammonium bromide (as a phase transfer catalyst), 85 g of potassium carbonate, 70 g of 4-nitrophenol, and 93 g of benzyl chloride.

  • Stir the mixture and heat to 85 °C.

  • Maintain the reaction at a reflux temperature of 85-90 °C for 5 hours.

  • After the reaction, cool the mixture to allow for the crystallization of the product.

  • Filter the solid and wash with water to obtain crude 4-benzyloxynitrobenzene.

  • Recrystallize the crude product from ethanol to yield the purified compound.

ParameterValueReference
Starting Material4-Nitrophenol[1]
ReagentsBenzyl chloride, Potassium carbonate, Tetrabutylammonium bromide[1]
SolventEthanol/Water[1]
Reaction Temperature85-90 °C[1]
Reaction Time5 hours[1]
Overall Molar Yield>68% (for the final hydrochloride salt)[1]

Step 2: Nitration of the Aromatic Ring

While a direct patent for the nitration of 4-benzyloxynitrobenzene to yield this compound was not identified, the nitration of structurally similar compounds is well-documented in the patent literature. A common strategy to achieve ortho-nitration to an existing amine or protected amine group involves the use of a nitrating agent in the presence of a strong acid. Often, the amine is first protected as an acetanilide to direct the nitration and prevent oxidation.

Analogous Experimental Protocol for the Nitration of 4-Benzyloxyacetanilide (based on US3428673A) [2]

This protocol is adapted from the nitration of 4-acetamidobenzoic acid and represents a plausible method for the synthesis of this compound from the corresponding acetanilide.

  • Dissolve 4-benzyloxyacetanilide in sulfuric acid (86% to 92% concentration).

  • Prepare a mixed acid solution of nitric acid and sulfuric acid (e.g., 1 part 100% nitric acid to 2 parts 100% sulfuric acid).

  • Add the mixed acid to the solution of 4-benzyloxyacetanilide over a period of 1 to 5 hours, maintaining the temperature between 0 °C and 12 °C. The molar ratio of nitric acid to the acetanilide should be between 1:1 and 1.2:1.

  • After the addition is complete, the reaction mixture is carefully poured into water (drowned).

  • The precipitated 4-(benzyloxy)-2-nitroacetanilide is then hydrolyzed by heating the aqueous mixture (e.g., to 95 °C) to remove the acetyl group.

  • The product, this compound, is then isolated by filtration and purified.

ParameterAnalogous ConditionReference
Starting Material4-Benzyloxyacetanilide (hypothetical)[2]
Nitrating AgentMixed nitric acid and sulfuric acid[2]
SolventSulfuric Acid (86-92%)[2]
Reaction Temperature0-12 °C[2]
Molar Ratio (HNO₃:Substrate)1:1 to 1.2:1[2]

Alternative Nitration Methods

Other patented nitration methods for aromatic compounds could also be adapted. For instance, US Patent 10,717,700 B2 describes the nitration of various aromatic compounds using a mixture of nitric acid and an anhydride compound, which can offer milder reaction conditions.[3]

Synthetic Workflow for this compound

G cluster_0 Step 1: Benzylation cluster_1 Step 2: Nitration (Analogous Method) 4-Nitrophenol 4-Nitrophenol Etherification Williamson Ether Synthesis (CN102001955A) 4-Nitrophenol->Etherification Benzyl_chloride Benzyl Chloride Benzyl_chloride->Etherification 4-Benzyloxynitrobenzene 4-Benzyloxynitrobenzene Etherification->4-Benzyloxynitrobenzene 4-Benzyloxyaniline 4-Benzyloxyaniline 4-Benzyloxynitrobenzene->4-Benzyloxyaniline Reduction Nitration Nitration (e.g., HNO3/H2SO4) 4-Benzyloxynitrobenzene->Nitration Direct Nitration (Alternative) Protection Acetylation (optional) 4-Benzyloxyacetanilide 4-Benzyloxyacetanilide Protection->4-Benzyloxyacetanilide 4-Benzyloxyaniline->Protection 4-Benzyloxyacetanilide->Nitration Deprotection Hydrolysis Nitration->Deprotection Target_Molecule This compound Deprotection->Target_Molecule

Caption: Synthetic pathways to this compound.

Use of this compound in Pharmaceutical Synthesis

This compound is a versatile intermediate in the synthesis of heterocyclic compounds, many of which are scaffolds for biologically active molecules. The presence of the ortho-amino and nitro groups allows for the construction of various fused ring systems.

Application in the Synthesis of Benzimidazoles

Benzimidazoles are a prominent class of heterocyclic compounds in medicinal chemistry. The synthesis of benzimidazoles often involves the condensation of an ortho-phenylenediamine with a carboxylic acid or its derivative. This compound can be readily reduced to the corresponding 4-benzyloxy-1,2-phenylenediamine, which can then be cyclized to form a benzimidazole.

While no patent was found that explicitly uses this compound for the synthesis of a specific drug, US Patent 2,935,514 provides examples of the synthesis of substituted benzimidazoles from various nitroanilines.[4] The methodologies described therein are directly applicable to this compound.

General Workflow for Benzimidazole Synthesis from this compound

G Start This compound Reduction Reduction of Nitro Group (e.g., H2/Pd-C, SnCl2/HCl) Start->Reduction Diamine 4-Benzyloxy-1,2-phenylenediamine Reduction->Diamine Cyclization Condensation/Cyclization (e.g., with R-COOH or derivative) Diamine->Cyclization Benzimidazole 2-Substituted-5(or 6)-benzyloxybenzimidazole Cyclization->Benzimidazole

Caption: General route to benzimidazoles.

This guide highlights the patented methodologies for the synthesis of this compound and its potential applications in drug discovery, providing a valuable resource for researchers in the field. The provided experimental protocols, derived from existing patents, offer a starting point for the development of robust and efficient synthetic routes.

References

Safety Operating Guide

Proper Disposal of 4-(Benzyloxy)-2-nitroaniline: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper handling and disposal of 4-(Benzyloxy)-2-nitroaniline is critical for maintaining a safe laboratory environment. This guide provides detailed procedural steps for researchers, scientists, and drug development professionals to ensure compliance with safety regulations and minimize environmental impact.

Disposal of this compound, a nitroaromatic compound, necessitates adherence to specific safety protocols due to its potential hazards. The compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, proper personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, must be worn when handling the chemical.[1]

Summary of Material Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its safe handling and disposal.

PropertyValueReference
CAS Number 26697-35-8[1]
Molecular Formula C₁₃H₁₂N₂O₃
Molecular Weight 244.25 g/mol
Appearance Powder[2]
Melting Point 136-138 °C[2]
Storage Temperature Room Temperature[2]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through an approved hazardous waste disposal plant.[1] It is imperative to consult with your institution's environmental health and safety (EHS) department for specific guidelines and to ensure compliance with local, regional, and national regulations.

Experimental Protocol for Waste Neutralization (if permissible and appropriate):

Disposal Workflow

The logical flow for the proper disposal of this compound is outlined below. This workflow ensures that all safety and regulatory aspects are considered.

cluster_prep Preparation Phase cluster_collection Waste Collection cluster_disposal Final Disposal A Wear appropriate PPE: - Nitrile gloves - Safety goggles - Lab coat B Consult Institutional EHS Guidelines A->B Always First C Collect waste this compound in a designated, labeled, and sealed container. B->C Proceed with Collection D Store the waste container in a well-ventilated, secure area away from incompatible materials (e.g., strong oxidizing agents). C->D E Arrange for pickup by a licensed hazardous waste disposal service. D->E Ready for Disposal F Complete all required waste disposal documentation. E->F

Disposal workflow for this compound.

Spill Management

In the event of a spill, the area should be evacuated, and ventilation should be ensured.[1] The spilled material should be absorbed with an inert material (e.g., sand, silica gel) and transferred into an airtight container for disposal.[1] All sources of ignition should be removed from the vicinity. It is crucial to prevent the chemical from entering drains or waterways.[1] Contaminated clothing should be removed and washed before reuse.[1]

First Aid Measures

  • If Swallowed: Immediately call a poison center or doctor.[1]

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical attention.[1]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]

By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, protecting both themselves and the environment.

References

Personal protective equipment for handling 4-(Benzyloxy)-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Chemical and Physical Properties

4-(Benzyloxy)-2-nitroaniline is a red, solid organic compound with the molecular formula C₁₃H₁₂N₂O₃.[1][3][4] It is characterized by a benzyloxy group and a nitro group attached to an aniline structure.[2][3] The presence of the nitro group suggests that this compound should be handled with care, as nitroanilines can be harmful if ingested, inhaled, or absorbed through the skin.[3]

PropertyValueSource
CAS Number26697-35-8[1][2][5]
Molecular FormulaC₁₃H₁₂N₂O₃[1][2][3]
Molecular Weight~244.25 g/mol [1]
AppearanceRed Solid[4]
Melting Point141-143°C[4]
Boiling Point443.6±30.0 °C (Predicted)[4]
Density1.297±0.06 g/cm3 (Predicted)[4]
SolubilityChloroform, Dichloromethane, Ethyl Acetate, Methanol[4]

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment must be worn at all times to minimize exposure.[6] Based on recommendations for similar nitroaniline compounds, the following PPE is required:

Body PartPersonal Protective EquipmentSpecifications and Recommendations
Eyes/FaceSafety goggles with side protection or a face shieldMust be worn to protect against splashes and dust.[6]
SkinChemical-resistant gloves (e.g., Nitrile, Neoprene)Gloves should be inspected for integrity before each use and disposed of according to manufacturer's instructions. Double-gloving is recommended.[6][7]
Lab coat or chemical-resistant coverallsTo prevent skin contact with the substance.[6]
RespiratoryNIOSH/MSHA or European Standard EN 149 approved respiratorRecommended when working outside of a fume hood, if dust is generated, or if irritation is experienced.[6][8]
FeetClosed-toe shoesTo protect against spills.[6]

Operational and Disposal Plans

Handling and Storage:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[6][7]

  • Avoid Inhalation, Ingestion, and Contact: Do not breathe dust or vapors. Avoid contact with skin and eyes. Do not eat, drink, or smoke in areas where the chemical is handled.[6][9]

  • Container Handling: Keep containers tightly closed when not in use.[6][10]

  • Storage: Store in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents and acids.[6][9] The recommended storage temperature is typically between 15–25°C.[6][11]

Spill Management:

  • Personal Precautions: Ensure adequate ventilation and wear the required PPE.[9][12]

  • Containment and Clean-up: For solid spills, carefully sweep or scoop up the material and place it into a suitable, labeled container for disposal.[6] Avoid generating dust.[6] For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container.[6]

  • Environmental Precautions: Do not let the product enter drains.

Waste Disposal:

  • Waste Collection: Collect waste material in a suitable, labeled, and sealed container.[8]

  • Disposal of Contaminated PPE: Used gloves, lab coats, and other disposable PPE should be collected in a designated hazardous waste container.[8]

  • Regulations: All waste must be handled as hazardous waste and disposed of in accordance with local, regional, and national regulations.[10][11] Contact a licensed professional waste disposal service.

Experimental Protocols: Safe Handling Workflow

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting. Adherence to these procedures is essential for ensuring the safety of all personnel.[6]

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don appropriate PPE prep_hood Work in a chemical fume hood prep_ppe->prep_hood handle_weigh Weigh the compound prep_hood->handle_weigh handle_dissolve Dissolve in a suitable solvent handle_weigh->handle_dissolve handle_reaction Perform the chemical reaction handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate work surfaces handle_reaction->cleanup_decontaminate cleanup_ppe Dispose of contaminated PPE cleanup_decontaminate->cleanup_ppe cleanup_waste Dispose of chemical waste cleanup_ppe->cleanup_waste

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Benzyloxy)-2-nitroaniline
Reactant of Route 2
Reactant of Route 2
4-(Benzyloxy)-2-nitroaniline

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